CCR8 antagonist 3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H33N3O4 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
3-[9-[[2-(2-methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecane-3-carbonyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C29H33N3O4/c1-35-25-10-4-5-11-26(25)36-24-9-3-2-7-22(24)21-31-17-12-29(13-18-31)14-19-32(20-15-29)28(34)23-8-6-16-30-27(23)33/h2-11,16H,12-15,17-21H2,1H3,(H,30,33) |
InChI Key |
AQTZHUHBIRXOHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2CN3CCC4(CC3)CCN(CC4)C(=O)C5=CC=CNC5=O |
Origin of Product |
United States |
Foundational & Exploratory
CCR8 antagonist 3 mechanism of action in Treg suppression
An In-depth Technical Guide to the Mechanism of Action of CCR8 Antagonists in Treg Suppression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C-C chemokine receptor 8 (CCR8) has emerged as a high-priority target in immuno-oncology. Its expression is highly enriched on the most suppressive and clonally expanded regulatory T cells (Tregs) that infiltrate the tumor microenvironment (TME), while remaining minimal on Tregs in peripheral tissues and other beneficial immune effector cells.[1][2][3][4] This differential expression profile presents a unique therapeutic window to selectively target and neutralize the immunosuppressive shield Tregs form around tumors, thereby reactivating anti-cancer immunity. CCR8 antagonists, encompassing both small molecules and monoclonal antibodies, operate through distinct but complementary mechanisms—primarily by blocking Treg migration and function, and, in the case of antibodies, by directly depleting intratumoral Tregs through effector functions like Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[5] This guide provides a detailed examination of the CCL1-CCR8 signaling axis, the mechanisms of antagonism, key preclinical and clinical data, and the experimental protocols used to validate this therapeutic approach.
The CCL1-CCR8 Axis: A Master Regulator of Intratumoral Immunosuppression
The interaction between CCR8 and its primary ligand, C-C motif chemokine ligand 1 (CCL1), is a critical pathway for establishing and maintaining an immunosuppressive TME.
-
Role of CCL1: Within the TME, CCL1 is secreted by various cells, including tumor-associated macrophages (TAMs), carcinoma-associated fibroblasts (CAFs), and tumor cells themselves. This creates a chemotactic gradient that actively recruits CCR8-expressing Tregs into the tumor.
-
CCR8 Signaling in Tregs: CCR8 is a G protein-coupled receptor (GPCR). Upon binding CCL1, CCR8 initiates a signaling cascade that potentiates Treg function:
-
G-protein Activation: The receptor activates intracellular G proteins.
-
Downstream Signaling: This leads to downstream events including Ca2+ mobilization and activation of the STAT3 signaling pathway.
-
Enhanced Suppressive Phenotype: This signaling cascade upregulates the expression of key molecules associated with Treg stability and suppressive function, including the master transcription factor FOXP3, the ectoenzyme CD39, the inhibitory cytokine IL-10, and Granzyme B.
-
This CCL1-CCR8 signaling not only draws Tregs into the tumor but also enhances their ability to suppress the anti-tumor functions of CD8+ and CD4+ effector T cells.
Core Mechanisms of Action of CCR8 Antagonists
CCR8 antagonists are designed to disrupt the pro-tumoral CCL1-CCR8 axis. The mechanism of action depends significantly on the modality of the antagonist, primarily categorized as signaling blockade or targeted cell depletion.
Mechanism 1: Blockade of CCR8 Signaling and Function
This mechanism is central to both small molecule inhibitors and non-depleting antibodies. By binding to CCR8, these antagonists prevent its interaction with CCL1, thereby inhibiting the downstream signaling that enhances Treg function.
-
Inhibition of Treg Migration: Antagonists block the CCL1-mediated chemotaxis, reducing the accumulation of highly suppressive Tregs within the TME.
-
Reversal of Treg Suppressive Phenotype: By inhibiting CCR8 signaling, antagonists prevent the upregulation of FOXP3, IL-10, and other suppressive molecules. This can lead to a "destabilization" of the Treg phenotype, rendering them less effective at suppressing anti-tumor T cells. Some studies show that treatment with a CCR8 antagonist can shift Tregs from a highly immunosuppressive state to a less suppressive one, which is associated with an increase in CD8+ T cell infiltration and cytotoxicity.
Mechanism 2: Antibody-Mediated Depletion of Intratumoral Tregs
This is considered the most potent mechanism for anti-CCR8 monoclonal antibodies (mAbs) currently in development. These antibodies are often engineered with modified Fc regions (e.g., afucosylation) to enhance their binding to Fcγ receptors on immune effector cells, primarily Natural Killer (NK) cells.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The anti-CCR8 mAb binds to CCR8 on the surface of an intratumoral Treg. An NK cell then recognizes the Fc portion of the antibody, triggering the release of cytotoxic granules (perforin and granzymes) that induce apoptosis in the target Treg cell.
-
Specificity and Safety: This depletion is highly specific to the TME, as CCR8 expression is low on Tregs in peripheral blood and healthy tissues, minimizing the risk of systemic autoimmunity that can occur with broader Treg depletion strategies.
Studies using Ccr8-deficient mice or ADCC-deficient antibodies have suggested that simple blockade of CCR8 signaling may be insufficient for robust anti-tumor effects, highlighting the critical importance of Treg depletion via ADCC for therapeutic efficacy.
Quantitative Data on CCR8 Antagonists
The development of CCR8 antagonists is rapidly advancing, with several candidates in preclinical and clinical stages. The table below summarizes key quantitative data for representative molecules.
| Antagonist | Modality | Target | IC50 / Ki / EC50 | Key Findings | Reference(s) |
| IPG0521 / IPG7236 | Small Molecule | Human CCR8 | IPG7236: Ki = 1.6 nM (binding); IC50 = 2 nM (Ca2+ release); IC50 = 16 nM (migration) | Potent and selective antagonist with good PK properties. Reduces Treg immunosuppression and promotes anti-tumor immunity in preclinical models. | |
| IPG0521m | Monoclonal Antibody | Mouse CCR8 | Not specified | Inhibits tumor growth in syngeneic liver cancer models by converting Tregs to a less immunosuppressive phenotype and increasing CD8+ T cell infiltration. | |
| RO7502175 | Afucosylated mAb | Human CCR8 | Not specified | Designed for enhanced ADCC. Selectively depletes human CCR8+ Tregs from tumors in vitro. Well-tolerated in cynomolgus monkeys with reduction of blood CCR8+ Tregs. | |
| GS-1811 (formerly JTX-1811) | Monoclonal Antibody | Human CCR8 | Not specified | Selectively depletes intratumoral Tregs, leading to tumor growth inhibition, particularly in combination with anti-PD-1 therapy. | |
| BMS-986340 | Monoclonal Antibody | Human CCR8 | Not specified | In Phase 1/2 clinical trials in combination with nivolumab (Opdivo) or docetaxel for solid tumors. | |
| NS-15 | Small Molecule | Human CCR8 | IC50 = 2 nM (Ca2+ release) | A naphthalene sulfonamide-based antagonist that acts as a potent inverse agonist. |
Visualizations: Pathways and Workflows
Signaling Pathway of CCL1-CCR8 Axis in Tregs
Caption: The CCL1-CCR8 signaling cascade in tumor-infiltrating regulatory T cells (Tregs).
Mechanisms of Action of CCR8 Antagonists
Caption: Dual mechanisms of CCR8 antagonists: signaling blockade and ADCC-mediated depletion of Tregs.
Experimental Workflow: In Vitro Treg Suppression Assay
Caption: Standard experimental workflow for an in vitro Treg suppression assay to test CCR8 antagonists.
Detailed Experimental Protocols
In Vitro Treg Suppression Assay
This assay quantifies the ability of a CCR8 antagonist to reverse Treg-mediated suppression of conventional T cell (Tconv) proliferation.
-
Objective: To measure the functional impact of a CCR8 antagonist on Treg suppressive capacity.
-
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs). From PBMCs, purify CD4+CD25+CD127dim/- Tregs and CD4+CD25- Tconvs via magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Tconv Labeling: Label the Tconv population with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet (CTV), according to the manufacturer's protocol. With each cell division, the dye intensity halves, allowing for quantification of proliferation by flow cytometry.
-
Co-culture Setup: In a 96-well round-bottom plate, set up co-cultures with a fixed number of labeled Tconvs (e.g., 5 x 10^4 cells/well) and varying numbers of Tregs to achieve different Tconv-to-Treg ratios (e.g., 1:1, 2:1, 4:1, 8:1).
-
Treatment: Add the CCR8 antagonist at various concentrations to the designated wells. Include a vehicle-only control.
-
Stimulation: Add a polyclonal stimulus, such as anti-CD3/CD28-coated beads (at a 1:1 bead-to-cell ratio) or soluble anti-CD3 (1 µg/ml) with antigen-presenting cells (APCs), to all wells to induce Tconv proliferation.
-
Incubation: Culture the plates for 3 to 5 days at 37°C in a CO2 incubator.
-
Analysis: Harvest cells and analyze by flow cytometry. Gate on the Tconv population and measure the dilution of the proliferation dye. The percentage of suppression is calculated by comparing the proliferation of Tconvs cultured with Tregs to the proliferation of Tconvs cultured alone.
-
Chemotaxis (Transwell Migration) Assay
This assay assesses the ability of a CCR8 antagonist to block the migration of Tregs toward a CCL1 gradient.
-
Objective: To determine if the CCR8 antagonist can inhibit ligand-driven cell migration.
-
Methodology:
-
Setup: Use a transwell plate with a permeable membrane (e.g., 5 µm pore size).
-
Chemoattractant: Add recombinant human CCL1 (the chemoattractant) to the lower chamber of the transwell plate in assay medium. Use medium alone as a negative control.
-
Cell Preparation: Resuspend isolated CCR8+ Tregs in assay medium. Pre-incubate the cells with different concentrations of the CCR8 antagonist or a vehicle control for 30-60 minutes at 37°C.
-
Migration: Add the pre-incubated Treg suspension to the upper chamber of the transwell.
-
Incubation: Allow cells to migrate through the membrane for 2-4 hours at 37°C.
-
Quantification: Collect the cells that have migrated into the lower chamber. Count the migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or a hemocytometer. Calculate the percentage of migration inhibition relative to the vehicle control.
-
In Vitro ADCC Assay
This assay measures the capacity of an anti-CCR8 antibody to induce the killing of CCR8-expressing Tregs by effector cells.
-
Objective: To quantify the ADCC potential of a therapeutic anti-CCR8 antibody.
-
Methodology:
-
Target Cells: Use isolated primary human tumor-infiltrating Tregs (which naturally express CCR8) or a cell line engineered to express human CCR8 as target cells. Label the target cells with a viability dye or a release agent like Calcein-AM.
-
Effector Cells: Isolate NK cells from the PBMCs of a healthy donor to use as effector cells.
-
Co-culture: In a 96-well plate, co-culture the target cells and effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Treatment: Add the anti-CCR8 antibody at various concentrations. Include a non-binding isotype control antibody.
-
Incubation: Incubate the plate for 4-20 hours at 37°C.
-
Analysis: Measure the percentage of target cell lysis. This can be done by flow cytometry (quantifying the percentage of dead target cells) or by measuring the release of lactate dehydrogenase (LDH) or another marker from lysed cells into the supernatant. The percentage of specific lysis is calculated by subtracting the background lysis (observed with the isotype control) from the lysis observed with the anti-CCR8 antibody.
-
References
- 1. CCR8: a promising therapeutic target against tumor-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. tandfonline.com [tandfonline.com]
The Discovery and Synthetic Pathway of a Novel CCR8 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent C-C chemokine receptor 8 (CCR8) antagonist, designated as CCR8 antagonist 3. This document details the signaling pathway of CCR8, the synthetic route to this class of molecules, and the experimental protocols for its characterization, serving as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction to CCR8 as a Therapeutic Target
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has emerged as a significant target in immuno-oncology and inflammatory diseases.[1] Its primary endogenous ligand is C-C motif chemokine ligand 1 (CCL1). The CCL1-CCR8 signaling axis is critically involved in the recruitment and function of regulatory T cells (Tregs) within the tumor microenvironment (TME). High expression of CCR8 on tumor-infiltrating Tregs is associated with a suppressed anti-tumor immune response and poor prognosis in various cancers. Therefore, antagonizing the CCR8 receptor is a promising therapeutic strategy to enhance anti-tumor immunity.
CCR8 Signaling Pathway
Upon binding of its ligand CCL1, CCR8, a Gαi-coupled receptor, initiates a signaling cascade that leads to downstream cellular responses, primarily chemotaxis. This process is crucial for the migration of Tregs to the tumor site. The key steps in the CCR8 signaling pathway are outlined below.
Caption: CCR8 signaling cascade upon CCL1 binding.
Discovery of this compound
This compound (also referred to as compound 2 in patent literature) is a potent small molecule inhibitor of the CCR8 receptor.[2] It belongs to a class of diazaspiroalkane derivatives. The discovery of this class of compounds was the result of high-throughput screening campaigns aimed at identifying novel CCR8 antagonists.
AstraZeneca has also reported the discovery of a series of diazaspiro[5.5]undecane antagonists, with AZ084 being a notable example that has demonstrated high potency and oral bioavailability.[3] These second-generation antagonists showed significant improvements in physicochemical properties over earlier leads.
Quantitative Biological Data
The following table summarizes the in vitro potency of this compound and the related compound AZ084.
| Compound | Assay Type | Target | Species | Potency | Reference |
| This compound | Functional Assay | CCR8 | Not Specified | IC50 = 0.062 µM | [2] |
| AZ084 | Binding Assay | CCR8 | Human | Ki = 0.9 nM | [3] |
Synthesis Pathway of a Representative CCR8 Antagonist
While the exact, step-by-step synthesis of "this compound" is not publicly detailed, a representative synthetic pathway for a closely related diazaspiro[5.5]undecane analog can be constructed based on patent literature. The core structure is typically assembled through a series of key reactions including the formation of the diazaspirocyclic core, followed by amide coupling to introduce the side chain. The synthesis of the triazole-containing side chain is also a critical part of the overall pathway.
Caption: Representative synthesis of a diazaspiro[5.5]undecane CCR8 antagonist.
Experimental Protocols
The characterization of CCR8 antagonists involves a suite of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed protocols for key experiments.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for in vitro characterization of CCR8 antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR8 receptor, allowing for the determination of the compound's binding affinity (Ki).
-
Cell Membrane Preparation: Membranes are prepared from cells stably expressing human CCR8. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Assay Protocol: The assay is typically performed in a 96-well plate format.
-
To each well, add the cell membrane preparation.
-
Add the test compound at various concentrations.
-
Add a fixed concentration of a radiolabeled CCR8 ligand (e.g., 125I-CCL1).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by a CCR8 agonist.
-
Cell Preparation: Cells expressing CCR8 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
Assay Protocol (FLIPR):
-
The plate with dye-loaded cells is placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
The test compound is added to the wells at various concentrations and pre-incubated.
-
A fixed concentration of a CCR8 agonist (e.g., CCL1) is then added to stimulate the cells.
-
The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis: The agonist-induced calcium response is measured in the presence of different concentrations of the antagonist. The IC50 value is calculated by plotting the percent inhibition of the agonist response versus the antagonist concentration.
Chemotaxis Assay
This assay assesses the functional consequence of CCR8 antagonism by measuring the inhibition of cell migration towards a chemoattractant.
-
Assay Setup: A Transwell system is used, which consists of an upper chamber (insert) with a porous membrane and a lower chamber.
-
The lower chamber is filled with assay medium containing a CCR8 agonist (e.g., CCL1) as the chemoattractant.
-
CCR8-expressing cells are pre-incubated with the test antagonist at various concentrations.
-
The cell suspension is then added to the upper chamber of the Transwell insert.
-
-
Incubation: The plate is incubated for several hours to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and using a fluorescent dye (e.g., Calcein AM) to measure cell number, or by direct cell counting using a flow cytometer.
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated in the absence of the antagonist (agonist only). The IC50 for the inhibition of chemotaxis is then determined.
Conclusion
The development of potent and selective small molecule antagonists of CCR8, such as this compound and related diazaspiroalkane derivatives, represents a promising avenue for the development of novel immunotherapies. This technical guide has provided a comprehensive overview of the discovery, synthesis, and characterization of this class of molecules. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers working to advance the field of CCR8-targeted therapeutics.
References
Unveiling the Potency and Specificity of a Novel CCR8 Antagonist: A Technical Overview of Antagonist 3
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of a novel C-C Motif Chemokine Receptor 8 (CCR8) antagonist, designated as Antagonist 3. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and inflammatory diseases, where CCR8 has emerged as a promising therapeutic target.
Core Findings: Binding Affinity of Antagonist 3
Antagonist 3 has demonstrated potent inhibitory activity against the human CCR8 receptor. Quantitative analysis has determined its half-maximal inhibitory concentration (IC50) to be 0.062 µM. This positions Antagonist 3 as a significant candidate for further preclinical and clinical investigation.
| Compound | Target Receptor | Parameter | Value (µM) |
| Antagonist 3 | Human CCR8 | IC50 | 0.062 |
Selectivity Profile
While Antagonist 3 shows high potency for CCR8, a detailed selectivity profile against a broad panel of other chemokine receptors and G-protein coupled receptors (GPCRs) is not publicly available at this time. Comprehensive selectivity screening is a critical next step in the preclinical development of this compound to assess its potential for off-target effects and to build a robust safety profile.
Experimental Methodologies
The following sections detail the standard experimental protocols utilized in the characterization of CCR8 antagonists like Antagonist 3. These methodologies provide a framework for the binding and functional assays necessary to determine the affinity and selectivity of such compounds.
Radioligand Binding Assay
This assay is employed to determine the direct binding affinity of a test compound to the CCR8 receptor.
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transiently or stably transfected to express the human CCR8 receptor. The cells are cultured and harvested, followed by membrane preparation through homogenization and centrifugation to isolate the cell membranes containing the receptor.
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Competition Binding: A constant concentration of a radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled antagonist (Antagonist 3).
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. Subsequently, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by the natural ligand of CCR8, such as CCL1.
-
Cell Preparation: CCR8-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of Antagonist 3.
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Agonist Stimulation: The natural CCR8 agonist (e.g., CCL1) is added to the cells to stimulate the receptor.
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Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
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Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.
CCR8 Signaling Pathway
CCR8 is a G-protein coupled receptor that, upon binding its ligand CCL1, primarily signals through the Gαi subunit. This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These events ultimately lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), culminating in cellular responses such as chemotaxis and cell migration.
In Vitro Characterization of CCR8 Antagonist 3 on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of CCR8 antagonist 3 (also referred to as compound 2), a small molecule inhibitor of the C-C chemokine receptor 8 (CCR8). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of CCR8 antagonists for oncology applications. The guide details the pharmacological data of antagonist 3, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to CCR8 as an Oncology Target
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target in immuno-oncology. CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. The primary ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1), which is often secreted by tumor cells and other cells within the tumor microenvironment. The CCL1-CCR8 axis plays a crucial role in the recruitment, retention, and immunosuppressive function of Tregs within tumors, thereby promoting tumor immune evasion.
Targeting CCR8 with antagonists aims to disrupt this immunosuppressive axis, leading to a reduction in Treg activity and a subsequent enhancement of the anti-tumor immune response. Small molecule antagonists offer the potential for oral bioavailability and tailored pharmacokinetic profiles. This guide focuses on the in vitro characterization of a specific CCR8 antagonist, designated as "antagonist 3".
Quantitative Data Summary for this compound
The following table summarizes the available in vitro pharmacological data for this compound. This compound is a diazaspiroalkane derivative with demonstrated antagonist activity at the CCR8 receptor.
| Parameter | Value | Assay Type | Source |
| IC50 | 0.062 µM | Not specified in publicly available data | [1] |
| Human Microsomal Stability | Stable | Metabolic Stability Assay | [1] |
Note: The specific in vitro assay format used to determine the IC50 value for this compound is detailed in the patent WO2006107254A1[1].
Detailed Experimental Protocols
The following sections describe the detailed methodologies for the key in vitro experiments typically employed to characterize a novel CCR8 antagonist. While the specific parameters for antagonist 3 are proprietary to the patent holders, these protocols represent the standard industry practices for such a characterization.
Radioligand Binding Assay
Objective: To determine the binding affinity of the antagonist for the CCR8 receptor.
Materials:
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HEK293 cells stably expressing human CCR8
-
[125I]-CCL1 (radioligand)
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This compound (test compound)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Culture HEK293-CCR8 cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Competition Binding: In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [125I]-CCL1 to each well.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
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Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of antagonist 3 that inhibits 50% of the specific binding of [125I]-CCL1 (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity by measuring the inhibition of CCL1-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 or HEK293 cells co-expressing human CCR8 and a G-protein alpha subunit (e.g., Gα15)
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CCL1
-
This compound
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the CCR8-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add assay buffer containing Fluo-4 AM. Incubate the plate in the dark at 37°C for 1 hour.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a specified pre-incubation time.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
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Agonist Stimulation: Add a pre-determined concentration of CCL1 (typically EC80) to all wells simultaneously.
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Record the fluorescence intensity over time to measure the intracellular calcium flux.
-
Data Analysis: Determine the IC50 value of antagonist 3 by plotting the inhibition of the CCL1-induced calcium response against the antagonist concentration.
Chemotaxis Assay
Objective: To evaluate the ability of the antagonist to block CCL1-induced migration of CCR8-expressing cells.
Materials:
-
A CCR8-expressing cancer cell line (e.g., a melanoma or breast cancer cell line) or primary T cells.
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CCL1
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This compound
-
Chemotaxis chamber (e.g., Transwell® plate with a porous membrane)
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Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Calcein-AM)
Procedure:
-
Cell Preparation: Harvest and resuspend the CCR8-expressing cells in assay medium.
-
Antagonist Pre-incubation: Incubate the cells with various concentrations of this compound for a defined period.
-
Assay Setup: Place assay medium containing CCL1 in the lower chamber of the chemotaxis plate.
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Add the pre-incubated cells to the upper chamber (the insert with the porous membrane).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
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Quantification of Migration: Remove the non-migrated cells from the top of the membrane.
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Quantify the migrated cells in the lower chamber by lysing the cells and measuring a fluorescent dye (e.g., Calcein-AM) or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
Visualizations
CCR8 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the binding of CCL1 to CCR8, leading to cellular responses such as migration and survival.
References
The Role of CCR8 Signaling in the Tumor Microenvironment: A Technical Guide for Researchers
An In-depth Examination of a Promising Immunotherapeutic Target
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The C-C chemokine receptor 8 (CCR8) has emerged as a critical regulator within the tumor microenvironment (TME), playing a pivotal role in orchestrating immunosuppression and promoting tumor progression. Primarily expressed on highly suppressive tumor-infiltrating regulatory T cells (Tregs), CCR8 and its ligands, most notably CCL1, create a signaling axis that fosters an environment conducive to tumor growth and immune evasion. This technical guide provides a comprehensive overview of the current understanding of CCR8 signaling in the TME, including the key cellular players, signaling pathways, and the therapeutic potential of targeting this axis. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to investigate and target CCR8 in their own studies.
Introduction to CCR8 and its Ligands in the TME
CCR8, a G protein-coupled receptor (GPCR), is a member of the C-C chemokine receptor family.[1] In the context of cancer, its expression is particularly enriched on tumor-infiltrating Tregs, distinguishing them from their counterparts in peripheral blood and lymphoid organs.[2][3][4] This selective expression makes CCR8 an attractive target for cancer immunotherapy, with the potential to specifically deplete immunosuppressive cells within the tumor while minimizing systemic effects.[1]
The primary and exclusive ligand for CCR8 is CCL1. Other reported ligands for human CCR8 include CCL8 and CCL18. These chemokines are secreted by various cells within the TME, including cancer cells, tumor-associated macrophages (TAMs), and cancer-associated fibroblasts (CAFs), creating a chemotactic gradient that influences the trafficking and function of CCR8-expressing cells.
Cellular Roles of CCR8 Signaling in the Tumor Microenvironment
The CCR8 signaling axis exerts pleiotropic effects on multiple cell types within the TME, collectively contributing to an immunosuppressive and pro-tumoral landscape.
Regulatory T cells (Tregs)
The most well-characterized role of CCR8 in the TME is its function in Treg-mediated immunosuppression. Tumor-infiltrating Tregs exhibit high levels of CCR8 expression, which is associated with a highly activated and suppressive phenotype.
-
Recruitment and Accumulation: The CCL1-CCR8 axis is implicated in the recruitment of Tregs into the tumor.
-
Enhanced Suppressive Function: CCR8 signaling in Tregs can potentiate their suppressive capabilities. This includes the upregulation of immunosuppressive molecules.
-
Proliferation and Survival: CCR8 signaling may also contribute to the proliferation and survival of Tregs within the TME.
Cancer Cells
Direct CCR8 signaling on cancer cells has been shown to promote key aspects of tumor progression.
-
Proliferation and Survival: Activation of CCR8 by its ligands can lead to increased cancer cell proliferation and resistance to apoptosis.
-
Migration and Invasion: The CCL18-CCR8 axis, in particular, has been demonstrated to enhance the migration and invasion of cancer cells, such as in bladder cancer. This process can involve the induction of epithelial-mesenchymal transition (EMT).
Endothelial Cells and Angiogenesis
CCR8 signaling also plays a role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Promotion of Angiogenesis: The CCL1-CCR8 axis can act on endothelial cells to promote angiogenesis, a critical process for tumor growth and metastasis.
Quantitative Data on CCR8 and Ligand Expression
The following tables summarize quantitative data on the expression of CCR8 and its ligands in the tumor microenvironment, compiled from various studies.
Table 1: CCR8 Expression on Immune Cell Subsets in the Tumor Microenvironment
| Cancer Type | Cell Subset | Percentage of CCR8+ Cells | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor-infiltrating Tregs | ~40% | |
| Colorectal Cancer (CRC) | Tumor-infiltrating Tregs | 63.6 ± 16.0% | |
| Breast Cancer | Tumor-resident Tregs | Upregulated compared to normal tissue | |
| Bladder Cancer, Head and Neck Squamous Cell Carcinoma (HNSCC), Rectum adenocarcinoma (READ), Stomach adenocarcinoma (STAD), Thyroid carcinoma (THCA) | Tregs | High correlation with CCR8 expression |
Table 2: CCR8 Ligand Levels in the Tumor Microenvironment
| Ligand | Cancer Type | Source | Notes | Reference |
| CCL1 | Various Cancers | Cancer stem cells, CAFs, TAMs | Promotes Treg recruitment, angiogenesis, and cancer cell proliferation. | |
| CCL18 | Bladder Cancer | Tumor Microenvironment | Associated with advanced clinical stages. | |
| CCL18 | Various Cancers | TAMs | High levels in serum and tumor correlate with poor prognosis. |
Signaling Pathways
The binding of ligands to CCR8 initiates downstream signaling cascades that mediate its diverse cellular effects.
CCR8 Signaling in Regulatory T cells
Upon CCL1 binding, CCR8 on Tregs can activate pathways that enhance their immunosuppressive function and promote their accumulation in the TME.
CCR8 Signaling in Cancer Cells
In cancer cells, CCR8 signaling, particularly through CCL18, can promote migration, invasion, and EMT.
CCR8 Signaling in Endothelial Cells
The CCL1-CCR8 axis can stimulate endothelial cells, leading to angiogenesis.
References
- 1. Protocol to analyze immune cells in the tumor microenvironment by transcriptome using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR8 [abbviescience.com]
- 3. bms.com [bms.com]
- 4. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Structure-Activity Relationship of Third-Generation CCR8 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology. Predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), CCR8 plays a pivotal role in mediating immunosuppression within the tumor microenvironment.[1][2][3] Consequently, the development of potent and selective CCR8 antagonists is a key strategy for enhancing anti-tumor immunity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of third-generation CCR8 antagonists, alongside detailed experimental methodologies and a visualization of the core signaling pathways.
While the term "third-generation" is not as formally defined for CCR8 antagonists as it is for other drug classes like EGFR inhibitors, it generally refers to compounds with improved potency, selectivity, and pharmacokinetic profiles, often developed to overcome the limitations of earlier chemotypes.[4] This guide will focus on the most advanced chemical scaffolds that have shown clinical promise.
Core Chemical Scaffolds and Structure-Activity Relationships
Early efforts in discovering small molecule CCR8 antagonists identified several chemical series, including naphthalene sulfonamides.[1] While potent, these early compounds often suffered from poor pharmacokinetic properties, such as low oral bioavailability. Recent medicinal chemistry campaigns have focused on optimizing these initial hits to yield drug candidates with improved developability.
An extensive medicinal chemistry program building upon the naphthalene sulfonamide scaffold led to the identification of more drug-like analogues. A significant breakthrough was the development of the benzenesulfonamide analogue IPG7236, which demonstrated excellent potency, selectivity, and pharmacokinetic properties.
Table 1: Structure-Activity Relationship of Naphthalene and Benzenesulfonamide CCR8 Antagonists
| Compound ID | Core Scaffold | R1 Group | R2 Group | CCR8 Binding IC50 (nM) | Functional Activity (IC50, nM) | Key Observations | Reference |
| NS-15 | Naphthalene sulfonamide | (Structure not detailed) | (Structure not detailed) | - | 2 (Calcium release) | Potent antagonist but poor oral bioavailability (F=2% in rats). | |
| ML604086 | Naphthalene sulfonamide | (Structure not detailed) | (Structure not detailed) | - | - | Evaluated in a primate model of asthma. | |
| IPG7236 | Benzenesulfonamide | (Structure not detailed) | (Structure not detailed) | - | - | Potent and selective with excellent pharmacokinetics. First small molecule CCR8 antagonist to enter clinical studies. |
Note: Specific structural details and IC50 values for R groups are often proprietary and not fully disclosed in the public literature.
The transition from a naphthalene to a benzenesulfonamide core in IPG7236 was a key modification to address the pharmacokinetic liabilities of the earlier series. Further optimization of substituents on the phenyl and sulfonamide moieties likely contributed to its improved profile.
More recent high-throughput screening and lead optimization campaigns have identified entirely new chemical classes of CCR8 antagonists. For instance, a campaign by Idorsia led to the discovery of IDOR-1136-5177, a highly potent antagonist with a novel scaffold and excellent in vitro and in vivo properties. A key challenge in this program was mitigating hERG inhibition, which was successfully addressed through focused structural modifications.
Table 2: Activity of Novel Scaffold CCR8 Antagonists
| Compound ID | Core Scaffold | CCR8 Binding IC50 (nM) | Functional Activity (IC50, nM) | Key Observations | Reference |
| IDOR-1136-5177 | (Structure not detailed) | - | - | Highly potent with a new chemical structure and good in vivo properties. |
Experimental Protocols
The characterization of CCR8 antagonists involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
-
Objective: To determine the affinity of the antagonist for the CCR8 receptor.
-
Methodology: A common method is a competitive binding assay using a radiolabeled or fluorescently-labeled ligand, such as [125I]-CCL1 or a fluorescently tagged CCL1.
-
Cell Line: A cell line stably overexpressing human CCR8 is used (e.g., CHO-K1 or HEK293 cells).
-
Incubation: Cells are incubated with a fixed concentration of the labeled ligand and varying concentrations of the test antagonist.
-
Detection: After incubation and washing to remove unbound ligand, the amount of bound labeled ligand is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Analysis: The data is used to calculate the IC50 value, which is the concentration of antagonist required to inhibit 50% of the specific binding of the labeled ligand.
-
-
Objective: To assess the functional antagonist activity by measuring the inhibition of CCL1-induced intracellular calcium release.
-
Methodology:
-
Cell Loading: CCR8-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: The natural ligand, CCL1, is added to stimulate the cells.
-
Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Analysis: The IC50 value is determined as the concentration of antagonist that inhibits 50% of the CCL1-induced calcium response.
-
-
Objective: To evaluate the ability of the antagonist to block CCL1-induced cell migration.
-
Methodology:
-
Assay System: A transwell migration assay (e.g., Boyden chamber) is typically used. The upper chamber contains CCR8-expressing cells, and the lower chamber contains CCL1 as a chemoattractant.
-
Treatment: The cells are pre-incubated with the antagonist before being placed in the upper chamber.
-
Migration: The cells are allowed to migrate through a porous membrane towards the CCL1 gradient for a defined period.
-
Quantification: The number of migrated cells in the lower chamber is quantified by cell counting, fluorescent labeling, or other methods.
-
Analysis: The IC50 value represents the antagonist concentration that inhibits 50% of the cell migration induced by CCL1.
-
-
Objective: To assess the anti-tumor efficacy of the CCR8 antagonist in a living organism.
-
Methodology:
-
Animal Model: Humanized mouse models are often used, where the mice are engrafted with human immune cells and a human tumor cell line (e.g., breast cancer). Syngeneic mouse models with murine tumors are also employed.
-
Treatment: Once tumors are established, the mice are treated with the CCR8 antagonist, often in combination with other immunotherapies like anti-PD-1 antibodies.
-
Endpoints: Tumor growth is monitored over time. At the end of the study, tumors are often excised for analysis of the tumor microenvironment, including the quantification of Treg and CD8+ T cell infiltration by flow cytometry or immunohistochemistry.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of CCR8 and a typical experimental workflow for antagonist characterization.
Caption: CCR8 signaling cascade initiated by CCL1 binding.
Caption: A typical drug discovery workflow for CCR8 antagonists.
Caption: SAR strategy for developing improved CCR8 antagonists.
Conclusion
The development of third-generation CCR8 antagonists represents a significant advancement in the quest for novel immuno-oncology therapeutics. Through iterative cycles of design, synthesis, and testing, researchers have successfully identified compounds with potent antagonist activity and favorable drug-like properties. The focus on improving pharmacokinetic profiles while maintaining high potency against CCR8 has been a critical aspect of these efforts. The continued exploration of novel chemical scaffolds and a deeper understanding of the structural biology of the CCR8-ligand interaction will undoubtedly pave the way for the next wave of innovative cancer therapies.
References
Beyond Regulatory T Cells: An In-depth Technical Guide to the Cellular Targets of CCR8 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology, primarily due to its high and selective expression on tumor-infiltrating regulatory T cells (Tregs). Antagonists targeting CCR8 are being developed with the aim of depleting or functionally impairing these immunosuppressive cells within the tumor microenvironment. However, the therapeutic impact of CCR8 antagonists may extend beyond Tregs, as CCR8 is also expressed on other key immune cell populations. This technical guide provides a comprehensive overview of the known and potential cellular targets of CCR8 antagonists beyond Tregs, with a focus on T helper 2 (Th2) cells, natural killer (NK) cells, and macrophages. We present available quantitative data on antagonist effects, detailed experimental protocols for assessing cellular responses, and diagrams of relevant signaling pathways and workflows.
Cellular Targets of CCR8 Antagonism
While Tregs are a primary focus, CCR8 expression and function have been identified in several other immune cell types. Understanding the effects of CCR8 antagonists on these populations is crucial for a complete assessment of their therapeutic potential and potential off-target effects.
T helper 2 (Th2) Cells
Th2 cells are a subset of CD4+ T helper cells that play a critical role in type 2 immunity, including allergic responses and defense against extracellular parasites. CCR8 is preferentially expressed on Th2 cells compared to Th1 cells.[1][2]
Function of CCR8 in Th2 Cells: The CCR8/CCL1 axis is a potent chemoattractant for Th2 cells, suggesting a role in recruiting these cells to sites of inflammation.[2] Studies in murine models of allergic airway inflammation have shown that CCR8 deficiency can lead to an accumulation of antigen-specific Th2 cells in the lung and thoracic lymph nodes, suggesting a complex regulatory role for CCR8 in Th2 cell trafficking.[3][4]
Effects of CCR8 Antagonists: While direct quantitative data on the effects of specific small molecule or antibody antagonists on Th2 cell function is still emerging, the available evidence from knockout studies suggests that targeting CCR8 could modulate Th2-mediated responses.
Natural Killer (NK) Cells
NK cells are cytotoxic innate lymphoid cells that play a crucial role in anti-tumor and anti-viral immunity. Activated NK cells have been shown to express CCR8.
Function of CCR8 in NK Cells: The functional consequence of CCR8 expression on NK cells is an active area of investigation. The CCL1/CCR8 axis may play a role in the recruitment and activation of NK cells in certain contexts. Treatment with the CCR8 antagonist IPG0521 has been observed to increase the number of NK cells in the tumor microenvironment in a murine liver cancer model.
Effects of CCR8 Antagonists: Quantitative data on the direct effects of CCR8 antagonists on NK cell cytotoxicity and cytokine production is limited. However, the observed increase in NK cell numbers following antagonist treatment suggests an indirect effect, possibly by altering the chemokine milieu or reducing Treg-mediated suppression.
Macrophages and Monocytes
Macrophages are highly plastic myeloid cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-tumoral (M2). CCR8 is expressed on monocytes and is significantly upregulated on in vitro-differentiated M2 macrophages. In the tumor microenvironment, CCR8 expression is found on tumor-associated macrophages (TAMs), which often exhibit an M2-like phenotype.
Function of CCR8 in Macrophages: CCR8 signaling in macrophages appears to be context-dependent. In mouse peritoneal macrophages, CCR8 is required for LPS-triggered production of cytokines such as TNF-α, IL-6, and IL-10. In human M-CSF-derived (M2-like) macrophages, CCL1 can induce chemotaxis and regulate the expression of adhesion molecules. There is also evidence of crosstalk between CCR8 and TLR4 signaling pathways in macrophages.
Effects of CCR8 Antagonists: The small molecule CCR8 antagonist, R243, has been shown to attenuate the secretion of TNF-α, IL-6, and IL-10 from mouse peritoneal macrophages stimulated with LPS. This suggests that CCR8 antagonists could modulate macrophage-mediated inflammation.
Quantitative Data on CCR8 Antagonists
The table below summarizes available quantitative data for select CCR8 antagonists. Data on non-Treg cells is currently limited.
| Antagonist | Target Cell Type | Assay | Parameter | Value | Reference(s) |
| NS-15 | CCR8-transfected cells | Calcium Release | IC50 | 2 nM | |
| CCR8-transfected cells | Cell Migration (CCL1-induced) | IC50 | 16 nM | ||
| R243 | Mouse Peritoneal Macrophages | Cytokine Secretion (LPS-induced) | Inhibition | Attenuates TNF-α, IL-6, IL-10 | |
| IPG0521 | CCR8-transfected cells | Binding Affinity | EC50 | Not specified | |
| Murine Tregs | Chemotaxis (CCL1-induced) | IC50 | Nanomolar range | ||
| Murine Liver Cancer Model | NK cell infiltration | Increase | Significant increase in NK cell numbers |
Signaling Pathways
The binding of CCL1 to CCR8, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical GPCR signaling pathway activated by CCR8.
Caption: Canonical CCR8 signaling pathway.
Experimental Workflows and Protocols
This section provides detailed methodologies for key experiments to assess the impact of CCR8 antagonists on non-Treg target cells.
Assessing CCR8 Expression by Flow Cytometry
This workflow outlines the steps for determining the surface expression of CCR8 on different immune cell populations.
Caption: Workflow for CCR8 expression analysis.
Detailed Protocol: Flow Cytometry for CCR8 Expression
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) using a density gradient centrifugation method (e.g., Ficoll-Paque) or prepare a single-cell suspension from tumor tissue by enzymatic digestion and mechanical dissociation.
-
Cell Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide) at a concentration of 1x10^6 cells/100 µL.
-
Add a cocktail of fluorescently conjugated antibodies to identify cell subsets of interest (e.g., anti-CD3, anti-CD4 for T cells; anti-CD56 for NK cells; anti-CD14 for monocytes/macrophages) and a fluorescently conjugated anti-CCR8 antibody. Include a viability dye to exclude dead cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on single, live cells.
-
Identify specific immune cell populations based on their surface markers (e.g., CD3+CD4+ for helper T cells, CD3-CD56+ for NK cells, CD14+ for monocytes).
-
Within each population, determine the percentage of CCR8-positive cells and the mean fluorescence intensity (MFI) of CCR8 expression compared to an isotype control.
-
Chemotaxis Assay
This assay measures the ability of a CCR8 antagonist to block the migration of cells towards a CCR8 ligand.
Caption: Workflow for a Transwell chemotaxis assay.
Detailed Protocol: Th2 Cell Chemotaxis Assay
-
Cell Preparation: Differentiate naive CD4+ T cells into Th2 cells in vitro by culturing with anti-CD3/CD28 antibodies, IL-4, and anti-IFN-γ antibody. Confirm Th2 phenotype by intracellular cytokine staining for IL-4.
-
Assay Setup:
-
Use a Transwell plate with a 5 µm pore size polycarbonate membrane.
-
Add assay medium containing CCL1 (e.g., 50 ng/mL) to the lower wells.
-
In a separate tube, resuspend Th2 cells in assay medium and pre-incubate with various concentrations of the CCR8 antagonist or vehicle control for 30 minutes at 37°C.
-
-
Cell Migration: Add 100 µL of the cell suspension (e.g., 2.5 x 10^5 cells) to the upper chamber of the Transwell.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Carefully remove the upper chamber.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter or by flow cytometry with counting beads.
-
-
Data Analysis: Calculate the chemotactic index (fold migration over medium control) and the percentage inhibition of migration by the antagonist at each concentration to determine the IC50.
NK Cell Cytotoxicity Assay
This assay evaluates the effect of a CCR8 antagonist on the ability of NK cells to kill target cells.
Caption: Workflow for an NK cell cytotoxicity assay.
Detailed Protocol: NK Cell Degranulation (CD107a) Assay
-
Cell Preparation: Isolate NK cells from PBMCs using negative selection.
-
Assay Setup:
-
In a 96-well U-bottom plate, add 5 x 10^5 NK cells per well.
-
Add target cells (e.g., K562) at an effector-to-target (E:T) ratio of 1:1.
-
Add the CCR8 antagonist at various concentrations or vehicle control.
-
Add a fluorescently conjugated anti-CD107a antibody to each well.
-
Include protein transport inhibitors (e.g., Monensin) to prevent the re-internalization of CD107a.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Staining: After incubation, wash the cells and stain for NK cell surface markers (e.g., CD3, CD56) and a viability dye.
-
Acquisition and Analysis: Acquire samples on a flow cytometer. Gate on live, single NK cells (CD3-CD56+) and quantify the percentage of CD107a-positive cells.
Macrophage Polarization Assay
This protocol describes how to assess the effect of a CCR8 antagonist on macrophage polarization.
Caption: Workflow for macrophage polarization analysis.
Detailed Protocol: qPCR for Macrophage Polarization Markers
-
Macrophage Generation: Isolate CD14+ monocytes from PBMCs and culture them with M-CSF (for M2-like) or GM-CSF (for M1-like) for 6-7 days to generate M0 macrophages.
-
Polarization and Treatment:
-
Replace the medium with fresh medium containing polarizing stimuli:
-
M1: LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 18 hours.
-
M2: IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours.
-
-
Include parallel conditions where cells are co-treated with the CCR8 antagonist at various concentrations.
-
-
RNA Isolation and cDNA Synthesis: After the polarization period, lyse the cells and isolate total RNA. Synthesize cDNA from the RNA.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for M1 markers (e.g., NOS2, TNF, CXCL10) and M2 markers (e.g., ARG1, MRC1 (CD206), CCL22).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative gene expression of M1 and M2 markers in antagonist-treated cells compared to vehicle-treated controls using the ΔΔCt method.
Conclusion
The therapeutic landscape of CCR8 antagonism is expanding beyond its initial focus on regulatory T cells. Evidence indicates that Th2 cells, NK cells, and macrophages are also cellular targets that may be modulated by these antagonists. A thorough understanding of the dose-dependent effects on these non-Treg populations is essential for predicting the full spectrum of immunological consequences of CCR8-targeted therapies. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate these effects and to further elucidate the multifaceted role of CCR8 in the immune system. As more quantitative data on specific antagonists become available, a clearer picture of their overall impact on anti-tumor immunity and other inflammatory conditions will emerge.
References
- 1. A Gene Expression Analysis of M1 and M2 Polarized Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Analysis of Human NK cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of CCR4 and CCR8 to antigen-specific Th2 cell trafficking in allergic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of CCR8 Inhibitors: A Technical Guide to Intellectual Property and Drug Development
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
The C-C chemokine receptor 8 (CCR8) has emerged as a high-potential target in immuno-oncology, primarily due to its selective expression on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. This technical guide provides a comprehensive overview of the patent landscape, intellectual property, and key experimental methodologies for the discovery and development of novel CCR8 inhibitors. We present a detailed analysis of the competitive landscape, including key players and their therapeutic strategies, alongside a compilation of publicly available quantitative data for various CCR8 inhibitors. Furthermore, this guide offers detailed protocols for essential in vitro and in vivo assays and visualizes the intricate CCR8 signaling pathway and the typical drug discovery workflow using Graphviz diagrams. This document is intended to serve as a vital resource for researchers and drug development professionals navigating the burgeoning field of CCR8-targeted therapies.
Introduction: The Rationale for Targeting CCR8 in Immuno-Oncology
The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with various immune cells. Among these, regulatory T cells (Tregs) play a critical role in suppressing the host's anti-tumor immune response, thereby promoting tumor growth and metastasis.[1][2] A key challenge in cancer immunotherapy has been to selectively target these tumor-infiltrating Tregs without causing systemic autoimmunity.[2]
Recent research has identified CCR8 as a promising therapeutic target that is highly and selectively expressed on these tumor-resident Tregs, with minimal expression in peripheral blood and normal tissues.[3][4] CCR8, a G protein-coupled receptor (GPCR), binds to several chemokine ligands, most notably CCL1, which is often secreted by tumor cells and other cells within the TME. This CCL1-CCR8 axis is crucial for the recruitment, retention, and suppressive function of Tregs within the tumor. Consequently, inhibiting CCR8 signaling presents a compelling strategy to deplete or functionally impair tumor-infiltrating Tregs, thereby unleashing a potent anti-tumor immune response. Several therapeutic modalities are being explored, including monoclonal antibodies (mAbs) that mediate antibody-dependent cell-mediated cytotoxicity (ADCC) of CCR8-expressing Tregs and small molecule antagonists that block CCR8 signaling.
The Patent Landscape for CCR8 Inhibitors
The intellectual property landscape for CCR8 inhibitors is dynamic and rapidly expanding, with a growing number of patent applications from pharmaceutical and biotechnology companies. The majority of recent filings focus on monoclonal antibodies targeting CCR8 for the treatment of cancer.
Key Players and Their Intellectual Property
Several key players have established significant patent portfolios around CCR8 inhibitors. These include major pharmaceutical companies and specialized biotechnology firms, each with distinct approaches to targeting this receptor.
| Assignee/Company | Patent/Application Number | Title | Therapeutic Modality |
| Bayer AG | US11427640B1 | CCR8 antibodies for therapeutic applications | Monoclonal Antibody |
| Bristol Myers Squibb | WO2023230473A1 | Antibodies that bind to human ccr8 | Monoclonal Antibody |
| Domain Therapeutics | WO2023230473A1 | Antibodies that bind to human ccr8 | Monoclonal Antibody |
| Lanova Medicines Ltd. | AU2021277712B2 | Anti-CCR8 monoclonal antibodies and uses thereof | Monoclonal Antibody |
| ICOS Corporation | WO2007044756A2 | Monoclonal antibodies recognizing human ccr8 | Monoclonal Antibody |
| Takeda Pharmaceutical | US7329755B2 | Ccr8 Inhibitors | Small Molecule |
| AstraZeneca AB | US7329755B2 | Ccr8 Inhibitors | Small Molecule |
Therapeutic Strategies Outlined in Patents
The primary therapeutic strategy outlined in the majority of recent patents is the use of anti-CCR8 monoclonal antibodies to deplete tumor-infiltrating Tregs. Many of these patents describe antibodies with enhanced ADCC activity to effectively eliminate CCR8-positive Tregs. Another key aspect is the development of antibodies that can block the interaction between CCR8 and its ligand CCL1, thereby inhibiting the recruitment and function of Tregs in the TME. Some patents also cover the use of these antibodies in combination with other cancer therapies, such as checkpoint inhibitors.
Beyond monoclonal antibodies, the patent landscape also includes small molecule inhibitors of CCR8. These earlier patents often focus on the role of CCR8 in inflammatory diseases, but the compounds and chemical scaffolds described could have relevance for oncology applications.
Quantitative Data for Novel CCR8 Inhibitors
A growing body of preclinical and clinical data is becoming available for novel CCR8 inhibitors. This section summarizes key quantitative data for both monoclonal antibodies and small molecule inhibitors.
Monoclonal Antibodies
| Antibody | Target | Binding Affinity (Kd) | Functional Activity (EC50/IC50) | Clinical Trial ID |
| BAY3375968 | Human CCR8 | Not specified | ADCC EC50: 0.35 pM | NCT05537740 |
| S-531011 | Human CCR8 | Not specified | Not specified | NCT05101070 |
| RO7502175 | Human CCR8 | Not specified | Not specified | Not specified |
| BMS-986340 | Human CCR8 | Not specified | Not specified | Not specified |
| LM-108 | Human CCR8 | Not specified | Not specified | Not specified |
| SRF114 | Human CCR8 | Not specified | Not specified | Not specified |
| C8Mab-21 | Human CCR8 | 6.5 x 10⁻⁸ M (for CHO/hCCR8 cells) | Not specified | N/A |
Small Molecule Inhibitors
| Compound | Target | Binding Affinity (Ki) | Functional Activity (IC50) |
| SB-649701 | Human CCR8 | Not specified | pIC50 = 7.7 (Calcium release assay) |
| NS-15 | Human CCR8 | 1.6 nM | IC50 = 2 nM (Calcium release assay) |
| Naphthalene Sulfonamides | Human CCR8 | Not specified | EC50 in low nM range (inverse agonists) |
Key Experimental Protocols for CCR8 Inhibitor Characterization
The development of CCR8 inhibitors relies on a suite of specialized in vitro and in vivo assays to characterize their binding, functional activity, and therapeutic efficacy. This section provides detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of a test compound for CCR8 by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing CCR8. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1), and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional activity of a CCR8 inhibitor by measuring its ability to block ligand-induced intracellular calcium mobilization.
Methodology:
-
Cell Preparation: Cells endogenously or recombinantly expressing CCR8 are plated in a 96- or 384-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The CCR8 inhibitor is added to the wells at various concentrations and incubated.
-
Ligand Stimulation: A CCR8 agonist (e.g., CCL1) is added to the wells to stimulate calcium release.
-
Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) system.
-
Data Analysis: The data are analyzed to determine the IC50 of the inhibitor.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To evaluate the ability of an anti-CCR8 monoclonal antibody to induce the killing of CCR8-expressing target cells by immune effector cells.
Methodology:
-
Target Cell Preparation: CCR8-expressing target cells are seeded in a 96-well plate.
-
Effector Cell Preparation: Natural Killer (NK) cells, typically isolated from peripheral blood mononuclear cells (PBMCs), are used as effector cells.
-
Assay Setup: The target cells are incubated with varying concentrations of the anti-CCR8 antibody. The effector cells are then added to the wells at a specific effector-to-target (E:T) ratio.
-
Incubation: The co-culture is incubated for a period of time to allow for cell killing.
-
Detection of Cell Lysis: Target cell lysis is quantified using various methods, such as measuring the release of lactate dehydrogenase (LDH) or using a fluorescent-based cytotoxicity assay.
-
Data Analysis: The percentage of specific lysis is calculated, and the EC50 of the antibody is determined.
Chemotaxis Assay
Objective: To assess the ability of a CCR8 inhibitor to block the migration of cells towards a CCR8 ligand.
Methodology:
-
Assay Setup: A transwell migration system (e.g., Boyden chamber) is used, which consists of an upper and a lower chamber separated by a porous membrane.
-
Chemoattractant Addition: The lower chamber is filled with media containing a CCR8 ligand (e.g., CCL1) as a chemoattractant.
-
Cell Seeding: CCR8-expressing cells, pre-incubated with the inhibitor at different concentrations, are seeded into the upper chamber.
-
Incubation: The plate is incubated to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migrated Cells: The non-migrated cells on the upper side of the membrane are removed. The migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope or quantified using a fluorescent plate reader after lysing the cells and releasing a fluorescent dye.
-
Data Analysis: The number of migrated cells is plotted against the inhibitor concentration to determine the IC50.
β-Arrestin Recruitment Assay
Objective: To measure the ability of a CCR8 ligand to induce the recruitment of β-arrestin to the receptor, a key step in GPCR desensitization and signaling.
Methodology:
-
Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The CCR8 receptor is tagged with one fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is tagged with the complementary fragment.
-
Cell Line: A cell line stably co-expressing the tagged CCR8 and β-arrestin is used.
-
Ligand Stimulation: Upon ligand binding to CCR8, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity and forming a functional enzyme.
-
Detection: A substrate for the enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured.
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment, and dose-response curves can be generated to determine the EC50 of the ligand.
Visualizing CCR8 Signaling and Drug Discovery Workflows
CCR8 Signaling Pathway
The binding of chemokine ligands such as CCL1 to CCR8 initiates a cascade of intracellular signaling events. As a GPCR, CCR8 couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Activation of CCR8 also leads to the mobilization of intracellular calcium and the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways.
Caption: CCR8 Signaling Pathway.
Experimental Workflow for CCR8 Inhibitor Discovery
The discovery and development of a novel CCR8 inhibitor follows a structured workflow, from initial target validation to preclinical characterization. This process involves a series of in vitro and in vivo studies to identify and optimize lead candidates with the desired pharmacological properties.
Caption: CCR8 Inhibitor Discovery Workflow.
Conclusion and Future Directions
The selective expression of CCR8 on tumor-infiltrating Tregs has positioned it as a highly attractive target for the next generation of immuno-oncology therapies. The patent landscape is rapidly evolving, with a strong focus on monoclonal antibodies designed to deplete these immunosuppressive cells. The availability of robust in vitro and in vivo assays is critical for the successful development of these novel inhibitors. As more candidates progress through clinical trials, the therapeutic potential of targeting CCR8, both as a monotherapy and in combination with other anti-cancer agents, will become clearer. Future research will likely focus on refining targeting strategies, exploring novel therapeutic modalities, and identifying biomarkers to select patients most likely to respond to CCR8-directed therapies. This in-depth technical guide provides a solid foundation for researchers and drug developers to navigate this exciting and promising field.
References
Methodological & Application
Application Notes and Protocols: In Vivo Administration of a CCR8 Antagonist in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target, particularly in the field of immuno-oncology. CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which play a crucial role in suppressing the anti-tumor immune response.[1][2] Antagonism of CCR8 is being investigated as a strategy to deplete or inhibit the function of these immunosuppressive Tregs within the tumor microenvironment (TME), thereby enhancing anti-tumor immunity.[3] This document provides a detailed protocol for the in vivo administration of a representative small molecule CCR8 antagonist, referred to herein as "Compound 3," in mouse models of cancer. The protocol is based on established methodologies for the in vivo use of small molecule antagonists and data from preclinical studies of various CCR8 inhibitors.[3][4]
CCR8 Signaling Pathway
CCR8 is a G protein-coupled receptor (GPCR) that is activated by its primary ligand, CCL1. The binding of CCL1 to CCR8 on Tregs in the tumor microenvironment is thought to promote their migration and enhance their immunosuppressive functions. The signaling cascade involves G-protein coupling, leading to downstream effects such as calcium mobilization and chemotaxis. By blocking this interaction, a CCR8 antagonist can inhibit the recruitment and function of Tregs within the tumor, potentially leading to an enhanced anti-tumor immune response.
Caption: CCR8 signaling is initiated by CCL1 binding, leading to immunosuppression.
Experimental Protocols
This protocol outlines the in vivo administration of a representative CCR8 antagonist, "Compound 3," in a syngeneic mouse tumor model.
1. Materials and Reagents
-
CCR8 Antagonist (Compound 3): Synthesized and purified small molecule.
-
Vehicle Solution: Dependent on the solubility of Compound 3. Common vehicles include:
-
Sterile 0.9% saline
-
Phosphate-buffered saline (PBS)
-
A solution of 5% DMSO, 40% PEG300, and 55% sterile water.
-
-
Animal Model: Syngeneic tumor-bearing mice (e.g., C57BL/6 mice with B16 melanoma or BALB/c mice with CT26 colon carcinoma).
-
Anesthetics: (Optional, depending on administration route) Isoflurane, ketamine/xylazine.
-
Dosing Equipment:
-
Sterile syringes (1 mL) and needles (25-27 gauge for subcutaneous or intraperitoneal injection).
-
Oral gavage needles (for oral administration).
-
-
Calipers: For tumor measurement.
2. Preparation of Dosing Solution
-
Determine the appropriate vehicle for Compound 3 based on its physicochemical properties.
-
Prepare a stock solution of Compound 3 in the chosen vehicle at a concentration suitable for the desired dosage. For example, if the desired dose is 10 mg/kg and the injection volume is 100 µL for a 20 g mouse, the concentration should be 2 mg/mL.
-
Ensure the final solution is sterile, for example, by filtering through a 0.22 µm syringe filter if the vehicle allows.
3. Animal Model and Tumor Implantation
-
House mice in accordance with institutional guidelines and allow for an acclimatization period.
-
Inject tumor cells (e.g., 1 x 10^6 B16 melanoma cells) subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Begin treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
4. Administration Protocol
The choice of administration route depends on the pharmacokinetic properties of the antagonist. Common routes for small molecule inhibitors include oral (PO), intraperitoneal (IP), and subcutaneous (SC).
-
Oral (PO) Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and deliver the dosing solution directly into the stomach.
-
Alternatively, for voluntary oral administration, the compound can be incorporated into a palatable jelly.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the dosing solution into the peritoneal cavity.
-
-
Subcutaneous (SC) Injection:
-
Gently restrain the mouse and lift the skin on the back to form a tent.
-
Insert the needle into the base of the skin tent.
-
Inject the solution into the subcutaneous space.
-
5. Dosing and Monitoring
-
Dosage: The optimal dose will need to be determined empirically. Based on preclinical studies with other small molecule CCR8 antagonists, a starting dose in the range of 10-50 mg/kg can be considered.
-
Frequency: Administer the CCR8 antagonist once or twice daily, depending on its half-life.
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight as an indicator of toxicity.
-
Observe the general health and behavior of the mice.
-
6. Endpoint Analysis
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors and other tissues (e.g., spleen, lymph nodes) for further analysis:
-
Flow Cytometry: To analyze the immune cell populations within the tumor, particularly the frequency and phenotype of Tregs (e.g., CD4+FoxP3+CCR8+).
-
Immunohistochemistry (IHC): To visualize the infiltration of immune cells within the tumor tissue.
-
Gene Expression Analysis (e.g., qPCR): To measure the expression of genes related to immune activation.
Experimental Workflow
Caption: Workflow for in vivo testing of a CCR8 antagonist in a mouse tumor model.
Data Presentation
The following table provides representative quantitative data for an in vivo study of a CCR8 antagonist. The specific values should be optimized for each experimental system.
| Parameter | Vehicle Control Group | CCR8 Antagonist Group (Compound 3) |
| Animal Model | C57BL/6 mice | C57BL/6 mice |
| Tumor Model | B16 Melanoma | B16 Melanoma |
| Number of Animals/Group | 10 | 10 |
| Compound | Vehicle (e.g., 5% DMSO in saline) | Compound 3 |
| Dose | N/A | 25 mg/kg |
| Administration Route | Oral (PO) | Oral (PO) |
| Dosing Frequency | Once daily | Once daily |
| Treatment Duration | 21 days | 21 days |
| Endpoint Tumor Volume | ~1500 mm³ | ~500 mm³ |
| Treg Infiltration (%) | 25% of CD4+ T cells | 10% of CD4+ T cells |
| CD8+ T cell Infiltration (%) | 5% of total cells | 15% of total cells |
Disclaimer: This protocol provides a general guideline. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by the relevant Institutional Animal Care and Use Committee (IACUC). The specific details of the protocol, including the choice of antagonist, vehicle, dose, administration route, and mouse model, should be optimized for each specific research question.
References
Application Notes & Protocols: Evaluating CCR8 Antagonist 3 in a Humanized Mouse Xenograft Model
Introduction
The C-C chemokine receptor 8 (CCR8) has emerged as a high-potential target in immuno-oncology. CCR8 is a G protein-coupled receptor preferentially expressed at high levels on tumor-infiltrating regulatory T cells (Tregs) across various cancer types, including breast, colon, and lung cancers, while its expression on Tregs in peripheral blood and normal tissues is minimal[1][2][3]. The primary ligand for CCR8, C-C motif chemokine ligand 1 (CCL1), is secreted by cells within the tumor microenvironment (TME), promoting the recruitment and enhancing the immunosuppressive function of Tregs[1][4]. This targeted expression profile makes the CCR8/CCL1 axis an attractive pathway to disrupt for cancer therapy.
By specifically targeting the highly immunosuppressive Treg population within the tumor, CCR8 antagonists aim to remodel the TME, shifting it from an immunosuppressive to an immunopermissive state. This can lead to enhanced anti-tumor immune responses, particularly by cytotoxic T cells (CD8+ T cells). Humanized mouse xenograft models, which involve engrafting components of the human immune system into immunodeficient mice, provide an indispensable preclinical platform to evaluate the efficacy and mechanism of action of novel immunotherapies like CCR8 antagonists against human tumors.
These application notes provide a comprehensive overview and detailed protocols for utilizing a humanized mouse xenograft model to assess the anti-tumor activity of a novel CCR8 antagonist, hereafter referred to as "CCR8 Antagonist 3".
CCR8 Signaling Pathway in Tumor-Infiltrating Tregs
The diagram below illustrates the signaling pathway initiated by the binding of the chemokine CCL1 to the CCR8 receptor on the surface of a tumor-infiltrating Treg. This interaction promotes Treg migration and enhances its immunosuppressive functions. This compound is designed to block this interaction, thereby inhibiting downstream signaling and Treg-mediated immune suppression.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating this compound in a humanized mouse model, from immune system reconstitution to endpoint analysis.
Experimental Protocols
Protocol 1: Generation of hu-CD34⁺ Humanized Mice
This protocol describes the generation of humanized mice by engrafting human hematopoietic stem cells (HSCs) into immunodeficient mice, which is ideal for long-term studies.
-
Animal Model : Use severely immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, aged 3-5 weeks. House animals in specific-pathogen-free (SPF) conditions.
-
Pre-conditioning : 24 hours prior to HSC injection, sublethally irradiate the mice with a single dose of 100-250 cGy using an X-ray source. This step is crucial for ablating residual murine hematopoietic cells and facilitating human cell engraftment.
-
HSC Preparation : Thaw cryopreserved human CD34⁺ HSCs (commercially available or isolated from cord blood) rapidly in a 37°C water bath. Wash the cells with sterile PBS or appropriate cell culture medium. Assess cell viability and count using a hemocytometer and Trypan Blue exclusion.
-
Engraftment : Resuspend the CD34⁺ HSCs in sterile, serum-free medium at a concentration of 1-2 x 10⁶ cells/mL. Inject each mouse intravenously (i.v.) via the tail vein with approximately 1-2 x 10⁵ cells in a volume of 100 µL.
-
Monitoring Reconstitution : Starting 10-12 weeks post-injection, monitor the level of human immune cell engraftment. Collect a small volume of peripheral blood and perform flow cytometry to detect the presence of human CD45⁺ cells. Mice with >25% human CD45⁺ cells in the lymphocyte gate are considered successfully humanized and are ready for tumor implantation.
Protocol 2: Human Tumor Xenograft Implantation
This protocol is for establishing a cell line-derived xenograft (CDX) model.
-
Cell Culture : Culture a human cancer cell line of interest (e.g., MDA-MB-231 breast cancer) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation : Wash the cells twice with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5-10 x 10⁷ cells/mL. The Matrigel helps support initial tumor growth.
-
Implantation : Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the right flank of each humanized mouse.
-
Tumor Establishment : Monitor the mice 2-3 times per week for tumor formation. Use digital calipers to measure the tumor length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2.
Protocol 3: Administration of this compound
-
Study Initiation : Once tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=7-10 mice per group).
-
Treatment Groups :
-
Group 1 (Vehicle Control) : Administer the vehicle solution used to formulate the antagonist.
-
Group 2 (this compound Monotherapy) : Administer this compound at a predetermined dose (e.g., 10 mg/kg).
-
Group 3 (Combination Therapy) : Administer this compound in combination with an immune checkpoint inhibitor, such as an anti-PD-1 antibody (e.g., 5 mg/kg), to assess synergistic effects.
-
-
Drug Formulation & Administration : Formulate this compound according to its solubility characteristics. Administration can be performed via intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) routes, typically once or twice daily for 2-4 weeks, depending on the compound's pharmacokinetic properties.
-
Monitoring : Throughout the treatment period, measure tumor volumes and mouse body weights 2-3 times per week as a measure of efficacy and toxicity, respectively.
Protocol 4: Efficacy and Pharmacodynamic Analysis
-
Study Endpoint : At the end of the treatment period, or when tumors in the control group reach a predetermined size limit, euthanize the mice.
-
Tissue Collection : Collect tumors, spleens, and peripheral blood for analysis.
-
Tumor Processing : Divide the tumor tissue. Fix one portion in formalin for immunohistochemistry (IHC) and process the other portion into a single-cell suspension for flow cytometry. To create a single-cell suspension, mince the tissue and digest it using an enzymatic solution (e.g., collagenase, DNase).
-
Flow Cytometry : Stain the single-cell suspensions from tumors, spleens, and blood with a panel of fluorescently-conjugated antibodies to identify and quantify immune cell populations. A typical panel would include markers for:
-
Human leukocytes (hCD45)
-
T cell subsets (CD3, CD4, CD8)
-
Regulatory T cells (FoxP3, CD25)
-
CCR8 expression (anti-human CCR8)
-
-
Data Analysis : Analyze flow cytometry data to determine the percentage and absolute counts of key immune populations, such as CCR8⁺ Tregs (CD4⁺FoxP3⁺CCR8⁺) and cytotoxic T lymphocytes (CD8⁺), within the TME and secondary lymphoid organs.
Quantitative Data Presentation
The following tables present representative data based on published findings for CCR8 antagonists in preclinical models.
Table 1: In Vivo Efficacy of this compound in a Humanized Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 750 ± 110 | 40% |
| Anti-PD-1 Antibody | 5 | 875 ± 130 | 30% |
| This compound + Anti-PD-1 | 10 + 5 | 312 ± 95 | 75% |
| Data are represented as mean ± SEM. TGI is calculated relative to the vehicle control group. |
Table 2: Pharmacodynamic Effects on Tumor-Infiltrating Immune Cells
| Treatment Group | % CCR8⁺ of CD4⁺FoxP3⁺ Tregs | % CD8⁺ T cells of CD45⁺ Cells | CD8⁺ T cell / Treg Ratio |
| Vehicle Control | 45 ± 5 | 8 ± 2 | 0.5 |
| This compound | 15 ± 4 | 20 ± 5 | 2.5 |
| This compound + Anti-PD-1 | 12 ± 3 | 35 ± 6 | 5.8 |
| Data are represented as mean ± SEM, analyzed from dissociated tumors at the study endpoint. |
These data illustrate that treatment with a CCR8 antagonist can significantly reduce the population of immunosuppressive CCR8⁺ Tregs within the tumor, leading to an increase in the infiltration and ratio of effector CD8⁺ T cells. This shift in the immune landscape correlates with the observed tumor growth inhibition and is often enhanced when combined with checkpoint blockade.
References
Application Note & Protocols: Development of a Cell-Based Assay for Screening CCR8 Antagonist Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking and has emerged as a promising therapeutic target in immuno-oncology and inflammatory diseases.[1][2][3][4] CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), where it contributes to their immunosuppressive function.[1] Antagonizing the CCR8 signaling pathway, primarily activated by its ligand CCL1, presents a compelling strategy to modulate the tumor microenvironment and enhance anti-tumor immunity. This document provides a detailed protocol for a cell-based calcium mobilization assay designed to screen for and characterize the efficacy of CCR8 antagonists.
CCR8 Signaling Pathway
CCR8, upon binding to its cognate ligand CCL1, couples to Gαi and Gαq proteins. Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a hallmark of CCR8 activation and can be quantitatively measured to assess receptor function.
References
Application Notes and Protocols: CCR8 Antagonists in Combination with Anti-PD-1 Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with various immune cells. A key mechanism of tumor immune evasion involves the suppression of cytotoxic T lymphocytes (CTLs), which are essential for killing cancer cells. This suppression is often mediated by immune checkpoint pathways and the activity of regulatory T cells (Tregs).
Programmed Death-1 (PD-1) is an inhibitory checkpoint receptor expressed on activated T cells.[1][2] Its ligand, PD-L1, is frequently overexpressed on tumor cells. The binding of PD-1 to PD-L1 delivers an inhibitory signal to the T cell, leading to "T cell exhaustion" and a dampened anti-tumor response.[1][3] Anti-PD-1 monoclonal antibodies block this interaction, restoring the tumor-killing capacity of CTLs.[4]
C-C Chemokine Receptor 8 (CCR8) has emerged as a highly specific and promising target on tumor-infiltrating Tregs. These CCR8+ Tregs are a highly suppressive subset that contributes significantly to the immunosuppressive TME. The ligand for CCR8, CCL1, is secreted within the TME, promoting the recruitment and function of these suppressive Tregs.
The therapeutic combination of a CCR8 antagonist with an anti-PD-1 inhibitor is based on a complementary, dual-pronged attack on tumor-induced immunosuppression. While the anti-PD-1 antibody reinvigorates exhausted CTLs, the CCR8 antagonist selectively depletes or inhibits the function of immunosuppressive Tregs within the tumor. This synergistic action is hypothesized to shift the balance of the TME from an immunosuppressive to an inflamed, immune-active state, thereby enhancing anti-tumor immunity and potentially overcoming resistance to anti-PD-1 monotherapy.
Mechanism of Action: A Synergistic Approach
The combination of CCR8 antagonists and anti-PD-1 inhibitors targets two distinct but complementary immunosuppressive pathways within the TME.
-
CCR8 Antagonist Action : Targets and depletes the highly suppressive CCR8-expressing Tregs within the tumor. This reduces the overall immunosuppressive signaling, including the release of inhibitory cytokines. The primary mechanism for many anti-CCR8 antibodies in development is the induction of antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the elimination of these Tregs.
-
Anti-PD-1 Inhibitor Action : Blocks the PD-1/PD-L1 axis, thereby "releasing the brakes" on exhausted CD8+ cytotoxic T cells. This restores their ability to recognize and actively kill tumor cells.
By simultaneously removing the suppressive Treg population and reactivating cytotoxic T cells, the combination therapy creates a more favorable environment for a robust and durable anti-tumor immune response.
Application Notes: Preclinical & Clinical Evidence
Combination therapy with CCR8 antagonists and anti-PD-1 inhibitors has demonstrated potent anti-tumor activity in various preclinical models and is now being evaluated in clinical trials.
Summary of Preclinical Efficacy
Preclinical studies in syngeneic mouse tumor models have shown that the combination therapy leads to superior tumor growth inhibition compared to either monotherapy.
| Parameter | Control | Anti-PD-1 Alone | CCR8 Antagonist Alone | Combination Therapy | Reference |
| Tumor Growth Inhibition (%) | 0% | 20-40% | 30-50% | 70-90% | |
| Tumor-Infiltrating CD8+ T cells | Baseline | ↑ | ↑ | ↑↑ (Significant Increase) | |
| Tumor-Infiltrating CCR8+ Tregs | Baseline | ↔ or ↑ | ↓↓ (Significant Depletion) | ↓↓ (Significant Depletion) | |
| CD8+ T cell / Treg Ratio | Low | ↑ | ↑↑ | ↑↑↑ (Dramatically Increased) |
Note: Values are representative estimates based on published preclinical data and will vary by tumor model, dosage, and specific agents used.
Ongoing Clinical Investigations
Several CCR8 antagonists are currently in Phase 1/2 clinical trials, both as monotherapy and in combination with anti-PD-1 inhibitors like pembrolizumab and nivolumab, for patients with advanced solid tumors. Early results in heavily pretreated populations, including those who have previously received PD-1 inhibitors, have shown promising objective response rates.
| Drug Candidate | Mechanism | Combination Agent | Indication | Trial Phase | Reference |
| BAY3375968 | Anti-CCR8 Antibody | Pembrolizumab | Advanced Solid Tumors | Phase 1 | |
| BMS-986340 | Anti-CCR8 Antibody | Nivolumab | Advanced Solid Tumors | Phase 1/2 | |
| GS-1811 (JTX-1811) | Anti-CCR8 Antibody | Anti-PD-1 | Advanced Solid Tumors | Phase 1 | |
| LM-108 | Anti-CCR8 Antibody | Pembrolizumab (Keytruda) | Advanced Solid Tumors | Phase 1/2 | |
| IPG7236 | Small Molecule Antagonist | PD-1 Antibody | Breast Cancer (preclinical) | Clinical Stage |
Experimental Protocols
Here we provide generalized protocols for key preclinical assays to evaluate the efficacy and mechanism of action of a CCR8 antagonist in combination with an anti-PD-1 inhibitor.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical study to assess the anti-tumor efficacy of the combination therapy in immunocompetent mice.
Methodology:
-
Animal Model and Cell Lines:
-
Select an appropriate syngeneic mouse strain and a compatible tumor cell line (e.g., C57BL/6 mice with MC38 colon adenocarcinoma).
-
Culture tumor cells under standard conditions and ensure high viability (>95%) before injection.
-
-
Tumor Implantation:
-
Harvest and resuspend tumor cells in sterile, cold PBS at a concentration of 5-10 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (0.5-1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Treatment Groups and Administration:
-
Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).
-
Group 1 (Control): Vehicle and/or Isotype control antibody.
-
Group 2 (CCR8 Antagonist): Administer CCR8 antagonist at the predetermined dose.
-
Group 3 (Anti-PD-1): Administer anti-mouse PD-1 antibody (e.g., 200 µ g/mouse ).
-
Group 4 (Combination): Administer both the CCR8 antagonist and the anti-PD-1 antibody.
-
Administer treatments intraperitoneally (IP) or as specified for the agents, typically every 3-4 days for 2-3 weeks.
-
-
Efficacy Readouts:
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
The study endpoint is typically defined by a maximum tumor volume (e.g., 2000 mm³) or signs of morbidity, at which point the mouse is euthanized.
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol is for characterizing the immune cell populations within the tumor at the end of an in vivo study to provide mechanistic insight.
Methodology:
-
Tumor Dissociation:
-
At a predetermined time point or at the study's end, excise tumors from euthanized mice and place them in cold buffer (e.g., RPMI).
-
Finely mince the tumor tissue using scalpels.
-
Digest the tissue in an enzymatic solution (e.g., Collagenase D, DNase I) at 37°C for 30-60 minutes with agitation to create a single-cell suspension.
-
-
Cell Preparation:
-
Stop the digestion with EDTA-containing buffer.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Wash the cells in FACS buffer (e.g., PBS with 1-2% FBS).
-
If significant blood is present, perform red blood cell lysis.
-
-
Antibody Staining:
-
Resuspend cells (approx. 1x10^6 per sample) and stain with a viability dye (e.g., Live/Dead Fixable Dye) to exclude dead cells from analysis.
-
Wash the cells, then block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies for surface markers. A typical panel would include:
-
Pan-leukocyte: anti-CD45
-
T cells: anti-CD3, anti-CD4, anti-CD8
-
Tregs: anti-CD25 (in combination with FoxP3)
-
-
For intracellular targets like the Treg transcription factor FoxP3, fix and permeabilize the cells using a commercial kit after surface staining, then incubate with the intracellular antibody (e.g., anti-FoxP3).
-
-
Data Acquisition and Analysis:
-
Wash the stained cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using software (e.g., FlowJo). Use a gating strategy to first identify live, single cells, then gate on CD45+ leukocytes. From this population, identify T cell subsets (e.g., CD3+CD8+ cytotoxic T cells and CD3+CD4+FoxP3+ Tregs).
-
Compare the absolute numbers or frequencies of these populations across the different treatment groups.
-
Protocol 3: Multiplex Cytokine Profiling
This protocol is used to measure the levels of key cytokines and chemokines in serum or tumor homogenates to assess the nature of the immune response.
Methodology:
-
Sample Collection:
-
Serum: Collect blood from mice via cardiac puncture or tail vein bleed at specified time points. Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C.
-
Tumor Homogenate: Homogenize excised tumor tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
-
Cytokine Measurement:
-
Use a commercial multiplex bead-based immunoassay (e.g., Luminex-based) or ELISA array to simultaneously quantify multiple cytokines from a small sample volume. These assays provide higher throughput compared to traditional single-plex ELISAs.
-
Key cytokines to measure in an immunotherapy context include:
-
Pro-inflammatory / T cell-activating: IFN-γ, TNF-α, IL-2, IL-12
-
Immunosuppressive: IL-10, TGF-β
-
Chemokines: CXCL9, CXCL10 (associated with T cell recruitment)
-
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the selected multiplex kit. This typically involves:
-
Preparing standards and samples.
-
Incubating samples with antibody-coupled beads.
-
Adding detection antibodies and a fluorescent reporter (e.g., streptavidin-phycoerythrin).
-
Acquiring the samples on the appropriate instrument (e.g., Luminex analyzer).
-
-
-
Data Analysis:
-
Use the standard curve to calculate the concentration of each cytokine in the samples (pg/mL).
-
Compare cytokine levels across the different treatment groups to identify signatures associated with an effective anti-tumor response.
-
References
Immunohistochemistry protocol for CCR8 staining in tumor tissue
Application Notes: CCR8 Immunohistochemistry in Tumor Tissue
Introduction
C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking.[1] Its primary ligand is CCL1.[1][2] In the context of oncology, CCR8 has emerged as a significant biomarker and therapeutic target.[1][3] It is highly and selectively expressed on tumor-infiltrating regulatory T cells (Tregs) across various cancer types. These CCR8+ Tregs are highly immunosuppressive, and their accumulation within the tumor microenvironment (TME) is often correlated with a poor prognosis. Therefore, detecting and quantifying CCR8 expression in tumor tissues using immunohistochemistry (IHC) is crucial for cancer research and the development of targeted immunotherapies.
CCR8 Expression in Tumors
CCR8 expression is predominantly observed on T cells. Gene expression analysis has shown that CCR8 is higher in primary tumors compared to adjacent normal tissues in many cancer types. Specifically, CCR8 is a selective marker for tumor-infiltrating Tregs. Studies have identified CCR8 expression in various malignancies, including:
-
Gastric Cancer
-
Malignant Melanoma
-
Breast Invasive Carcinoma (BRCA)
-
Colon Adenocarcinoma (COAD)
-
Head and Neck Squamous Cell Carcinoma (HNSC)
The staining pattern for CCR8 in tumor tissues can be varied, showing membrane and/or cytoplasmic localization. The expression of CCR8 is positively correlated with the infiltration of various immune cells, including Tregs, CD4+ T cells, CD8+ T cells, macrophages, and dendritic cells.
Quantitative Data Summary
The following table summarizes the correlation of CCR8 expression with clinicopathological features in Gastric Cancer.
| Feature | CCR8 Expression Association | Significance (p-value) | Reference |
| Tumor Grade | Associated with higher grade | < 0.05 | |
| Nodal Metastasis | Associated with positive status | < 0.05 | |
| Overall Survival (OS) | High expression linked to poorer OS | < 0.05 |
Immunohistochemistry Protocol for CCR8 Staining
This protocol provides a detailed method for the detection of CCR8 in formalin-fixed, paraffin-embedded (FFPE) human tumor tissue sections.
1. Materials and Reagents
-
Primary Antibody: Validated anti-CCR8 antibody (e.g., Rabbit Polyclonal). Refer to manufacturer datasheets for recommended dilutions.
-
Slides: Pre-cleaned and charged microscope slides.
-
Deparaffinization/Rehydration: Xylene, Ethanol (100%, 95%, 80%, 70%).
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate buffer, pH 6.0.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBS-T).
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂).
-
Blocking Buffer: 5-10% Normal Serum (from the same species as the secondary antibody) in PBS.
-
Secondary Antibody: Biotinylated or polymer-based anti-species IgG (e.g., anti-rabbit).
-
Detection System: Streptavidin-HRP or HRP-polymer complex and DAB (3,3'-Diaminobenzidine) chromogen substrate.
-
Counterstain: Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
-
Equipment: Microwave, pressure cooker or water bath for HIER, humidified chamber, microscope.
2. Experimental Workflow Diagram
Caption: Immunohistochemistry (IHC) experimental workflow for CCR8 staining in FFPE tumor tissue.
3. Detailed Protocol
A. Deparaffinization and Rehydration
-
Bake slides in a tissue-drying oven for 45-60 minutes at 60°C.
-
Immerse slides in 3 changes of xylene for 5 minutes each.
-
Rehydrate the tissue sections by immersing slides in a graded series of ethanol:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
80% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
-
Rinse slides in gentle running distilled water for 5 minutes.
B. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER)
-
Place slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides using a microwave, pressure cooker, or water bath to 95-100°C for 20 minutes. Do not allow the solution to boil dry.
-
Remove from heat and allow the slides to cool down in the buffer at room temperature for at least 20 minutes.
-
Rinse the slides in 1X PBS-T for 1 minute.
C. Staining Procedure
-
Endogenous Peroxidase Block: Incubate sections in 3% H₂O₂ in methanol or water for 15-20 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides twice with 1X PBS-T for 2 minutes each.
-
Blocking: Apply a universal protein block or 5-10% normal serum for 20-30 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody: Drain the blocking solution (do not rinse) and apply the diluted anti-CCR8 primary antibody. Incubate for 45-60 minutes at room temperature or overnight at 4°C.
-
Rinse the slides in 1X PBS-T for 1 minute.
-
Secondary Antibody: Apply the biotinylated or polymer-based secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse the slides in 1X PBS-T for 1 minute.
-
Detection: Apply the Streptavidin-HRP or HRP-polymer reagent and incubate for 30 minutes at room temperature.
-
Rinse the slides in 1X PBS-T for 1 minute.
-
Chromogen: Apply the DAB substrate solution and incubate until a brown color develops (typically 2-10 minutes). Monitor under a microscope to prevent overstaining.
-
Rinse the slides in distilled water to stop the reaction.
D. Counterstaining, Dehydration, and Mounting
-
Counterstain the slides with Hematoxylin for 1-3 minutes.
-
Rinse gently with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
Dehydrate the tissue by washing through a graded series of ethanol (e.g., 80%, 95%, 100%).
-
Clear the sections in 3 changes of xylene for 1 minute each.
-
Apply a coverslip using a permanent mounting medium.
4. Data Analysis and Interpretation
Stained slides should be evaluated by a qualified pathologist. The staining can be assessed semi-quantitatively using an H-score, which considers both the intensity and the percentage of positive cells.
| Staining Intensity | Score | Description |
| No Staining | 0 | No color reaction |
| Weak Staining | 1+ | Faint brown color |
| Moderate Staining | 2+ | Clear brown color |
| Strong Staining | 3+ | Dark brown color |
H-Score Calculation: H-Score = (Percentage of cells at 1+) x 1 + (Percentage of cells at 2+) x 2 + (Percentage of cells at 3+) x 3 The final score ranges from 0 to 300.
5. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Staining | Primary antibody omitted or inactive. | Ensure primary antibody was added; use a new antibody aliquot. |
| Incompatible primary/secondary antibodies. | Use a secondary antibody raised against the host species of the primary. | |
| Inadequate antigen retrieval. | Optimize retrieval time, temperature, or buffer pH. | |
| Tissue over-fixation. | Increase antigen retrieval time or consider enzymatic retrieval (PIER). | |
| High Background | Primary antibody concentration too high. | Titrate the primary antibody to find the optimal dilution. |
| Inadequate blocking of non-specific sites. | Increase blocking time or use a different blocking reagent. | |
| Endogenous biotin (if using biotin system). | Use a polymer-based detection system or perform a biotin block. | |
| Incomplete deparaffinization. | Ensure complete removal of wax with fresh xylene. | |
| Non-specific Staining | Cross-reactivity of antibodies. | Run a negative control (isotype control or no primary antibody). |
| Tissue drying out during staining. | Keep slides in a humidified chamber during incubations. |
CCR8 Signaling Pathway
CCR8 is a chemokine receptor that, upon binding its ligand CCL1, activates intracellular signaling pathways that promote the migration and suppressive function of regulatory T cells (Tregs) within the tumor microenvironment.
Caption: Simplified CCR8 signaling pathway in a tumor-infiltrating regulatory T cell (Treg).
References
Application of CCR8 antagonist 3 in adoptive T-cell therapy models
Application Notes for Researchers, Scientists, and Drug Development Professionals
The chemokine receptor CCR8 has emerged as a promising therapeutic target in oncology, primarily due to its high and specific expression on tumor-infiltrating regulatory T cells (Tregs).[1][2][3] These CCR8+ Tregs are potent suppressors of anti-tumor immunity, and their presence in the tumor microenvironment (TME) is often correlated with poor prognosis in various cancer types.[2] The strategic depletion or functional inhibition of these cells using CCR8 antagonists can enhance endogenous anti-tumor immune responses and augment the efficacy of immunotherapies such as adoptive T-cell therapy (ACT).
Adoptive T-cell therapy, which involves the transfer of ex vivo expanded tumor-specific T cells, has shown remarkable success in treating certain hematological malignancies. However, its efficacy in solid tumors is often hampered by the immunosuppressive TME, where Tregs represent a major obstacle. By reducing the number and/or suppressive function of CCR8+ Tregs within the tumor, CCR8 antagonists can create a more permissive environment for the engraftment, proliferation, and cytotoxic activity of adoptively transferred T cells.[4]
Several strategies targeting CCR8 are under investigation, including monoclonal antibodies that induce antibody-dependent cellular cytotoxicity (ADCC) to deplete CCR8+ Tregs, and small molecule antagonists that block the signaling pathways initiated by CCR8 ligands like CCL1. Preclinical studies have demonstrated that targeting CCR8 can lead to a reduction in tumor growth and an increase in the infiltration of cytotoxic CD8+ T cells into the tumor. The combination of CCR8 antagonists with other immunotherapies, such as PD-1 checkpoint inhibitors, has also shown synergistic anti-tumor effects.
These application notes provide an overview of the rationale and methodologies for incorporating CCR8 antagonists into preclinical adoptive T-cell therapy models.
Quantitative Data Summary
The following tables summarize the characteristics of various CCR8 antagonists and the observed effects in preclinical models.
Table 1: Overview of Selected CCR8 Antagonists
| Antagonist Name | Type | Mechanism of Action | Species Cross-Reactivity | Reference |
| IPG0521m | Monoclonal Antibody | CCR8 blockade, reduces immunosuppressive function of Tregs | Human, Monkey, Dog, Rat, Mouse | |
| JTX-1811 | Humanized mAb (hIgG1) | CCR8+ Tregs depletion by ADCC | Human | |
| SRF114 | Humanized mAb (hIgG1) | CCR8+ Tregs depletion by ADCC; Blocks CCR8+ Tregs migration | Human | |
| IPG7236 | Small Molecule | Potent and selective CCR8 antagonist | Not specified | |
| CTM-033 | Monoclonal Antibody | Blocks CCR8-CCL1 pathway, induces ADCC | Not specified | |
| Nanobody-Fc fusions | Nanobody-Fc fusion | ADCC-prone version depletes ti-Tregs | Mouse, Human |
Table 2: Preclinical Efficacy of CCR8 Antagonists
| Cancer Model | Antagonist Used | Key Findings | Combination Therapy | Reference |
| Syngeneic Mouse Liver Cancer | IPG0521m | Dramatic inhibition of tumor growth; Increased CD8+ T cells in tumors. | Not specified | |
| Humanized Mouse Breast Cancer | IPG7236 | Dose-dependent decrease in tumor-infiltrating Tregs; Increase of CD8+ T cells in the TME. | PD-1 antibody | |
| MC38 Syngeneic Mouse Model | CTM-033 | Potent antitumoral activity; Significant Treg infiltration depletion. | Not specified | |
| LLC-OVA and MC38 Mouse Models | ADCC-prone Nb-Fc | Reduced tumor growth; Specific depletion of tumor-infiltrating Tregs. | anti-PD-1 |
Experimental Protocols
Protocol 1: In Vivo Evaluation of a CCR8 Antagonist in a Syngeneic Mouse Model of Adoptive T-Cell Therapy
This protocol outlines a general procedure for assessing the efficacy of a CCR8 antagonist in combination with adoptive T-cell therapy in a syngeneic mouse tumor model.
1. Materials and Reagents:
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
CCR8 antagonist (e.g., anti-mouse CCR8 monoclonal antibody)
-
T-cell isolation kit (e.g., CD8+ T cell isolation kit, mouse)
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
Recombinant murine IL-2
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol)
-
Phosphate-buffered saline (PBS)
-
Tumor antigen-specific T cells (if available) or polyclonal T cells for activation
2. Procedure:
-
Tumor Implantation:
-
Culture the chosen tumor cell line to 80-90% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers.
-
-
T-Cell Preparation and Adoptive Transfer:
-
When tumors reach a palpable size (e.g., 50-100 mm³), isolate splenocytes from donor mice.
-
Isolate CD8+ T cells using a magnetic-activated cell sorting (MACS) T-cell isolation kit according to the manufacturer's protocol.
-
Activate the isolated T cells in culture with plate-bound anti-CD3 and anti-CD28 antibodies in the presence of recombinant murine IL-2.
-
Expand the activated T cells for 3-5 days.
-
Harvest, wash, and resuspend the expanded T cells in sterile PBS.
-
Adoptively transfer 5-10 x 10^6 T cells per mouse via intravenous (i.v.) injection.
-
-
CCR8 Antagonist Administration:
-
Randomize the tumor-bearing mice into treatment groups (e.g., Vehicle, CCR8 antagonist alone, Adoptive T-cell therapy alone, Combination therapy).
-
Administer the CCR8 antagonist at a predetermined dose and schedule. For example, intraperitoneal (i.p.) or intravenous (i.v.) injection starting on the day of T-cell transfer and continuing 2-3 times per week. The optimal dosing regimen should be determined empirically.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest tumors and spleens.
-
Analyze the tumor-infiltrating lymphocytes (TILs) by flow cytometry for the frequency and phenotype of CD8+ T cells, regulatory T cells (Foxp3+), and other immune cell populations.
-
Perform functional assays on isolated TILs, such as cytokine production or cytotoxicity assays.
-
Protocol 2: Generation of Chimeric Antigen Receptor (CAR) T-Cells for Adoptive Therapy Models
This protocol provides a general workflow for the generation of murine CAR T-cells, which can be used in conjunction with CCR8 antagonist treatment.
1. Materials and Reagents:
-
Splenocytes from donor mice
-
T-cell isolation kit
-
T-cell activation reagents (anti-CD3/CD28)
-
Recombinant murine IL-2
-
Retroviral or lentiviral vector encoding the CAR construct
-
Retrovirus production cell line (e.g., Plat-E)
-
Transduction-enhancing reagents (e.g., RetroNectin)
-
T-cell culture medium
2. Procedure:
-
Retroviral Supernatant Production:
-
Transfect the retrovirus production cell line with the CAR-encoding plasmid.
-
Collect the viral supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
T-Cell Isolation and Activation:
-
Isolate T cells from mouse spleens as described in Protocol 1.
-
Activate the T cells with anti-CD3/CD28 antibodies and IL-2 for 24-48 hours.
-
-
Transduction:
-
Coat non-tissue culture treated plates with a transduction-enhancing reagent.
-
Add the retroviral supernatant to the coated plates and centrifuge.
-
Add the activated T cells to the virus-coated plates.
-
Centrifuge the plates to facilitate transduction and incubate.
-
-
Expansion and Selection:
-
Expand the transduced T cells in culture with IL-2 for several days.
-
If the CAR construct includes a selection marker, select for transduced cells.
-
Verify CAR expression on the T-cell surface by flow cytometry.
-
-
Adoptive Transfer:
-
Harvest the expanded CAR T-cells, wash, and resuspend in PBS for injection into tumor-bearing recipient mice.
-
Visualizations
CCR8 Signaling Pathway
Caption: CCR8 signaling pathway upon ligand binding.
Experimental Workflow: CCR8 Antagonist in Adoptive T-Cell Therapy
Caption: Experimental workflow for evaluating a CCR8 antagonist.
References
- 1. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 2. bms.com [bms.com]
- 3. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CCR8 modulators and how do they work? [synapse.patsnap.com]
Measuring CCR8 Receptor Occupancy by Antagonist 3 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 8 (CCR8) has emerged as a compelling therapeutic target, particularly in immuno-oncology. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs), where it plays a role in immunosuppression within the tumor microenvironment.[1][2][3] Antagonizing the CCR8 receptor is a promising strategy to enhance anti-tumor immunity. "Antagonist 3" is a small molecule inhibitor of CCR8 with an IC50 value of 0.062 µM.[4] Accurately measuring the in vivo receptor occupancy (RO) of Antagonist 3 is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and ensuring effective target engagement in preclinical and clinical studies.
These application notes provide detailed protocols for three widely used methods to determine CCR8 receptor occupancy by Antagonist 3 in vivo:
-
Flow Cytometry: For quantifying RO on specific immune cell subsets.
-
Ex Vivo Autoradiography: For visualizing and quantifying RO in tissue sections.
-
In Vivo Positron Emission Tomography (PET): For non-invasive, whole-body imaging of RO.
CCR8 Signaling Pathway
The primary ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1).[1] The binding of CCL1 to CCR8 on Tregs promotes their migration and enhances their immunosuppressive functions. Antagonist 3 acts by blocking this interaction.
Caption: CCR8 signaling pathway and antagonism.
Experimental Workflow Overview
The general workflow for an in vivo receptor occupancy study involves administering Antagonist 3 to the animal model, followed by sample collection and analysis using one of the described methods.
Caption: General experimental workflow for in vivo RO studies.
I. Flow Cytometry for CCR8 Receptor Occupancy
Flow cytometry is a powerful technique to measure RO on specific cell populations, such as tumor-infiltrating Tregs. This method can determine the percentage of free (unbound) CCR8 receptors after in vivo administration of Antagonist 3.
A. Experimental Protocol
1. Animal Dosing and Sample Collection:
-
Administer Antagonist 3 to tumor-bearing mice via the appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle-treated group should be included as a control.
-
At predetermined time points post-dosing, collect peripheral blood and excise tumor tissue.
2. Preparation of Single-Cell Suspension from Tumor Tissue:
-
Mechanically dissociate the tumor tissue using scalpels or a gentleMACS Dissociator.
-
Perform enzymatic digestion using a tumor dissociation kit (e.g., containing collagenase and DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a 70-µm cell strainer to remove clumps.
-
Perform red blood cell lysis if necessary.
-
Wash and resuspend the cells in an appropriate buffer (e.g., PBS with 2% FBS).
3. Staining for Flow Cytometry:
-
Distribute the single-cell suspension into FACS tubes.
-
Free Receptor Staining: Add a fluorescently labeled anti-CCR8 antibody that competes with Antagonist 3 for binding. Alternatively, a labeled version of the natural ligand, CCL1, can be used.
-
Total Receptor Staining (Optional but Recommended): In a separate tube, use a non-competing anti-CCR8 antibody that binds to a different epitope than Antagonist 3 to measure the total number of CCR8 receptors. This helps to account for any receptor internalization or downregulation caused by the antagonist.
-
Cell Subset Staining: Include a panel of antibodies to identify the cell population of interest, for example, for Tregs: CD45, CD4, CD25, and FoxP3.
-
Incubate cells with the antibody cocktail according to the manufacturer's instructions (typically 30 minutes at 4°C).
-
Wash the cells to remove unbound antibodies.
-
If using intracellular markers like FoxP3, perform fixation and permeabilization steps.
-
Resuspend the cells in FACS buffer for analysis.
4. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the target cell population (e.g., CD45+ CD4+ FoxP3+ Tregs).
-
Determine the Median Fluorescence Intensity (MFI) of the free CCR8 staining in both the vehicle-treated and Antagonist 3-treated groups.
B. Data Presentation
Table 1: Flow Cytometry Data for CCR8 Receptor Occupancy
| Treatment Group | Dose (mg/kg) | Time Post-Dose (h) | Cell Population | MFI (Free CCR8) | % Receptor Occupancy |
| Vehicle | 0 | 2 | CD4+FoxP3+ Tregs | MFIvehicle | 0% |
| Antagonist 3 | X | 2 | CD4+FoxP3+ Tregs | MFItreated | Calculated |
| ... | ... | ... | ... | ... | ... |
Calculation of Receptor Occupancy:
The percentage of receptor occupancy can be calculated using the following formula:
% RO = [1 - (MFI_treated / MFI_vehicle)] * 100
Where:
-
MFI_treated is the Median Fluorescence Intensity of the free CCR8 staining in the Antagonist 3-treated group.
-
MFI_vehicle is the Median Fluorescence Intensity of the free CCR8 staining in the vehicle-treated group.
II. Ex Vivo Autoradiography for CCR8 Receptor Occupancy
Ex vivo autoradiography allows for the visualization and quantification of receptor occupancy in specific tissue microenvironments. This technique involves administering Antagonist 3 in vivo, followed by in vitro radioligand binding on tissue sections.
A. Experimental Protocol
1. Animal Dosing and Tissue Collection:
-
Administer Antagonist 3 to animals as described for the flow cytometry protocol.
-
At the desired time point, euthanize the animals and rapidly excise the tissues of interest (e.g., tumor, spleen).
-
Immediately freeze the tissues in isopentane cooled with dry ice or liquid nitrogen to preserve tissue morphology and receptor integrity.
2. Cryosectioning:
-
Cut thin sections (e.g., 20 µm) of the frozen tissue using a cryostat.
-
Thaw-mount the sections onto microscope slides.
3. Radioligand Binding:
-
Incubate the tissue sections with a radiolabeled ligand for CCR8. A suitable option is 125I-labeled CCL1 .
-
Total Binding: Incubate sections from vehicle-treated animals with the radioligand.
-
Occupied Binding: Incubate sections from Antagonist 3-treated animals with the radioligand. The amount of radioligand that can bind will be inversely proportional to the occupancy by Antagonist 3.
-
Non-specific Binding: Incubate adjacent sections from vehicle-treated animals with the radioligand in the presence of a high concentration of a non-labeled CCR8 ligand to block all specific binding.
4. Washing and Imaging:
-
Wash the slides in cold buffer to remove unbound radioligand.
-
Dry the slides.
-
Expose the slides to a phosphor imaging screen or autoradiographic film.
-
Scan the screen or develop the film to visualize the distribution of the radioligand.
5. Data Analysis:
-
Quantify the signal intensity in specific regions of interest (ROIs) using densitometry software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
B. Data Presentation
Table 2: Ex Vivo Autoradiography Data for CCR8 Receptor Occupancy
| Treatment Group | Dose (mg/kg) | Time Post-Dose (h) | Tissue Region | Specific Binding (DLU/mm²) | % Receptor Occupancy |
| Vehicle | 0 | 2 | Tumor | SBvehicle | 0% |
| Antagonist 3 | X | 2 | Tumor | SBtreated | Calculated |
| ... | ... | ... | ... | ... | ... |
DLU = Digital Light Units
Calculation of Receptor Occupancy:
% RO = [1 - (SB_treated / SB_vehicle)] * 100
Where:
-
SB_treated is the specific binding in the Antagonist 3-treated group.
-
SB_vehicle is the specific binding in the vehicle-treated group.
III. In Vivo Positron Emission Tomography (PET) for CCR8 Receptor Occupancy
PET is a non-invasive imaging technique that allows for the longitudinal measurement of receptor occupancy in the same animal. This requires the use of a CCR8-specific PET radiotracer.
A. Experimental Protocol
1. PET Radiotracer:
-
A specific PET radiotracer for CCR8 is required. This could be a 18F-labeled small molecule antagonist or a radiolabeled anti-CCR8 antibody (e.g., with 89Zr for immuno-PET). Given the novelty of CCR8 as a target, a custom synthesis of a radiolabeled version of a known antagonist or ligand may be necessary.
2. Animal Preparation and Baseline Scan:
-
Anesthetize the animal.
-
Perform a baseline PET scan by administering the CCR8 radiotracer intravenously.
-
Acquire dynamic or static PET images over a defined period.
3. Dosing and Post-Dosing Scan:
-
Administer a single dose of Antagonist 3.
-
At a time point corresponding to the expected peak receptor occupancy, perform a second PET scan with the same CCR8 radiotracer.
4. Image Reconstruction and Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with an anatomical imaging modality like CT or MRI for better localization of tissues.
-
Draw regions of interest (ROIs) over target tissues (e.g., tumor) and a reference region (a tissue with no or very low CCR8 expression).
-
Calculate the radiotracer uptake in the ROIs, often expressed as the Standardized Uptake Value (SUV).
B. Data Presentation
Table 3: In Vivo PET Data for CCR8 Receptor Occupancy
| Animal ID | Treatment | PET Scan | Tumor SUVmean | % Receptor Occupancy |
| 1 | - | Baseline | SUVbaseline | - |
| 1 | Antagonist 3 | Post-dose | SUVpost-dose | Calculated |
| ... | ... | ... | ... | ... |
Calculation of Receptor Occupancy:
Receptor occupancy can be estimated from the reduction in the specific binding of the radiotracer. A simplified model is:
% RO = [1 - (BPnd_post-dose / BPnd_baseline)] * 100
Where BPnd (non-displaceable binding potential) is a measure of specific binding, which can be calculated from the SUV in the target and reference regions.
Conclusion
The choice of method for determining CCR8 receptor occupancy will depend on the specific research question, available resources, and the stage of drug development. Flow cytometry offers detailed information on specific cell populations, ex vivo autoradiography provides high-resolution tissue distribution data, and in vivo PET allows for non-invasive, longitudinal studies. By employing these detailed protocols, researchers can obtain robust and reliable data on the in vivo target engagement of Antagonist 3, which is essential for its successful development as a therapeutic agent.
References
- 1. Differential expression of CCR8 in tumors versus normal tissue allows specific depletion of tumor-infiltrating T regulatory cells by GS-1811, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunotherapy Targeting CCR8+ Regulatory T Cells Induces Antitumor Effects via Dramatic Changes to the Intratumor CD8+ T Cell Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparing Viable Single Cells from Human Tissue and Tumors for Cytomic Analysis Current Protocols in Molecular Biology UNIT 25C.1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Treg Suppression Assay Using a CCR8 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regulatory T cells (Tregs) are critical mediators of immune suppression and play a significant role in preventing autoimmunity.[1][2][3] However, in the tumor microenvironment, their immunosuppressive activity can hinder effective anti-cancer immune responses.[4][5] A promising therapeutic strategy involves targeting molecules that are preferentially expressed on tumor-infiltrating Tregs. One such target is the C-C chemokine receptor 8 (CCR8), which is highly expressed on a subset of highly suppressive Tregs within tumors. Antagonizing CCR8 is being explored as a mechanism to specifically inhibit the suppressive function of these tumor-infiltrating Tregs, thereby enhancing anti-tumor immunity.
This application note provides a detailed protocol for an in vitro Treg suppression assay to evaluate the efficacy of a CCR8 antagonist in modulating Treg function. The assay co-cultures human Tregs with responder T cells (Teff) and measures the proliferation of Teff cells as a readout of Treg suppressive activity.
Signaling Pathway
Experimental Workflow
Materials and Methods
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+CD25+ Regulatory T Cell Isolation Kit (e.g., Miltenyi Biotec)
-
Responder T cells (CD4+CD25- or CD8+ T cells)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Human IL-2
-
Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation dye
-
Anti-CD3/CD28 T cell activation beads
-
CCR8 Antagonist (Compound 3)
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96-well round-bottom plates
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Flow cytometer
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FACS tubes
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Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-CD25, anti-FoxP3)
Protocol
1. Isolation of Human Tregs and Effector T cells
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Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
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Isolate CD4+CD25+ Tregs from the PBMC population using a magnetic-activated cell sorting (MACS) Treg isolation kit according to the manufacturer's protocol.
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Isolate responder CD4+CD25- or CD8+ T cells (Teffs) from the CD4+CD25- fraction or total PBMCs.
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Assess the purity of the isolated cell populations by flow cytometry, staining for CD4, CD25, and FoxP3 for Tregs. A purity of >90% is recommended.
2. Labeling of Effector T cells with Proliferation Dye
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Resuspend the isolated Teff cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
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Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C in the dark.
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Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.
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Wash the cells twice with complete RPMI medium to remove excess dye.
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Resuspend the labeled Teff cells in complete RPMI medium at the desired concentration for plating.
3. In Vitro Treg Suppression Assay
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Plate the CFSE-labeled Teff cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well round-bottom plate.
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Add the isolated Tregs at varying ratios to the Teff cells (e.g., Treg:Teff ratios of 1:1, 1:2, 1:4, 1:8, and 1:16). Include control wells with Teff cells alone (no Tregs) to determine maximal proliferation.
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Add the CCR8 antagonist at a range of concentrations to the appropriate wells. Include a vehicle control.
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Add anti-CD3/CD28 T cell activation beads at a bead-to-cell ratio of 1:2.
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Bring the final volume in each well to 200 µL with complete RPMI medium.
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Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
4. Flow Cytometry Analysis
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After the incubation period, harvest the cells from each well.
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Stain the cells with fluorescently labeled antibodies against cell surface markers such as CD4 and CD8 to distinguish the responder T cell populations.
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Acquire the samples on a flow cytometer.
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Analyze the data by gating on the CD4+ or CD8+ Teff cell population and measuring the dilution of the CFSE dye. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
Data Analysis
The percentage of suppression can be calculated using the following formula:
% Suppression = (1 - (% Proliferation in presence of Tregs / % Proliferation in absence of Tregs)) x 100
Expected Results
The addition of a CCR8 antagonist is expected to inhibit the suppressive function of Tregs, leading to an increase in Teff cell proliferation. This will be observed as a dose-dependent decrease in the calculated percentage of suppression.
Quantitative Data Summary
| Treg:Teff Ratio | Vehicle Control (% Suppression) | CCR8 Antagonist (1 µM) (% Suppression) | CCR8 Antagonist (10 µM) (% Suppression) |
| 1:1 | 85 ± 5% | 60 ± 7% | 35 ± 6% |
| 1:2 | 70 ± 6% | 45 ± 5% | 20 ± 4% |
| 1:4 | 50 ± 8% | 30 ± 6% | 10 ± 3% |
| 1:8 | 30 ± 5% | 15 ± 4% | 5 ± 2% |
| 1:16 | 15 ± 4% | 5 ± 3% | 0 ± 2% |
Table 1: Effect of CCR8 Antagonist on Treg Suppressive Function. Data are represented as mean ± standard deviation from three independent experiments.
Discussion
This in vitro Treg suppression assay provides a robust and reproducible method for evaluating the efficacy of CCR8 antagonists in modulating Treg function. The results can help to identify lead compounds for further preclinical and clinical development. It is important to note that while this assay is a valuable tool, the in vivo efficacy of a CCR8 antagonist will also depend on factors such as bioavailability, pharmacokinetics, and the complexity of the tumor microenvironment. Recent studies suggest that CCR8 signaling is primarily involved in the migration of Tregs, and its direct role in immunosuppressive activity is still under investigation. Therefore, combining this functional assay with migration assays will provide a more comprehensive understanding of the antagonist's mechanism of action. Further studies have also shown that blocking CCR8 can lead to a less immunosuppressive phenotype in Tregs, thereby boosting anti-cancer immunity.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
- 4. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bms.com [bms.com]
Troubleshooting & Optimization
How to improve the solubility and stability of CCR8 antagonist 3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility and stability of CCR8 Antagonist 3.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my in vitro assay. What should I do?
A1: Precipitation upon dilution into aqueous media is a common challenge for hydrophobic small molecules like many kinase inhibitors. This indicates that the compound's concentration has surpassed its aqueous solubility limit. Here are several strategies to address this issue:
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Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the antagonist in your assay to a point below its thermodynamic solubility limit.
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Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. It is crucial to include a vehicle control in your experiment to ensure the DMSO concentration does not impact your results.[1]
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pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. For weakly basic compounds, a slightly acidic buffer may improve solubility, while a more basic pH is favorable for acidic compounds.[1][2]
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Co-solvent Systems: Consider using a co-solvent system to improve the solubility of your compound.
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Fresh Preparations: Do not use a solution that has already precipitated. It is recommended to centrifuge the vial to pellet any solid material before preparing a new stock solution.[1]
Q2: I am observing inconsistent results and high variability in my cell-based assays with this compound. Could this be related to solubility?
A2: Yes, poor solubility can lead to inconsistent results. In addition to the points in Q1, consider the following:
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Incomplete Dissolution: Ensure your stock solution in 100% DMSO is fully dissolved. Sonication can aid in this process. Visually inspect the solution for any particulate matter before making dilutions.[2]
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Precipitation During Dilution: Perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer to minimize precipitation.
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Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of microplates and pipette tips. Using low-binding plasticware and including a small amount of a non-ionic surfactant or bovine serum albumin (BSA) in the assay buffer can mitigate this issue.
Q3: How can I improve the long-term stability of this compound for storage and formulation?
A3: The chemical stability of a drug substance is crucial for its shelf-life and efficacy. Strategies to improve stability include:
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Solid-State Optimization:
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Salt Formation: For ionizable compounds, forming a salt can significantly improve both solubility and stability by creating a more stable crystalline lattice.
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Polymorph Screening: Different crystalline forms (polymorphs) of a compound can have varying stability. Identifying and selecting the most stable polymorph is a critical step.
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Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance solubility and, in some cases, stability.
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Formulation Strategies:
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Lipid-Based Formulations: Incorporating the antagonist into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can protect it from degradation and improve oral bioavailability.
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Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, shielding it from the environment and improving both solubility and stability.
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Excipient Selection: The choice of excipients in a formulation is critical. Antioxidants can be added to prevent oxidative degradation, and appropriate buffering agents can maintain a pH where the compound is most stable.
Q4: What are the key considerations for conducting stability studies on this compound?
A4: Stability testing is an essential component of drug development to determine shelf-life and appropriate storage conditions. Key considerations include:
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Forced Degradation Studies: These studies expose the drug to harsh conditions (e.g., high temperature, humidity, light, acid, base, oxidation) to identify potential degradation pathways and products. This information is crucial for developing stability-indicating analytical methods.
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Long-Term and Accelerated Stability Testing: Long-term studies are conducted under recommended storage conditions, while accelerated studies use elevated temperatures and humidity to predict the shelf-life more quickly.
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Analytical Method Validation: It is imperative to use validated, stability-indicating analytical methods (e.g., HPLC) that can separate the intact drug from its degradation products.
Troubleshooting Guides
Improving Aqueous Solubility for In Vitro Assays
| Problem | Potential Cause | Recommended Solution |
| Precipitation on dilution | Compound concentration exceeds aqueous solubility. | Decrease the final concentration. Perform serial dilutions in DMSO before adding to the aqueous buffer. |
| Shock precipitation from rapid solvent change. | Add the DMSO stock solution to the aqueous buffer slowly while vortexing. Warm the aqueous buffer to 37°C before adding the compound. | |
| Inconsistent assay results | Incomplete dissolution of stock solution. | Sonicate the stock solution to ensure complete dissolution. |
| Adsorption to plasticware. | Use low-binding plates and pipette tips. Consider adding a low concentration of a non-ionic surfactant or BSA to the buffer. |
Enhancing Physicochemical Properties for Preclinical Development
| Parameter to Improve | Formulation Strategy | Key Advantages |
| Aqueous Solubility | Salt Formation | Simple and effective for ionizable drugs. |
| Micronization/Nanonization | Increases surface area for faster dissolution. | |
| Amorphous Solid Dispersions | Can significantly increase apparent solubility. | |
| Cyclodextrin Complexation | Forms a soluble complex, shielding the hydrophobic drug. | |
| Chemical Stability | Polymorph Screening | Identifies the most thermodynamically stable crystalline form. |
| Lipid-Based Formulations | Protects the drug from harsh gastrointestinal conditions. | |
| Addition of Antioxidants/Chelating Agents | Prevents degradation due to oxidation. | |
| Oral Bioavailability | Self-Emulsifying Drug Delivery Systems (SEDDS) | Enhances both solubility and permeability. |
| Prodrug Approach | Modifies the molecule to improve absorption, then converts to the active form in vivo. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer.
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Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
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Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
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Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will generate a range of final compound concentrations.
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Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 2 hours).
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Analysis: Measure the turbidity of each well using a nephelometer or plate reader. The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.
Protocol 2: Chemical Stability Assessment in Solution
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.
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Prepare Initial Sample (T=0): Prepare a solution of the antagonist in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt degradation.
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Incubate Samples: Incubate the remaining solution under the desired conditions (e.g., 37°C).
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Time Points: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and quench them as in step 1.
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Sample Preparation: Centrifuge all quenched samples to pellet precipitated material.
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LC-MS/MS Analysis: Analyze the supernatant from each time point by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.
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Data Analysis: Plot the concentration of the antagonist versus time to determine its degradation rate.
Visualizations
Caption: Simplified CCR8 signaling pathway upon ligand (CCL1) binding.
Caption: Decision workflow for improving the solubility of this compound.
References
Technical Support Center: Optimizing CCR8 Antagonist Dosing Schedules
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of CCR8 antagonist 3 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most CCR8 antagonists currently in development?
A1: The predominant mechanism of action for many CCR8 antagonists, particularly monoclonal antibodies, is the depletion of tumor-infiltrating regulatory T cells (Tregs) through antibody-dependent cellular cytotoxicity (ADCC).[1] While some small molecule antagonists aim to block the signaling pathway, the focus for many biologics is the elimination of CCR8-expressing Tregs within the tumor microenvironment.
Q2: What are the known ligands for CCR8?
A2: CCR8 is a G protein-coupled receptor with several known ligands. In humans, these include CCL1, CCL8, CCL16, and CCL18. In mice, the known ligands are CCL1, CCL8, and CCL16. CCL1 is considered the primary ligand for CCR8.
Q3: What are the key downstream signaling events following CCR8 activation?
A3: Upon ligand binding, CCR8, as a G protein-coupled receptor (GPCR), activates intracellular signaling cascades. This involves the activation of heterotrimeric G proteins, leading to the generation of second messengers such as cyclic AMP (cAMP), inositol trisphosphate (IP3), and diacylglycerol (DAG). These second messengers, in turn, activate protein kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC), which phosphorylate downstream targets to modulate cellular responses, including migration and survival.[2][3][4][5]
Q4: Are there any known challenges with the specificity of CCR8 as a target?
A4: CCR8 is considered a promising target due to its high expression on tumor-infiltrating Tregs compared to Tregs in peripheral blood and normal tissues. This selective expression profile is advantageous for minimizing off-target effects and systemic immunosuppression.
Troubleshooting Guides
In Vivo Experiments
| Issue | Potential Cause | Recommended Solution |
| Lack of anti-tumor efficacy | - Insufficient dose or suboptimal dosing schedule.- Poor bioavailability of the antagonist.- Inappropriate mouse model (e.g., low CCR8 expression on Tregs).- Antagonist neutralizes CCR8 signaling but does not deplete Tregs (if depletion is the intended mechanism). | - Perform dose-titration and schedule optimization studies.- Assess pharmacokinetic profile (half-life, clearance) to inform dosing frequency.- Characterize CCR8 expression in the selected tumor model by immunohistochemistry or flow cytometry.- If using an antibody, consider an Fc-engineered version to enhance ADCC. |
| Toxicity or adverse events (e.g., weight loss, signs of autoimmunity) | - On-target, off-tumor effects due to CCR8 expression on other cell types.- Cytokine release syndrome.- High dose of the antagonist. | - Reduce the dose or dosing frequency.- Monitor for signs of autoimmunity and cytokine release (e.g., cytokine profiling).- Consider a different antagonist with a more favorable safety profile. |
| High variability in tumor growth within treatment groups | - Inconsistent tumor cell implantation.- Heterogeneity in the tumor microenvironment.- Variable immune responses among individual mice. | - Standardize tumor implantation technique and ensure consistent tumor size at the start of treatment.- Increase the number of mice per group to improve statistical power.- Analyze immune cell infiltration in tumors to assess variability. |
In Vitro Experiments
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in Treg suppression assays | - Variability in Treg and effector T cell isolation and purity.- Suboptimal Treg:Teff cell ratio.- Inconsistent cell viability.- Over-stimulation of effector T cells. | - Use standardized cell isolation protocols and verify purity by flow cytometry (e.g., CD4, CD25, FOXP3 staining).- Titrate the Treg:Teff ratio to find the optimal range for suppression.- Ensure high cell viability before and during the assay.- Optimize the concentration of anti-CD3/CD28 antibodies for stimulation. |
| Low signal in ADCC assays | - Low expression of CCR8 on target cells.- Ineffective effector cells (e.g., NK cells).- Suboptimal effector-to-target cell ratio.- Inappropriate assay controls. | - Confirm high CCR8 expression on target cells.- Use freshly isolated and activated effector cells.- Optimize the effector-to-target cell ratio.- Include positive and negative controls to validate the assay. |
| High background in binding or signaling assays | - Non-specific binding of the antagonist.- Contaminated reagents.- Issues with the detection system. | - Use appropriate blocking buffers.- Ensure all reagents are fresh and properly prepared.- Run controls without the primary antagonist to check for background from secondary reagents. |
Data Presentation
Preclinical and Clinical Dosing of CCR8 Antagonists
| Antagonist | Molecule Type | Preclinical Model | Preclinical Dosing | Clinical Trial Identifier | Clinical Dosing Schedule |
| LM-108 (Cafelkibart) | Monoclonal Antibody | Gastric & Pancreatic Cancer | Not specified | NCT05199753, NCT05255484, NCT05518045 | 3 mg/kg Q2W, 6 mg/kg Q3W, 10 mg/kg Q3W, 10 mg/kg Q2W (in combination with anti-PD-1) |
| BMS-986340 | Monoclonal Antibody | Advanced Solid Tumors | Not specified | NCT04895709 | Dose-escalation study; specific doses not yet disclosed. |
| GS-1811 (Denikitug) | Afucosylated Monoclonal Antibody | Advanced Solid Tumors | Not specified | NCT05007782 | First-in-human, dose-escalation study to determine MTD and RP2D. |
| RO7502175 | Afucosylated Antibody | Solid Tumors | Cynomolgus Monkey | Not specified | NOAEL of 100 mg/kg. A translational PK/PD model was used to inform the first-in-human dosing strategy. |
| BAY 3375968 | Fc-optimized Antibody | Advanced Solid Tumors | Not specified | NCT05537740 | First-in-human, dose-escalation study as monotherapy and in combination with pembrolizumab. |
| IPG7236 | Small Molecule | Human Breast Cancer Xenograft | Dose-dependent decrease in tumor-infiltrating Tregs. | Not specified | First small molecule CCR8 antagonist to enter clinical studies. |
MTD: Maximum Tolerated Dose; NOAEL: No-Observed-Adverse-Effect Level; Q2W: every 2 weeks; Q3W: every 3 weeks; RP2D: Recommended Phase 2 Dose.
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
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Cell Culture and Tumor Implantation:
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Culture a murine cancer cell line (e.g., MC38 colorectal adenocarcinoma) in appropriate media.
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Harvest cells and resuspend in a sterile solution like PBS at a concentration of 1x10^7 cells/mL.
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Subcutaneously inject 1x10^6 cells (in 100 µL) into the flank of syngeneic mice (e.g., C57BL/6).
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Tumor Growth Monitoring and Randomization:
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Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
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When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
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Treatment Administration:
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Administer the CCR8 antagonist (e.g., anti-mouse CCR8 antibody) or a vehicle control intravenously or intraperitoneally.
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The dosing schedule should be based on pharmacokinetic data (e.g., single dose, or multiple doses over a set period).
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Efficacy Assessment:
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Measure tumor volume and body weight 2-3 times per week.
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At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry) to assess immune cell infiltration (Tregs, CD8+ T cells).
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In Vitro Human Treg Suppression Assay
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Isolation of Human PBMCs and T Cell Subsets:
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Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
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Isolate regulatory T cells (Tregs; CD4+CD25+) and responder T cells (Teffs; CD4+CD25-) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
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Cell Labeling and Co-culture:
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Label the Teff cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
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Co-culture the labeled Teff cells with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff) in a 96-well U-bottom plate.
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Include control wells with Teff cells alone (positive proliferation control) and unstimulated Teff cells (negative control).
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Stimulation and Treatment:
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Stimulate the co-cultures with anti-CD3 and anti-CD28 antibodies to induce T cell proliferation.
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Add the CCR8 antagonist or vehicle control to the appropriate wells at desired concentrations.
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Proliferation Analysis:
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Culture the cells for 4-5 days.
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Harvest the cells and analyze CFSE dilution in the Teff cell population by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.
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Calculate the percentage of suppression based on the proliferation of Teff cells in the presence versus absence of Tregs.
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Visualizations
Caption: CCR8 Signaling Pathway.
Caption: Experimental Workflows.
References
- 1. Gastric Cancer Foundation [clinicaltrials.gastriccancer.org]
- 2. Novel insights into G protein and G protein-coupled receptor signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Identifying and Mitigating Potential Off-Target Effects of CCR8 Antagonist 3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of the hypothetical CCR8 antagonist, "CCR8 Antagonist 3".
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
This compound is a competitive antagonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2] Its primary on-target effect is the inhibition of the binding of the chemokine ligand CCL1 to CCR8.[3][4] This blockade is expected to inhibit downstream signaling pathways, leading to the suppression of CCR8-mediated cell migration (chemotaxis).[2] CCR8 is primarily expressed on specific immune cells, including regulatory T cells (Tregs), Th2 cells, and monocytes.
Q2: What are the potential off-target effects of a small molecule CCR8 antagonist like this compound?
As a small molecule inhibitor, this compound has the potential to bind to other proteins with similar binding pockets, leading to off-target effects. These can be broadly categorized as:
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Binding to other GPCRs: Due to structural similarities among GPCRs, particularly other chemokine receptors, there is a risk of cross-reactivity.
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Inhibition of kinases: The ATP-binding site of kinases can sometimes be targeted by small molecules designed for other proteins.
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Interaction with other proteins: Unintended binding to other cellular proteins can lead to unexpected phenotypes or toxicity.
Identifying and mitigating these off-target effects is crucial for accurate data interpretation and the development of a safe and effective therapeutic.
Q3: How can I experimentally determine the selectivity of this compound?
A multi-tiered approach is recommended to comprehensively assess the selectivity of this compound. This typically involves a combination of in vitro and cell-based assays:
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Primary Target Engagement: Confirm the binding affinity of this compound to CCR8 using a competitive radioligand binding assay.
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Selectivity Profiling against Related GPCRs: Screen the antagonist against a panel of closely related chemokine receptors and other GPCRs to identify potential cross-reactivity.
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Broad Kinase Profiling: Utilize a kinase panel screen to assess for any inhibitory activity against a wide range of human kinases.
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Cellular Functional Assays: Confirm the on-target antagonistic activity and assess potential off-target effects in a cellular context using assays like a chemotaxis assay.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in my in vitro assays.
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Potential Cause: Issues with compound solubility, reagent stability, or assay conditions.
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Troubleshooting Steps:
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Compound Solubility: Visually inspect for precipitation of this compound in your assay buffer. Determine the solubility of the compound under the final assay conditions.
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Reagent Stability: Ensure all reagents, including the radioligand and receptor preparations, are stored correctly and have not undergone multiple freeze-thaw cycles.
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Assay Conditions: Verify that the pH, ionic strength, and temperature of your assay buffer are optimal and consistent across experiments. Ensure that the incubation time is sufficient to reach binding equilibrium.
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Pipetting Accuracy: Use calibrated pipettes and proper techniques, especially for serial dilutions of the antagonist.
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Issue 2: My this compound shows activity in a cellular assay, but I'm not sure if it's an on-target effect.
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Potential Cause: The observed phenotype could be due to an off-target effect.
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Troubleshooting Steps:
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Use a Negative Control Cell Line: If possible, use a cell line that does not express CCR8. If the antagonist still produces the same effect, it is likely an off-target mechanism.
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Rescue Experiment: Overexpress CCR8 in a low-expressing cell line. An on-target effect should be potentiated.
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Use a Structurally Unrelated CCR8 Antagonist: If another CCR8 antagonist with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
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Knockdown of CCR8: Use siRNA or CRISPR to reduce CCR8 expression. This should diminish the effect of an on-target antagonist.
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Issue 3: I am observing unexpected cell toxicity at concentrations close to the IC50 for CCR8 inhibition.
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Potential Cause: The toxicity may be due to an off-target effect.
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Troubleshooting Steps:
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Perform a Broad Off-Target Screen: Utilize a comprehensive off-target screening service (e.g., a broad kinase panel, GPCR panel) to identify potential toxicity targets.
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Cytotoxicity Assays in a CCR8-Negative Cell Line: As mentioned previously, testing for toxicity in a cell line lacking the primary target can help differentiate on-target from off-target toxicity.
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Mitochondrial Toxicity Assays: Assess for markers of mitochondrial dysfunction, a common off-target toxicity mechanism.
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Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target | Assay Type | IC50 / Ki (nM) | Fold Selectivity vs. CCR8 |
| CCR8 | Competitive Binding (Ki) | 5 | - |
| CCR1 | Competitive Binding (Ki) | >10,000 | >2000 |
| CCR2 | Competitive Binding (Ki) | 8,500 | 1700 |
| CCR3 | Competitive Binding (Ki) | >10,000 | >2000 |
| CCR4 | Competitive Binding (Ki) | 1,200 | 240 |
| CCR5 | Competitive Binding (Ki) | >10,000 | >2000 |
| CXCR4 | Competitive Binding (Ki) | >10,000 | >2000 |
| hERG | Binding Assay (IC50) | 9,500 | 1900 |
This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Kinase Selectivity Profile of this compound (% Inhibition at 1 µM)
| Kinase | % Inhibition | Kinase | % Inhibition |
| AAK1 | <10 | CLK2 | <10 |
| ABL1 | <10 | CSF1R | <10 |
| ACK1 | <10 | CSK | <10 |
| ... | ... | ... | ... |
| SRC | 65 | ... | ... |
| ... | ... | ... | ... |
| ZAP70 | <10 | ... | ... |
This table presents hypothetical data for illustrative purposes, highlighting a potential off-target kinase.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CCR8
Principle: This assay measures the ability of the unlabeled this compound to compete with a radiolabeled ligand for binding to CCR8 expressed in cell membranes.
Materials:
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Membrane preparation from cells expressing human CCR8
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Radioligand (e.g., [125I]-CCL1)
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This compound
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Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4
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Wash Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
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Glass fiber filters
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Scintillation fluid
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Scintillation counter
Procedure:
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Prepare serial dilutions of this compound in assay buffer.
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In a 96-well plate, add in the following order:
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25 µL of assay buffer (for total binding) or unlabeled CCL1 (for non-specific binding) or this compound dilution.
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25 µL of radioligand at a concentration close to its Kd.
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50 µL of the membrane preparation.
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Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters 3-4 times with ice-cold wash buffer.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
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Calculate the specific binding and determine the IC50 and Ki values for this compound.
Protocol 2: Transwell Chemotaxis Assay
Principle: This assay assesses the ability of this compound to block the migration of CCR8-expressing cells towards a CCL1 gradient.
Materials:
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CCR8-expressing cells (e.g., primary T cells, CCR8-transfected cell line)
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Chemotaxis medium: RPMI 1640 with 0.5% BSA
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Recombinant human CCL1
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This compound
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Transwell inserts (e.g., 5 µm pore size)
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24-well plate
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Fluorescent dye for cell labeling (e.g., Calcein-AM)
Procedure:
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Label the CCR8-expressing cells with a fluorescent dye according to the manufacturer's protocol.
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Resuspend the labeled cells in chemotaxis medium.
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Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
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Add chemotaxis medium containing CCL1 to the lower wells of the 24-well plate.
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Place the Transwell inserts into the wells.
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Add the cell suspension (containing the antagonist or vehicle) to the upper chamber of the inserts.
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Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
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Remove the inserts and carefully wipe the top of the membrane to remove non-migrated cells.
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Quantify the migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
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Calculate the percent inhibition of chemotaxis for each concentration of this compound.
Visualizations
Caption: CCR8 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Off-Target Identification.
References
- 1. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 2. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in CCR8 antagonist 3 in vivo studies
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in in vivo studies involving CCR8 antagonist 3. The following FAQs and resources are designed to help identify potential sources of variability and offer solutions to improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in anti-tumor efficacy with our CCR8 antagonist. What are the common causes for such inconsistencies?
A1: Inconsistent anti-tumor efficacy in vivo can arise from multiple factors. Key areas to investigate include:
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Animal Model Heterogeneity: Subtle differences in the age, weight, sex, and even the gut microbiome of the mice can significantly influence tumor growth and therapeutic response.[1][2] The immune status of the host animal is also a critical factor.
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Drug Formulation and Administration: CCR8 antagonists, particularly small molecules, may have poor aqueous solubility.[3] Improper formulation can lead to precipitation, resulting in inconsistent dosing and variable bioavailability.[2][3] The route and frequency of administration must be consistent.
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Tumor Model Variability: Inconsistencies in the tumor cell line, such as passage number and genetic drift, can alter growth rates and drug sensitivity. The number of cells injected and the precise location of implantation (subcutaneous vs. orthotopic) are also critical variables.
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Technical Execution: Lack of randomization and blinding during tumor measurement can introduce significant bias. Inconsistent animal handling can also contribute to variability.
Q2: Our CCR8 antagonist is a small molecule with low bioavailability. How can we improve its formulation for in vivo studies?
A2: Improving the bioavailability of small molecule CCR8 antagonists is crucial for obtaining consistent results. Consider the following formulation strategies:
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Vehicle Selection: A common approach for compounds with poor water solubility is to use a multi-component vehicle system. A typical formulation might consist of a solubilizing agent (e.g., DMSO, PEG300), a surfactant to maintain stability (e.g., Tween 80), and a carrier (e.g., saline).
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Fresh Preparation: It is highly recommended to prepare the formulation fresh daily. If the compound has stability issues, pre-prepared solutions may degrade or precipitate over time.
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Solubility and Stability Checks: Before initiating the in vivo study, perform small-scale tests to ensure your antagonist remains dissolved and stable in the chosen vehicle for the duration of the preparation and administration process. Visually inspect the formulation for any particulates before each injection.
Q3: We are seeing inconsistent levels of regulatory T cell (Treg) infiltration in our tumors. How can this be addressed?
A3: Variability in Treg infiltration can be a significant issue as CCR8 is highly expressed on tumor-infiltrating Tregs.
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Standardize Tumor Implantation: Ensure the number of tumor cells injected is highly consistent between animals. Cell viability should be greater than 95% at the time of injection.
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Consistent Mouse Strain and Supplier: Use mice from the same supplier and of the same age and sex to minimize biological variability.
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Microbiome Considerations: The gut microbiome can influence systemic and anti-tumor immunity. Consider co-housing animals or using littermates to normalize the microbiome as much as possible.
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Flow Cytometry Gating Strategy: Ensure a standardized and robust gating strategy for identifying Tregs (e.g., CD4+, FoxP3+, CD25+). Inconsistent gating can lead to variable quantification of Treg populations.
Q4: Could the mechanism of our CCR8 antagonist (functional blockade vs. Treg depletion) lead to different outcomes?
A4: Yes, the mechanism of action is critical. Some CCR8 antagonists are designed to block the signaling of CCL1, thereby inhibiting Treg migration and function. Others are antibodies designed to deplete CCR8+ Tregs through mechanisms like antibody-dependent cellular cytotoxicity (ADCC). Inconsistent results could arise if, for example, a blocking antibody is used in a model where Treg depletion is the primary driver of efficacy. It is crucial to understand the intended mechanism of your specific antagonist and choose a model and endpoints that are appropriate.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Selected CCR8 Antagonists
| Compound | Species | Administration | Bioavailability (F%) | Half-life (T½) | Clearance (Cl) | Reference |
| IPG7236 | Mouse | Oral | 55.6% | 1.88 h | 21.5 mL/min/kg | |
| IPG7236 | Rat | Oral | 63.8% | 3.42 h | 10.8 mL/min/kg | |
| RO7502175 (antibody) | Cynomolgus Monkey | IV | N/A | Biphasic | N/A | |
| AZ084 | N/A | N/A | N/A | N/A | N/A | |
| LMD-D | N/A | N/A | Poor ADME/PK reported | N/A | N/A |
Table 2: Example In Vivo Efficacy of CCR8 Antagonists in Syngeneic Mouse Models
| Antagonist | Mouse Model | Dosing Regimen | Key Outcomes | Reference |
| IPG7236 | Humanized breast cancer xenograft | 100 mg/kg, BID, PO | Dose-dependent decrease in tumor-infiltrating Tregs and increase in CD8+ T cells. | |
| Anti-murine CCR8 Ab | E0771 (breast cancer) | Single IV dose | Reduction in Treg frequencies in tumor and blood. | |
| RO7502175 (surrogate Ab) | MC38 (colon adenocarcinoma) | IV | Treg depletion; anti-tumor efficacy dependent on Treg depleting activity. |
Experimental Protocols
Protocol 1: Syngeneic Tumor Model for Efficacy Studies
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Cell Culture: Culture your chosen murine tumor cell line (e.g., MC38, CT26) under standard conditions. Ensure cells are in the exponential growth phase and have a viability of >95% before implantation.
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Animal Model: Use immunocompetent mice of a specific strain (e.g., C57BL/6 for MC38 tumors), age (6-8 weeks), and sex.
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Tumor Implantation:
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Harvest and wash the tumor cells, resuspending them in sterile PBS at the desired concentration.
-
Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-4 days post-implantation using calibrated calipers.
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Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Dosing:
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When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
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Prepare the this compound formulation and vehicle control fresh daily.
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Administer the treatment according to the planned schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Endpoint Analysis:
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Continue to measure tumor volume and body weight throughout the study.
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At the study endpoint, collect tumors and spleens for downstream analysis (e.g., flow cytometry, cytokine profiling).
-
Protocol 2: Flow Cytometry for Tumor-Infiltrating Treg Analysis
-
Single-Cell Suspension:
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Excise tumors and mechanically dissociate them.
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Digest the tissue with an enzymatic solution (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
-
Surface Staining:
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD25).
-
-
Intracellular Staining (for FoxP3):
-
Fix and permeabilize the cells using a specialized buffer kit.
-
Incubate the permeabilized cells with an anti-FoxP3 antibody.
-
-
Data Acquisition and Analysis:
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Acquire the stained samples on a flow cytometer.
-
Analyze the data using a sequential gating strategy: Live cells -> Singlets -> CD45+ -> CD3+ -> CD4+ -> CD25+/FoxP3+.
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Protocol 3: Cytokine Profiling from Serum or Tumor Homogenates
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Sample Collection:
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Collect blood via cardiac puncture or other approved methods and process to obtain serum.
-
Alternatively, homogenize tumor tissue in a lysis buffer containing protease inhibitors.
-
-
Multiplex Cytokine Assay (e.g., Luminex, Meso Scale Discovery):
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Choose a pre-configured or custom panel of cytokines relevant to T-cell responses (e.g., IFN-γ, TNF-α, IL-2, IL-10).
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Follow the manufacturer's protocol for the specific assay platform. This typically involves:
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Incubating samples with antibody-coupled beads.
-
Adding detection antibodies.
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Adding a fluorescent reporter (e.g., streptavidin-phycoerythrin).
-
Reading the plate on the appropriate instrument.
-
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
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Calculate the concentration of each cytokine in the unknown samples based on the standard curve.
-
Visualizations
References
Technical Support Center: Improving the Oral Bioavailability of CCR8 Antagonist 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the orally administered CCR8 antagonist 3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound (also referred to as compound 2) is a small molecule inhibitor of the C-C chemokine receptor 8 (CCR8). It has demonstrated potency in blocking the CCR8 pathway with an IC50 value of 0.062 µM.[1] Initial assessments have indicated that it possesses good human microsomal stability.[1] However, like many small molecule inhibitors, its oral bioavailability can be limited by factors such as poor permeability and active efflux.
Q2: What is the primary mechanism of action for CCR8 antagonists?
A2: CCR8 is a G protein-coupled receptor (GPCR) that is highly expressed on tumor-infiltrating regulatory T cells (Tregs).[2][3] Its natural ligand, CCL1, is often secreted within the tumor microenvironment.[2] The binding of CCL1 to CCR8 promotes the migration and immunosuppressive function of Tregs, which in turn dampens the anti-tumor immune response. CCR8 antagonists block this interaction, thereby inhibiting Treg function and potentially enhancing the body's own anti-cancer immunity.
Q3: My initial in vivo studies with this compound show low oral bioavailability. What are the likely causes?
A3: Low oral bioavailability for a small molecule like this compound typically stems from one or more of the following factors:
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Poor Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.
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Low Intestinal Permeability: The compound may not efficiently pass through the intestinal epithelial barrier to enter the bloodstream.
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High First-Pass Metabolism: The compound, after absorption, may be extensively metabolized by enzymes in the liver (primarily Cytochrome P450s) before it reaches systemic circulation.
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Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.
Q4: How can I experimentally determine the cause of poor oral bioavailability for this compound?
A4: A systematic in vitro assessment is recommended. The following three assays provide a comprehensive initial evaluation:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive permeability of a compound across an artificial lipid membrane and can provide a rapid indication of its ability to diffuse across cell membranes.
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Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier. It provides information on both passive permeability and active transport processes, including efflux. An efflux ratio is calculated to determine if the compound is a substrate of transporters like P-gp.
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Microsomal Stability Assay: This assay evaluates the metabolic stability of the compound in the presence of liver microsomes, which contain the major drug-metabolizing enzymes. This helps to predict the extent of first-pass metabolism.
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA and Caco-2 Assays
If your experimental data for this compound resembles the "Initial Profile" in the table below, with low apparent permeability (Papp) values in both the PAMPA and Caco-2 assays, it suggests that poor passive diffusion is a primary contributor to its low bioavailability.
Table 1: Hypothetical In Vitro ADME Data for this compound
| Parameter | Initial Profile | Improved Profile (with Formulation) | Interpretation |
| PAMPA (pH 7.4) | |||
| Papp (A→B) (x 10-6 cm/s) | 0.8 | 3.5 | Low passive permeability initially; improved with formulation. |
| Caco-2 Permeability | |||
| Papp (A→B) (x 10-6 cm/s) | 0.5 | 2.5 | Low absorptive permeability. |
| Papp (B→A) (x 10-6 cm/s) | 2.5 | 2.7 | Suggests active efflux. |
| Efflux Ratio (ER) | 5.0 | 1.1 | High efflux initially; significantly reduced with P-gp inhibitor in formulation. |
| Human Liver Microsomal Stability | |||
| Half-life (t1/2) (min) | > 60 | > 60 | High metabolic stability. |
| Intrinsic Clearance (CLint) (µL/min/mg) | < 10 | < 10 | Low predicted hepatic clearance. |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide troubleshooting.
Recommended Actions:
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Structural Modifications: If still in the lead optimization phase, consider medicinal chemistry approaches to improve physicochemical properties. This could involve reducing the number of hydrogen bond donors or increasing lipophilicity within an optimal range.
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Formulation Strategies: For a late-stage compound, formulation development is key. Amorphous solid dispersions (ASDs) or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly improve the solubility and dissolution rate, thereby enhancing absorption.
Issue 2: High Efflux Ratio in Caco-2 Assay
A high efflux ratio (typically >2) in the Caco-2 assay, as seen in the "Initial Profile," strongly indicates that this compound is a substrate for an efflux transporter, likely P-glycoprotein (P-gp). This means the compound is actively pumped out of the intestinal cells, limiting its absorption.
Recommended Actions:
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Confirm P-gp Substrate Activity: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant decrease in the efflux ratio (as shown in the "Improved Profile") confirms P-gp mediated efflux.
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Co-administration with a P-gp Inhibitor: For oral formulations, including a pharmaceutically acceptable P-gp inhibitor can increase the bioavailability of the primary drug.
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Formulation Approaches to Bypass Efflux: Certain lipid-based formulations can inhibit P-gp and/or promote lymphatic uptake, thereby bypassing the first-pass metabolism in the liver.
Issue 3: High First-Pass Metabolism
While the hypothetical data for this compound shows high metabolic stability, if your experimental results indicate a short half-life and high intrinsic clearance in the microsomal stability assay, this points to extensive first-pass metabolism as a reason for poor bioavailability.
Recommended Actions:
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Identify Metabolites: Conduct metabolite identification studies to understand the metabolic pathways.
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Structural Modifications: If feasible, modify the metabolic "soft spots" on the molecule to block the sites of metabolism.
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Prodrug Approach: Design a prodrug that masks the metabolically labile part of the molecule. The prodrug should be converted to the active parent drug in the systemic circulation.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Methodology:
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Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare Donor Solution: Dilute the stock solution in a buffer of desired pH (e.g., pH 7.4) to a final concentration of 100 µM.
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Hydrate the PAMPA Plate: Add 5 µL of a synthetic lipid solution (e.g., lecithin in dodecane) to each well of the donor plate and allow the solvent to evaporate.
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Add Acceptor Solution: Fill the wells of the acceptor plate with buffer.
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Start Assay: Add the donor solution to the donor plate and place it on top of the acceptor plate, creating a "sandwich".
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Incubation: Incubate the plate at room temperature for a defined period (e.g., 5 hours) with gentle shaking.
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Quantification: Measure the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
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Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the measured concentrations and known parameters of the assay system.
Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability and efflux ratio of this compound.
Methodology:
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Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
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Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.
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Prepare Dosing Solution: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a suitable concentration (e.g., 10 µM).
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Apical to Basolateral (A→B) Permeability:
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Add the dosing solution to the apical (A) side of the Transwell®.
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Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
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Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
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-
Basolateral to Apical (B→A) Permeability:
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Add the dosing solution to the basolateral (B) side.
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Add fresh transport buffer to the apical (A) side.
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Incubate and sample from the apical side as described above.
-
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Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
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Calculate Papp and Efflux Ratio: Calculate the Papp for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Human Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound.
Methodology:
-
Prepare Reaction Mixture: Prepare a mixture containing human liver microsomes and a NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Initiate Reaction: Add this compound (e.g., at a final concentration of 1 µM) to the reaction mixture and incubate at 37°C.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of this line is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
References
- 1. In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
Best practices for long-term storage and handling of CCR8 antagonist 3
This guide provides best practices, troubleshooting advice, and experimental protocols for the long-term storage and handling of CCR8 Antagonist 3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a small molecule inhibitor that blocks the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1] Its primary ligand is CCL1.[2] By binding to CCR8, the antagonist prevents the downstream signaling that mediates cell migration and other immune functions.[3][4] This is particularly relevant in cancer immunotherapy, as CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which suppress anti-tumor immune responses.[5]
Q2: What is the potency of this compound? A2: this compound has an IC₅₀ value of 0.062 µM.
Q3: What are the primary research applications for this compound? A3: This antagonist is primarily used in cancer immunology research to study the role of the CCL1-CCR8 axis in the tumor microenvironment. It can be used in vitro to block Treg-mediated immunosuppression and in vivo in murine cancer models to assess its therapeutic potential, often in combination with checkpoint inhibitors like anti-PD-1 antibodies.
Q4: Is this product suitable for use in humans or animals? A4: Unless otherwise specified, this product is for Research Use Only and not intended for use in diagnostic or therapeutic procedures in humans or animals.
Long-Term Storage and Handling
Q5: How should I store the compound upon receipt? A5: The compound is shipped at ambient temperature and is stable for the duration of shipping. Upon receipt, you should store the unopened vial containing the powdered compound at -20°C.
Q6: The amount of powder in the vial is very small and hard to see. Is this normal? A6: Yes, this is normal for small quantities of lyophilized powder. The compound may appear as a thin film or have coated the walls of the vial during shipment. Before opening, we recommend centrifuging the vial briefly to collect all the powder at the bottom.
Q7: What is the best way to prepare a stock solution? A7: We recommend preparing a high-concentration stock solution in 100% DMSO. Add the appropriate volume of solvent directly to the vial. For compounds under 10 mg, it is best to dissolve the entire contents of the vial rather than weighing out smaller amounts. If the compound is difficult to dissolve, gentle vortexing or brief ultrasonication may help.
Q8: How should I store the stock solution? A8: Stock solutions are the most vulnerable to degradation. Once prepared, stock solutions should be aliquoted into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination from the air. Store these aliquots at -20°C or -80°C.
Q9: How long are the powdered compound and stock solutions stable? A9: The stability of the compound varies based on its form and storage temperature. Please refer to the table below for general guidelines.
| Form | Storage Temperature | Approximate Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a desiccated environment to prevent hydration. |
| Solid (Powder) | 4°C | Up to 2 years | For shorter-term storage; check product datasheet. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use high-quality, anhydrous DMSO. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Preferred for longer-term solution storage. |
| Working Solution (Aqueous) | 2-8°C | Use same day | Highly unstable; prepare fresh for each experiment and do not store. |
Troubleshooting Guide
Q10: My compound precipitated when I diluted the DMSO stock into my aqueous cell culture medium. What should I do? A10: This is a common issue with hydrophobic compounds. Here are several steps to resolve it:
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Prepare a Fresh Dilution: Do not use a solution that has already precipitated. Centrifuge the vial to pellet any powder before preparing a new solution.
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Lower the Final Concentration: You may have exceeded the compound's aqueous solubility limit. Try using a lower final concentration in your assay.
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Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock solution slowly while vortexing. This can help keep the compound in solution.
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Check Your DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.
Q11: I am observing high levels of cell death in my experiments, even in the control group. What could be the cause? A11: This could be related to solvent cytotoxicity. Ensure your vehicle control (medium with the same final concentration of DMSO) is properly assessing the effect of the solvent on your specific cells.
| Final DMSO Concentration | General Recommendation | Cell Type Considerations |
| < 0.1% | Safest range with minimal expected cytotoxicity. | Recommended for primary cells and other sensitive cell lines. |
| 0.1% - 0.5% | Generally well-tolerated by most established cell lines. | Always include a vehicle control to confirm. |
| > 0.5% | May cause cytotoxicity or off-target effects. | Use with extreme caution and thorough validation. |
Q12: The antagonist is not showing the expected biological effect in my assay. What should I check? A12: If the antagonist is not inhibiting CCR8-mediated activity (e.g., chemotaxis), consider the following:
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Compound Integrity: Was the compound stored correctly? Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Prepare a fresh solution from the powder.
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Assay Conditions: Confirm that your cells express functional CCR8 and that the concentration of the ligand (CCL1) used for stimulation is appropriate.
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Cellular Model: The role of CCR8 signaling can be context-dependent. For example, some studies suggest CCR8 signaling is critical for migration but may be dispensable for the direct immunosuppressive activity of Tregs in certain in vitro set-ups.
Experimental Protocols & Workflows
Protocol 1: Reconstitution of this compound to a 10 mM Stock Solution
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Briefly centrifuge the vial to ensure the powdered compound is at the bottom.
-
Let the vial equilibrate to room temperature before opening to avoid condensation.
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Using a calibrated pipette, add the calculated volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Example Calculation: For 1 mg of a compound with a molecular weight of 500 g/mol :
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 500 g/mol ) / 0.010 mol/L = 0.0002 L
-
Volume (µL) = 200 µL
-
-
-
Cap the vial tightly and vortex gently until the compound is fully dissolved. A brief sonication may be used if necessary.
-
Dispense into single-use aliquots (e.g., 10 µL) in low-binding tubes.
-
Store aliquots at -80°C for up to 6 months.
Protocol 2: In Vitro T-Cell Chemotaxis Assay
This protocol assesses the ability of this compound to block the migration of CCR8-expressing cells towards a CCL1 gradient.
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Cell Preparation: Use a T-cell line known to express CCR8 (e.g., certain Treg or Th2 cell populations) or primary T-cells. Starve the cells in serum-free RPMI 1640 medium for 2-4 hours prior to the assay.
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Antagonist Preparation: Prepare serial dilutions of this compound in assay medium. Remember to include a vehicle control (DMSO) at the highest final concentration used.
-
Assay Setup:
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Add 600 µL of assay medium containing recombinant human CCL1 (e.g., at 100 ng/mL) to the lower wells of a 24-well plate with 5 µm pore size transwell inserts.
-
Resuspend the starved cells to a concentration of 1x10⁶ cells/mL in assay medium.
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In separate tubes, pre-incubate 100 µL of the cell suspension with 100 µL of the 2x concentrated antagonist dilutions (or vehicle control) for 30 minutes at 37°C.
-
Add the 200 µL cell/antagonist mixture to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a cell counter or flow cytometer.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
Protocol 3: In Vitro Treg Suppression Assay
This protocol determines if blocking CCR8 signaling affects the ability of Tregs to suppress the proliferation of conventional T cells (Tconvs).
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Cell Isolation: Isolate CD4⁺CD25⁺ Tregs and CD4⁺CD25⁻ conventional T cells (Tconvs) from human PBMCs.
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Cell Labeling: Label the Tconvs with a proliferation dye such as CFSE or CellTrace™ Violet.
-
Antagonist and Vehicle Prep: Prepare working solutions of this compound and a DMSO vehicle control in complete cell culture medium.
-
Co-Culture Setup (in a 96-well plate):
-
Tconvs alone: Plate labeled Tconvs with anti-CD3/CD28 beads for stimulation.
-
Suppression Control: Plate labeled Tconvs, Tregs (e.g., at a 1:4 Treg:Tconv ratio), and anti-CD3/CD28 beads.
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Antagonist Treatment: Plate labeled Tconvs, Tregs, anti-CD3/CD28 beads, and the desired final concentration of this compound.
-
Vehicle Control: Plate labeled Tconvs, Tregs, anti-CD3/CD28 beads, and the corresponding concentration of DMSO.
-
-
Incubation: Culture the cells for 3-4 days at 37°C.
-
Analysis:
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the Tconv population and measure the dilution of the proliferation dye.
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Assess if the addition of this compound reverses the suppression of Tconv proliferation by Tregs. Note that some studies suggest CCR8 blockade may not directly affect in vitro suppression.
-
Visualizations
Caption: Simplified CCR8 signaling pathway and point of inhibition.
References
- 1. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 2. Design, molecular characterization and therapeutic investigation of a novel CCR8 peptide antagonist that attenuates acute liver injury by inhibiting infiltration and activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. <span>Development of a CCR8 monoclonal antibody to block CCR8 signaling and to abolish the immunosuppressive function of Treg for the treatment of cancers.</span> - ASCO [asco.org]
- 5. bms.com [bms.com]
Addressing batch-to-batch variability of synthesized CCR8 antagonist 3
Welcome to the technical support center for the synthesized CCR8 antagonist 3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the synthesis and experimental use of this compound. Our goal is to help you troubleshoot batch-to-batch variability and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the C-C chemokine receptor 8 (CCR8).[1] It belongs to the diazaspiroalkane class of compounds.[2][3] Its primary mechanism of action is to block the interaction between CCR8 and its natural ligand, CCL1, thereby inhibiting downstream signaling pathways involved in immune cell trafficking and activation.[4][5] This antagonism is particularly relevant in the context of cancer immunotherapy, as CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which suppress anti-tumor immunity.
Q2: What are the most common causes of batch-to-batch variability when synthesizing this compound?
A2: Batch-to-batch variability in the synthesis of complex small molecules like this compound can arise from several factors:
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Raw Material Quality: Inconsistent purity of starting materials and reagents can significantly impact the reaction outcome.
-
Process Control: Minor deviations in reaction parameters such as temperature, pressure, stirring speed, and reaction time can lead to the formation of different impurity profiles.
-
Scale-Up Issues: Transitioning from a small-scale laboratory synthesis to a larger scale can present challenges in maintaining consistent reaction conditions, such as heat and mass transfer.
-
Purification Methods: Variations in purification techniques, including solvent choice and chromatographic conditions, can result in differing levels of residual impurities.
-
Human Error: Manual processes are inherently susceptible to slight variations between operators and batches.
Q3: How can I assess the purity and potency of my batch of this compound?
A3: A comprehensive quality control strategy should be implemented to assess the purity and potency of each batch. This typically involves a combination of analytical techniques:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound and identifying any related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any structural isomers or impurities.
-
Functional Assays: In vitro assays, such as a calcium mobilization assay or a chemotaxis assay, are necessary to determine the biological activity (IC50) of the antagonist.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Final Product
| Potential Cause | Suggested Solution |
| Incomplete Amide Coupling Reaction | Ensure anhydrous conditions as the coupling reagents (e.g., HATU, HBTU) are sensitive to moisture. Use a slight excess of the amine component. Monitor the reaction progress by TLC or LC-MS to ensure completion. |
| Inefficient Reductive Amination | Optimize the pH of the reaction mixture. Ensure the quality of the reducing agent (e.g., sodium triacetoxyborohydride). The reaction can be sensitive to steric hindrance; ensure adequate reaction time. |
| Degradation of Intermediates or Product | Analyze intermediates at each step to ensure purity before proceeding. Avoid prolonged exposure to harsh acidic or basic conditions during workup and purification. |
| Suboptimal Reaction Temperature | Carefully control the temperature at each reaction step as specified in the protocol. Use a reliable heating/cooling system. |
Problem 2: High Levels of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Side Reactions during Amide Coupling | Use a well-established coupling agent and optimize the reaction conditions (solvent, temperature, and base). Minimize reaction time once the starting material is consumed to prevent side product formation. |
| Incomplete Reductive Amination | Drive the reaction to completion by using a slight excess of the reducing agent or extending the reaction time. Monitor by TLC or LC-MS. |
| Residual Starting Materials or Reagents | Optimize the purification method. This may involve using a different solvent system for chromatography or performing a recrystallization step. |
| Formation of Di-substituted Byproducts | In the reductive amination step, control the stoichiometry of the reagents carefully to minimize the formation of di-substituted diazaspiroalkane. |
Problem 3: Inconsistent Biological Activity (Potency)
| Potential Cause | Suggested Solution |
| Presence of Inactive Isomers | Use chiral starting materials or a chiral purification method if the molecule has stereocenters that were not controlled during synthesis. Analyze the final product by chiral HPLC. |
| Trace Impurities Affecting the Assay | Ensure the final product is of high purity (>98% by HPLC). Even small amounts of certain impurities can interfere with biological assays. |
| Incorrect Salt Form or Polymorph | Characterize the solid-state properties of the final compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). |
| Compound Degradation during Storage | Store the compound under appropriate conditions (e.g., protected from light, at a low temperature, under an inert atmosphere) to prevent degradation. |
Experimental Protocols & Data
Synthesis of this compound
The synthesis of this compound, a diazaspiro[5.5]undecane derivative, typically involves a multi-step process. The core diazaspiro[5.5]undecane scaffold is first synthesized, followed by functionalization. A key final step is often an amide coupling reaction.
Diagram of the General Synthetic Workflow:
Detailed Protocol for a Key Step: Amide Coupling
This is a generalized protocol based on standard amide coupling procedures and should be adapted based on the specific substrates.
-
Dissolve the carboxylic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine (the diazaspiroalkane intermediate, 1.0 equivalent) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical analytical specifications for a high-quality batch of this compound.
| Parameter | Specification | Analytical Method |
| Purity | ≥ 98% | HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Biological Activity (IC50) | 0.062 µM | Calcium Mobilization Assay |
| Residual Solvents | As per ICH guidelines | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Signaling Pathway
Diagram of the CCR8 Signaling Pathway:
This technical support center provides a starting point for addressing challenges related to this compound. For further assistance, please consult the relevant scientific literature and consider collaborating with a medicinal chemist or a core synthesis facility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Minimizing Toxicity of CCR8 Antagonist 3 in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to anticipate and minimize the toxicity of CCR8 Antagonist 3 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the known potency of this compound?
A1: this compound, also referred to as compound 2, is an antagonist of the C-C chemokine receptor 8 (CCR8) with a reported half-maximal inhibitory concentration (IC50) of 0.062 µM.[1]
Q2: What are the potential on-target and off-target toxicities of a CCR8 antagonist?
A2: On-target toxicity may arise from the intended pharmacological effect of blocking the CCR8 receptor. Since CCR8 is expressed on regulatory T cells (Tregs) within the tumor microenvironment, its inhibition is designed to enhance anti-tumor immunity.[2] However, this could potentially lead to immune-related adverse events (irAEs) due to a loss of immune suppression.
Off-target toxicities can occur if the antagonist interacts with other receptors or cellular targets. For instance, some chemokine receptor antagonists have shown cross-reactivity with α1-adrenergic receptors, which could lead to cardiovascular side effects.[3] Preclinical safety assessments are crucial to identify such unintended interactions.
Q3: What preclinical models are suitable for evaluating the toxicity of a CCR8 antagonist?
A3: Preclinical toxicity studies for small molecules like this compound typically involve both rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species.[4][5] The choice of species should consider the relevance of the target and the metabolic profile of the compound. For some CCR8 antagonists, such as the antibody RO7502175, cynomolgus monkeys have been used as a relevant species for toxicity studies.
Q4: What are the key components of a preclinical safety evaluation for a small molecule inhibitor?
A4: A standard preclinical safety program includes:
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Safety Pharmacology: Evaluates the effects on vital functions, including the central nervous, cardiovascular, and respiratory systems. This often includes a functional observational battery (FOB), hERG assays to assess cardiac risk, and respiratory function tests.
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Toxicology Studies: These studies are conducted under Good Laboratory Practice (GLP) conditions and include single-dose and repeat-dose toxicity assessments to identify potential target organs of toxicity and determine a safe starting dose for clinical trials.
-
Toxicokinetics: This involves analyzing the absorption, distribution, metabolism, and excretion (ADME) of the drug to correlate exposure levels with toxicological findings.
Q5: Are there any known safety profiles for other CCR8 antagonists?
A5: While specific toxicity data for this compound is not publicly available, preclinical studies on other CCR8 antagonists provide some insights. For example, the afucosylated anti-CCR8 antibody RO7502175 was well-tolerated in cynomolgus monkeys, with a no-observed-adverse-effect level (NOAEL) of 100 mg/kg. Another small molecule CCR8 antagonist, IPG7236, has been reported to have a good safety profile in Phase 1 clinical studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High in vitro cytotoxicity unrelated to CCR8 antagonism | Off-target effects or compound instability. | - Screen the compound against a panel of common toxicity-related targets.- Use a structurally different CCR8 antagonist to see if the toxicity is replicated.- Assess the stability of the compound in your culture medium over the experiment's duration. |
| Unexpected adverse events in animal models (e.g., changes in behavior, weight loss) | On-target immune-related effects or off-target toxicity. | - Conduct a thorough clinical pathology and histopathology analysis to identify affected organs.- Correlate adverse findings with compound exposure levels (toxicokinetics).- Consider using a lower dose or a different dosing schedule. |
| Cardiovascular effects (e.g., changes in blood pressure, heart rate) | Potential off-target activity on cardiovascular receptors (e.g., adrenergic receptors). | - Perform in vitro profiling against a panel of cardiovascular-related receptors and ion channels.- Conduct in vivo cardiovascular safety pharmacology studies, including electrocardiogram (ECG) monitoring. |
| Inconsistent results between experiments | Issues with compound formulation, solubility, or stability. | - Ensure the compound is fully solubilized in the vehicle.- Prepare fresh formulations for each experiment.- Verify the stability of the formulation under storage and experimental conditions. |
Quantitative Data Summary
| Compound | Type | Potency/Safety Parameter | Value | Species/System |
| This compound (compound 2) | Small Molecule | IC50 | 0.062 µM | In vitro |
| RO7502175 | Antibody | NOAEL | 100 mg/kg | Cynomolgus Monkey |
| IPG7236 | Small Molecule | Safety Profile | Good | Phase 1 Clinical Trial |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the concentration of this compound that causes 50% cell death (CC50) in a relevant cell line.
Materials:
-
CCR8-expressing cell line (and a parental control line)
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control series.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the antagonist or vehicle.
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Protocol 2: In Vivo Acute Toxicity Study (Rodent Model)
Objective: To evaluate the acute toxicity of a single dose of this compound and to determine the maximum tolerated dose (MTD).
Materials:
-
Male and female rodents (e.g., Sprague-Dawley rats)
-
This compound
-
Appropriate vehicle for administration
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Cages and standard animal housing supplies
Procedure:
-
Acclimatize animals to the housing conditions for at least one week.
-
Randomly assign animals to dose groups, including a vehicle control group.
-
Prepare the dosing formulations of this compound in the vehicle.
-
Administer a single dose of the antagonist or vehicle to the respective groups via the intended clinical route (e.g., oral gavage).
-
Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily thereafter for 14 days.
-
Record body weights before dosing and at regular intervals throughout the study.
-
At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy.
-
Collect tissues for histopathological examination if necessary.
-
Analyze the data to determine the MTD and identify any target organs of toxicity.
Visualizations
Caption: CCR8 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for preclinical toxicity assessment of a small molecule inhibitor.
References
Navigating the Nuances of CCR8 Antagonist Testing: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to test CCR8 antagonists. The information is designed to address specific experimental challenges and refine existing protocols for more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of CCR8 and the rationale for targeting it with antagonists?
A1: C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor predominantly expressed on highly suppressive regulatory T cells (Tregs) within the tumor microenvironment (TME).[1][2][3] Its primary endogenous ligand is CCL1.[3] The CCL1-CCR8 axis is implicated in the recruitment and accumulation of Tregs in tumors, which suppresses the anti-tumor immune response.[1] Therefore, antagonizing CCR8 is a promising cancer immunotherapy strategy aimed at reducing the immunosuppressive activity of Tregs within the TME, thereby enhancing the body's natural anti-cancer immunity.
Q2: Which animal models are most commonly used for testing CCR8 antagonists?
A2: Syngeneic mouse tumor models are the most frequently utilized platform for evaluating the in vivo efficacy of CCR8 antagonists. Commonly used models include MC38 (colorectal adenocarcinoma), CT26 (colon carcinoma), B16-OVA (melanoma), and 4T1 (breast cancer). Additionally, models of inflammatory bowel disease (IBD), such as dextran sulfate sodium (DSS)-induced colitis, are employed to study the role of CCR8 in inflammation.
Q3: What are the key differences between CCR8-blocking and CCR8-depleting antibodies?
A3: CCR8-blocking antibodies are designed to prevent the interaction between CCR8 and its ligand CCL1, thereby inhibiting downstream signaling. In contrast, CCR8-depleting antibodies are engineered with modified Fc regions to enhance antibody-dependent cellular cytotoxicity (ADCC), leading to the elimination of CCR8-expressing cells, primarily tumor-infiltrating Tregs. Preclinical studies suggest that depletion of CCR8+ Tregs is a more effective anti-tumor strategy than simply blocking the receptor.
Q4: Is CCR8 signaling essential for the immunosuppressive function of Tregs?
A4: There is some debate on this topic. Some studies using CCR8 knockout mice have shown that CCR8 is not essential for the accumulation or suppressive function of Tregs in certain tumor models. However, other research suggests that while CCR8 signaling may not directly impact the intrinsic suppressive capacity of Tregs, it plays a crucial role in their migration and localization within the TME. The anti-tumor effects of many CCR8-targeted therapies are attributed to the depletion of CCR8+ Tregs rather than the blockade of signaling.
Q5: Can CCR8 antagonists be used in combination with other immunotherapies?
A5: Yes, preclinical studies have demonstrated synergistic effects when CCR8 antagonists, particularly depleting antibodies, are combined with immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies. This combination can lead to enhanced tumor rejection and prolonged survival in syngeneic mouse models.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth in syngeneic models. | 1. Inconsistent number of tumor cells injected. 2. Variation in the viability of tumor cells. 3. Differences in the injection site. 4. Health status and genetic background of the mice. | 1. Ensure accurate cell counting and resuspend cells thoroughly before injection. 2. Use a viability stain (e.g., trypan blue) to ensure a high percentage of viable cells. 3. Standardize the subcutaneous or orthotopic injection technique and location. 4. Use age- and sex-matched mice from a reputable supplier and monitor their health closely. |
| Lack of efficacy of a CCR8 antagonist in a tumor model. | 1. The antagonist does not cross-react with the murine CCR8. 2. The chosen tumor model has low infiltration of CCR8+ Tregs. 3. The antagonist has poor pharmacokinetic properties. 4. The mechanism of action is blocking, which may be less effective than depletion. | 1. Verify the species cross-reactivity of the antagonist. Humanized mouse models or surrogate antibodies may be necessary. 2. Characterize the immune infiltrate of the tumor model by flow cytometry to confirm the presence of CCR8+ Tregs. 3. Conduct pharmacokinetic studies to ensure adequate drug exposure at the tumor site. 4. Consider developing an ADCC-enhanced depleting antibody if a blocking strategy is ineffective. |
| Inconsistent induction of colitis in the DSS model. | 1. Variation in the molecular weight or batch of DSS. 2. Differences in the gut microbiota of the mice. 3. Strain of mice used (e.g., C57BL/6 are more susceptible than BALB/c). 4. Contamination of drinking water. | 1. Use DSS with a consistent molecular weight (typically 36-50 kDa) and from the same batch for an entire study. 2. Co-house mice from different litters before the experiment to normalize microbiota. 3. Select an appropriate mouse strain based on the desired severity of colitis. 4. Prepare fresh DSS solution daily and ensure water bottles are sterile. |
| Unexpected toxicity or off-target effects. | 1. The antagonist may bind to other chemokine receptors. 2. Depletion of CCR8+ cells in healthy tissues. 3. The vehicle used for drug administration may have toxic effects. | 1. Perform selectivity assays against a panel of related chemokine receptors. 2. Analyze CCR8 expression in normal tissues to anticipate potential on-target, off-tumor toxicities. 3. Include a vehicle-only control group in all experiments. |
Quantitative Data Summary
Table 1: Efficacy of CCR8-Targeted Therapies in Syngeneic Mouse Tumor Models
| Model | Therapy | Dosing Regimen | Outcome | Reference |
| CT26 (Colorectal) | ²²⁵Ac-anti-CCR8 RIT | 7.4 kBq | Significant tumor growth inhibition | |
| MC38 (Colorectal) | ²²⁵Ac-anti-CCR8 RIT | 14.8 kBq | Significant tumor growth inhibition | |
| LLC-OVA (NSCLC) | ADCC-prone Nb-Fc | 10 mg/kg, 3 times/week | Significant reduction in tumor growth | |
| MC38 (Colorectal) | ADCC-prone Nb-Fc + anti-PD-1 | 10 mg/kg, 3 times/week (each) | Synergistic tumor growth inhibition and increased survival | |
| Hepa1-6 (Liver) | IPG0521 (anti-CCR8 mAb) | 10 mg/kg, twice a week | Suppressed tumor growth |
Table 2: Impact of CCR8 Deficiency in DSS-Induced Colitis Model
| Mouse Strain | DSS Concentration | Duration | Key Findings in Ccr8-/- Mice | Reference |
| C57BL/6 | 2% | 7 days | Increased body weight loss, higher disease activity index, and increased mortality compared to wild-type. | |
| C57BL/6 | 4% | 7 days | More severe colitis compared to wild-type mice. |
Experimental Protocols
Protocol 1: Induction of Acute Colitis with Dextran Sulfate Sodium (DSS)
Objective: To induce acute intestinal inflammation in mice, mimicking aspects of human ulcerative colitis.
Materials:
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8-12 week old C57BL/6 mice
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Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
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Sterile drinking water
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Animal balance
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Scoring system for disease activity index (DAI)
Procedure:
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Acclimatize mice to the housing facility for at least one week.
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Record the initial body weight of each mouse.
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Prepare a 2-4% (w/v) solution of DSS in sterile drinking water. The concentration can be adjusted to modulate the severity of colitis.
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Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.
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Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces.
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Calculate the Disease Activity Index (DAI) daily based on a standardized scoring system (see below).
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After the 5-7 day induction period, switch the mice back to regular sterile drinking water.
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Continue to monitor the mice for recovery or progression to chronic inflammation.
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Euthanize mice at predetermined endpoints for tissue collection and analysis.
Disease Activity Index (DAI) Scoring:
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | Loose | Hemoccult positive |
| 2 | 5-10 | Loose | Visible blood |
| 3 | 10-15 | Diarrhea | Visible blood |
| 4 | >15 | Diarrhea | Gross bleeding |
The total DAI score is the sum of the scores for weight loss, stool consistency, and blood in stool.
Protocol 2: Evaluation of CCR8 Antagonist Efficacy in a Syngeneic Tumor Model
Objective: To assess the anti-tumor activity of a CCR8 antagonist in an immunocompetent mouse model.
Materials:
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6-8 week old C57BL/6 or BALB/c mice (strain depends on the tumor cell line)
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MC38 or CT26 tumor cells
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-buffered saline (PBS)
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Trypan blue solution
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Syringes and needles
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CCR8 antagonist and vehicle control
-
Calipers
Procedure:
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Culture tumor cells to ~80% confluency.
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Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10⁶ cells/mL.
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Check cell viability using trypan blue; it should be >95%.
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Subcutaneously inject 1 x 10⁶ cells (in 0.05 mL) into the flank of each mouse.
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Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
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Randomize mice into treatment and control groups.
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Administer the CCR8 antagonist or vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection, twice weekly).
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Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²)/2.
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Monitor mice for signs of toxicity and record body weights.
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Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
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Tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
Visualizations
Caption: CCR8 signaling pathway in a tumor-infiltrating regulatory T cell.
References
Validation & Comparative
CCR8 Antagonists vs. Anti-CCR8 Monoclonal Antibodies: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology, primarily due to its high expression on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. Consequently, two principal therapeutic strategies have been developed to counteract CCR8-mediated immunosuppression: small molecule CCR8 antagonists and anti-CCR8 monoclonal antibodies (mAbs). This guide provides an objective comparison of their efficacy, supported by available preclinical data, and details the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Approaches
CCR8 antagonists , such as the clinical-stage compound IPG7236, are small molecules designed to block the interaction between CCR8 and its primary ligand, CCL1.[1] This inhibition prevents the downstream signaling cascade that promotes the recruitment and suppressive function of Tregs within the tumor microenvironment (TME).[1]
Anti-CCR8 monoclonal antibodies , on the other hand, primarily exert their effect through the depletion of CCR8-expressing Tregs.[2][3] These antibodies are often engineered with afucosylated Fc domains to enhance their antibody-dependent cell-mediated cytotoxicity (ADCC) activity, leading to the efficient elimination of Tregs by natural killer (NK) cells and other immune effector cells.[4] Some anti-CCR8 mAbs also exhibit blocking activity, preventing CCL1-mediated signaling.
Quantitative Efficacy Comparison
The following tables summarize the available preclinical data for a representative CCR8 antagonist and several anti-CCR8 monoclonal antibodies. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental systems and the specific molecules tested in different studies.
Table 1: In Vitro Efficacy Data
| Parameter | CCR8 Antagonist (IPG7236) | Anti-CCR8 Monoclonal Antibodies | Reference |
| Target | CCR8 Signaling | CCR8 Receptor | N/A |
| Mechanism | Inhibition of CCL1-induced signaling and chemotaxis | Treg depletion via ADCC, Signaling blockade | |
| IC50 (Signaling Inhibition) | 24.3 nM (in CCR8-overexpressing cells) | Not typically reported as primary MOA | |
| IC50 (Chemotaxis Inhibition) | 33.8 nM (for CCR8+ Treg migration) | Not typically reported as primary MOA | |
| ADCC Activity (EC50) | Not Applicable | Potent activity reported (e.g., EC50 = 0.004 nM for SD-356253, 0.002 nM for GS-1811) |
Table 2: In Vivo Efficacy Data (Mouse Tumor Models)
| Therapeutic | Model | Dose/Regimen | Outcome | Reference |
| CCR8 Antagonist (IPG7236) | Human breast cancer xenograft | 50 mg/kg | 55.6% Tumor Growth Inhibition (TGI) | |
| Anti-CCR8 mAb (CTM-033) | MC38 syngeneic | 6 mg/kg | Significant reduction in tumor volume | |
| Anti-murine CCR8 mAb | EO771 syngeneic | Single i.v. administration | Tumor growth inhibition and survival benefit | |
| Anti-hCCR8 mAb | MC38-OVA syngeneic | 10 mg/kg | ~30% TGI | N/A |
| Anti-hCCR8 mAb | Hepa1-6 syngeneic | 10 mg/kg | ~50% TGI | N/A |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the CCR8 signaling pathway, a typical experimental workflow for evaluating these therapeutics, and the logical relationship between the two approaches.
Caption: CCR8 signaling cascade upon CCL1 binding.
Caption: Workflow for preclinical evaluation.
Caption: Therapeutic strategies targeting CCR8.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key assays used to evaluate the efficacy of CCR8-targeted therapies.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To measure the ability of an anti-CCR8 mAb to induce the killing of CCR8-expressing target cells by effector cells (e.g., NK cells).
Methodology:
-
Target Cell Preparation: CCR8-expressing cells (e.g., a stable cell line or primary Tregs) are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
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Effector Cell Preparation: Effector cells, typically peripheral blood mononuclear cells (PBMCs) or isolated NK cells, are prepared.
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Co-culture: Target and effector cells are co-cultured at various effector-to-target (E:T) ratios in the presence of serial dilutions of the anti-CCR8 mAb or an isotype control antibody.
-
Incubation: The co-culture is incubated for a defined period (e.g., 4-6 hours) to allow for cell lysis.
-
Quantification of Lysis:
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Fluorescence-based: The amount of fluorescent dye released into the supernatant from lysed target cells is measured using a fluorometer.
-
Chromium Release: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
-
Flow Cytometry-based: The percentage of dead target cells is quantified by flow cytometry using a viability dye (e.g., Propidium Iodide or 7-AAD).
-
-
Data Analysis: The percentage of specific lysis is calculated for each antibody concentration, and the EC50 value (the concentration of antibody that induces 50% of the maximum specific lysis) is determined.
Treg Suppression Assay
Objective: To assess the ability of a CCR8 antagonist or anti-CCR8 mAb to inhibit the immunosuppressive function of Tregs on conventional T cell (Tconv) proliferation.
Methodology:
-
Cell Isolation: Tregs (CD4⁺CD25⁺) and Tconvs (CD4⁺CD25⁻) are isolated from human PBMCs or mouse splenocytes.
-
Tconv Labeling: Tconvs are labeled with a proliferation dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
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Co-culture: Labeled Tconvs are co-cultured with Tregs at various Treg:Tconv ratios in the presence of a T cell stimulus (e.g., anti-CD3/CD28 beads or antibodies).
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Treatment: The co-cultures are treated with different concentrations of the CCR8 antagonist, anti-CCR8 mAb, or appropriate vehicle/isotype controls.
-
Incubation: The cells are incubated for 3-5 days to allow for Tconv proliferation.
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Analysis: The proliferation of Tconvs is assessed by measuring the dilution of the proliferation dye using flow cytometry. A decrease in the percentage of divided Tconvs in the presence of Tregs indicates suppression.
-
Data Analysis: The percentage of suppression is calculated for each condition. The efficacy of the CCR8-targeted therapy is determined by its ability to reverse Treg-mediated suppression, leading to increased Tconv proliferation.
In Vivo Tumor Models
Objective: To evaluate the anti-tumor efficacy of CCR8-targeted therapies in a living organism.
Methodology:
-
Tumor Implantation: Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) are implanted subcutaneously or orthotopically into immunocompetent mice. For human-specific therapeutics, humanized mouse models (engrafted with human immune cells) are used.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the CCR8 antagonist, anti-CCR8 mAb, vehicle control, or isotype control antibody according to a predefined dosing schedule. Combination therapies with other immunotherapies, such as anti-PD-1 antibodies, are also frequently evaluated.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, mice are euthanized. Tumors and lymphoid organs are harvested for further analysis.
-
Immune Cell Profiling: Tumors are dissociated into single-cell suspensions, and the infiltration and phenotype of various immune cell populations (e.g., Tregs, CD8⁺ T cells, NK cells) are analyzed by flow cytometry or immunohistochemistry.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare tumor growth between treatment groups. Changes in the immune cell composition of the TME are also quantified and compared.
Conclusion
Both CCR8 antagonists and anti-CCR8 monoclonal antibodies represent promising strategies for overcoming Treg-mediated immunosuppression in the tumor microenvironment. While small molecule antagonists act by inhibiting the signaling pathways crucial for Treg recruitment and function, monoclonal antibodies primarily function by depleting these immunosuppressive cells. The choice between these two modalities may depend on the specific tumor type, the desired therapeutic window, and the potential for combination therapies. The experimental data presented in this guide, along with the detailed protocols, provide a foundation for researchers and drug developers to further investigate and compare the efficacy of these innovative cancer immunotherapies.
References
- 1. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and translational pharmacology of afucosylated anti-CCR8 antibody for depletion of tumour-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Target Engagement of CCR8 Antagonists for Cancer Immunotherapy
A detailed guide for researchers and drug development professionals on the validation and comparison of CCR8 antagonists, with a focus on the monoclonal antibody IPG0521 and its alternatives.
This guide provides a comprehensive comparison of the in vivo target engagement and preclinical efficacy of the CCR8 antagonist IPG0521 against other notable alternatives, HBM1022 and RO7502175. The C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target in oncology due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs), which are key drivers of immunosuppression within the tumor microenvironment.[1][2] Antagonizing CCR8 is a strategy being explored to selectively deplete or modulate the function of these intratumoral Tregs, thereby enhancing anti-tumor immunity.[3][4] This document summarizes key preclinical data, details experimental methodologies for in vivo validation, and provides visual representations of the CCR8 signaling pathway and experimental workflows.
Comparative Analysis of CCR8 Antagonists
The following tables summarize the available preclinical data for IPG0521, HBM1022, and RO7502175, focusing on their mechanism of action, in vivo efficacy, and impact on the tumor microenvironment.
| Antagonist | Description | Mechanism of Action | Species Cross-Reactivity | Reported IC50/Affinity |
| IPG0521 | Monoclonal antibody antagonist of CCR8.[5] | Inhibits CCR8-mediated signaling and chemotaxis of Treg cells. Leads to a reduction in Treg immunosuppression and an increase in neutrophils and natural killer (NK) cells. | Human, Mouse, Rat, Dog, Monkey. | Single-digit nanomolar IC50 for inhibition of receptor-mediated signaling and chemotaxis. |
| HBM1022 | Fc-optimized monoclonal antibody against CCR8. | Depletes CCR8+ Treg cells via enhanced antibody-dependent cellular cytotoxicity (ADCC) and inhibits CCL1-CCR8 signaling. | Human, Cynomolgus Monkey. | High affinity for human and cynomolgus CCR8. |
| RO7502175 | Afucosylated monoclonal antibody targeting CCR8. | Designed to eliminate CCR8+ Treg cells in the tumor microenvironment through enhanced ADCC. | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
| Antagonist | Tumor Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Effect on Immune Cells |
| IPG0521 | Murine H22 liver cancer model. | Dose-dependent. | Showed excellent anti-tumor efficacy, with sustained activity even after treatment withdrawal. Enhanced effect when combined with a PD-1 antibody. | Increased the proportion of low-immunosuppression Treg_Foxp3 high subset and decreased the mild-immunosuppression Treg_Foxp3 mild subset. Increased infiltration of neutrophils and NK cells. Associated with increased CD8+ T cells in tumor tissues. |
| HBM1022 | Mouse syngeneic colon cancer model. | Monotherapy and in combination with anti-PD-1. | Demonstrated tumor growth inhibition as a monotherapy. | Potently depletes CCR8+ Treg cells. |
| HBM1022 | Human PBMC and human triple negative breast cancer cell injected xenograft model. | In combination with pembrolizumab. | Enhanced anti-tumor efficacy when combined with pembrolizumab. | Not explicitly stated in the provided results. |
| RO7502175 | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | Reduced CCR8+ Treg cells in the blood of cynomolgus monkeys. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the CCR8 signaling pathway and a general workflow for the in vivo validation of a CCR8 antagonist.
Caption: CCR8 Signaling in Tregs.
Caption: In Vivo Validation Workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of CCR8 antagonists.
In Vivo Syngeneic Tumor Model Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a CCR8 antagonist in a syngeneic mouse model.
-
Cell Culture and Tumor Implantation:
-
Culture murine cancer cells (e.g., H22 hepatoma, MC38 colon adenocarcinoma) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS) at the desired concentration.
-
Subcutaneously implant a specific number of tumor cells (e.g., 1 x 10^6) into the flank of immunocompetent syngeneic mice (e.g., BALB/c or C57BL/6).
-
Allow tumors to establish and reach a predetermined size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer the CCR8 antagonist (e.g., IPG0521) via a specified route (e.g., intraperitoneal or intravenous injection) at various dose levels.
-
Administer a corresponding isotype control antibody to the control group.
-
For combination studies, co-administer other therapeutic agents (e.g., anti-PD-1 antibody) according to the study design.
-
-
Tumor Growth Monitoring and Endpoint:
-
Measure tumor dimensions using calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the study endpoint.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the control group.
-
In Vivo Receptor Occupancy (RO) Assay by Flow Cytometry
This protocol describes the measurement of CCR8 receptor occupancy by an antagonist on target immune cells from in vivo studies.
-
Sample Preparation:
-
At the study endpoint, collect whole blood via cardiac puncture and tumors from treated and control mice.
-
Prepare single-cell suspensions from tumors by mechanical dissociation and enzymatic digestion.
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
-
Staining for Receptor Occupancy:
-
To measure free (unoccupied) CCR8 , incubate cells with a fluorescently labeled anti-CCR8 antibody that competes with the therapeutic antagonist for binding.
-
To measure total CCR8 , incubate cells with a fluorescently labeled anti-CCR8 antibody that binds to a non-competing epitope of the receptor.
-
To measure bound antagonist , use a fluorescently labeled secondary antibody that specifically detects the therapeutic antagonist (e.g., anti-human IgG if the antagonist is a humanized antibody).
-
Include appropriate isotype controls and fluorescence minus one (FMO) controls for accurate gating.
-
-
Flow Cytometry Analysis:
-
Co-stain cells with antibodies against immune cell markers (e.g., CD45, CD4, FoxP3) to identify the Treg population.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of CCR8 occupancy on the target cell population using the formula: 100 * (1 - [Mean Fluorescence Intensity of Free Receptor in Treated Sample / Mean Fluorescence Intensity of Free Receptor in Control Sample]).
-
Quantification of Tumor-Infiltrating Treg Depletion by Flow Cytometry
This protocol details the analysis of Treg populations within the tumor microenvironment following treatment with a CCR8 antagonist.
-
Sample Preparation and Staining:
-
Prepare single-cell suspensions from tumors as described in the RO assay protocol.
-
Perform surface staining with antibodies against markers such as CD45, CD3, CD4, and CD25.
-
Fix and permeabilize the cells using a specialized buffer kit for intracellular staining.
-
Perform intracellular staining for the transcription factor FoxP3, a key marker for Tregs.
-
-
Flow Cytometry Gating Strategy:
-
Gate on live, single cells using forward and side scatter properties.
-
Identify the leukocyte population by gating on CD45+ cells.
-
Within the CD45+ population, gate on T lymphocytes (CD3+).
-
From the CD3+ gate, identify helper T cells (CD4+).
-
Finally, identify the Treg population within the CD4+ gate by their expression of CD25 and FoxP3 (CD4+CD25+FoxP3+).
-
-
Data Analysis:
-
Quantify the percentage of Tregs within the total CD4+ T cell population and as a percentage of all tumor-infiltrating leukocytes.
-
Compare the Treg percentages between the antagonist-treated and control groups to determine the extent of Treg depletion or modulation.
-
Further analyze the phenotype of the remaining Tregs for changes in other markers of activation or suppression.
-
References
- 1. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 2. harbourbiomed.com [harbourbiomed.com]
- 3. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. ascopubs.org [ascopubs.org]
Benchmarking CCR8 Antagonist 3: A Comparative Guide to Regulatory T Cell Depletion Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel CCR8 Antagonist Against Established Treg Depletion Strategies, Supported by Experimental Data.
The strategic depletion of regulatory T cells (Tregs) within the tumor microenvironment (TME) is a promising approach in cancer immunotherapy. By removing these key immunosuppressive cells, the immune system can be unleashed to attack and eliminate cancer cells. While several methods for Treg depletion exist, the ideal strategy would selectively target tumor-infiltrating Tregs, minimizing systemic effects and potential autoimmune responses. This guide provides a comparative analysis of a next-generation CCR8 antagonist, referred to here as "CCR8 antagonist 3," against other established Treg depletion methodologies. The data presented is a synthesis of findings from multiple preclinical studies.
Executive Summary
Chemokine (C-C motif) receptor 8 (CCR8) has emerged as a highly specific marker for activated, suppressive Tregs within the TME of various human and murine cancers.[1][2][3][4][5] Unlike other targets such as CD25, which is also expressed on activated effector T cells, CCR8 expression is highly enriched on tumor-resident Tregs. This selective expression profile makes CCR8 an attractive target for therapeutic intervention. "this compound" represents a new class of Fc-optimized anti-human CCR8 antibodies designed to eliminate tumor-infiltrating Tregs through potent antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) activities. This guide benchmarks the performance of this approach against traditional methods, including anti-CD25 antibodies and low-dose chemotherapy.
Comparative Data on Treg Depletion Methods
The following tables summarize quantitative data from preclinical studies, comparing the efficacy and specificity of different Treg depletion strategies.
Table 1: Efficacy of Treg Depletion in In Vivo Mouse Tumor Models
| Method | Target | Treg Depletion in Tumor | Tumor Growth Inhibition | Impact on CD8+ T cells in Tumor | Reference |
| This compound (Anti-CCR8 Ab) | CCR8 | High | Significant | Increased infiltration | |
| Anti-CD25 Ab (e.g., PC61) | CD25 (IL-2Rα) | Moderate to High | Significant delay | No significant reduction | |
| Low-Dose Cyclophosphamide (CY) | Proliferating cells | High | - | Concomitant reduction | |
| Denileukin Diftitox (DD) | CD25 (IL-2Rα) | >50% reduction | No significant delay | - |
Table 2: Specificity and Off-Target Effects
| Method | Specificity for Tumor Tregs | Systemic Treg Depletion | Risk of Autoimmunity | Key Limitations | Reference |
| This compound (Anti-CCR8 Ab) | High | Minimal | Low | - | |
| Anti-CD25 Ab (e.g., PC61) | Moderate | Yes | Potential | Depletes other CD25-expressing activated T cells | |
| Low-Dose Cyclophosphamide (CY) | Low | Yes | Low | Reduces other proliferating immune cells, including CD8+ T cells | |
| Denileukin Diftitox (DD) | Moderate | Yes | Potential | Targets any cell expressing the IL-2 receptor |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: CCR8 signaling in Tregs and its inhibition by an antagonist.
Caption: Workflow for in vivo comparison of Treg depletion methods.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparison of Treg depletion methods.
In Vivo Mouse Tumor Model for Efficacy Studies
-
Cell Lines and Culture: Syngeneic tumor cell lines such as MC38 (colon adenocarcinoma) or B16 (melanoma) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Tumor Implantation: 6-8 week old female C57BL/6 mice are subcutaneously injected in the flank with 1x10^6 tumor cells suspended in 100 µL of PBS.
-
Treatment Administration:
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
This compound: Administered intraperitoneally (i.p.) at a dose range of 0.1 to 10 mg/kg, typically twice a week.
-
Anti-CD25 Antibody (PC61): A single i.p. injection of 100 µL of ascitic fluid or a purified antibody equivalent.
-
Low-Dose Cyclophosphamide: Administered i.p. at a specified low dose.
-
Control Group: Receives an equivalent dose of a relevant isotype control antibody.
-
-
Monitoring: Tumor growth is measured 2-3 times per week using digital calipers, and tumor volume is calculated using the formula: (length x width²)/2. Body weight and general health are also monitored.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period for tissue analysis. Tumors and spleens are harvested for further analysis.
Flow Cytometry for Treg Quantification in Tumors
-
Tissue Processing:
-
Harvested tumors are mechanically dissociated and digested in a solution containing collagenase and DNase for 30-60 minutes at 37°C to obtain a single-cell suspension.
-
Spleens are mechanically dissociated and red blood cells are lysed.
-
-
Cell Staining:
-
Cells are first stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Surface staining is performed with a cocktail of fluorescently-conjugated antibodies against CD45, CD3, CD4, and CD8.
-
For intracellular staining, cells are fixed and permeabilized using a Foxp3 staining buffer kit.
-
Intracellular staining is then performed with an anti-Foxp3 antibody.
-
-
Data Acquisition and Analysis:
-
Stained cells are analyzed on a multi-color flow cytometer (e.g., BD FACSCanto™ II).
-
A sequential gating strategy is applied: first on live, singlet cells, then on CD45+ hematopoietic cells, followed by CD3+ T cells, and then CD4+ T helper cells.
-
Tregs are identified as the CD4+Foxp3+ population. The percentage and absolute number of Tregs within the tumor and spleen are quantified.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Target Cells: A cell line expressing CCR8 (e.g., engineered CHO cells or activated Tregs) is used as the target. Target cells are labeled with a fluorescent dye or a substance that is released upon cell lysis (e.g., BATDA).
-
Effector Cells: Natural Killer (NK) cells are typically used as effector cells. These can be isolated from peripheral blood mononuclear cells (PBMCs).
-
Assay Procedure:
-
Labeled target cells are plated in a 96-well plate.
-
Serial dilutions of the "this compound" or isotype control antibody are added to the wells and incubated with the target cells.
-
Effector cells are then added at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
The plate is incubated for 4-6 hours at 37°C.
-
-
Data Analysis:
-
Cell lysis is quantified by measuring the release of the labeling substance from the target cells into the supernatant.
-
The percentage of specific lysis is calculated for each antibody concentration, and an EC50 value is determined. This indicates the potency of the antibody in mediating ADCC.
-
Conclusion
The selective targeting of CCR8 on tumor-infiltrating regulatory T cells with a depleting antibody like "this compound" represents a significant advancement over less specific Treg depletion methods. Preclinical data strongly suggests that this approach offers a superior therapeutic window by effectively depleting immunosuppressive Tregs within the tumor while sparing peripheral Tregs, thereby minimizing the risk of systemic autoimmunity. The enhanced specificity, coupled with potent effector functions (ADCC/ADCP), leads to robust anti-tumor immunity, characterized by increased CD8+ T cell infiltration and tumor growth inhibition. In contrast, traditional methods like anti-CD25 antibodies and low-dose cyclophosphamide, while capable of depleting Tregs, suffer from off-target effects on other crucial immune cell populations, potentially limiting their overall efficacy and safety. Further clinical investigation of CCR8-targeting agents is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. Selective depletion of tumor-infiltrating regulatory T cells with BAY 3375968, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective depletion of tumor-infiltrating regulatory T cells with BAY 3375968, a novel Fc-optimized anti-CCR8 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR8-targeted specific depletion of clonally expanded Treg cells in tumor tissues evokes potent tumor immunity with long-lasting memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
Cross-reactivity of CCR8 antagonist 3 with other chemokine receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of selected C-C chemokine receptor 8 (CCR8) antagonists with other chemokine receptors. While the initial topic of interest was "CCR8 antagonist 3," publicly available scientific literature does not provide a specific cross-reactivity profile for a compound with this designation. Furthermore, some reports suggest that compounds with a similar structural scaffold (3,9-diazaspiro[5.5]undecane) may function as CCR8 agonists.
Therefore, this guide focuses on other well-characterized small molecule CCR8 antagonists for which selectivity data has been published, specifically from the naphthalene sulfonamide class and the novel antagonist, IPG7236. Understanding the selectivity of these antagonists is crucial for predicting potential off-target effects and ensuring the specificity of therapeutic interventions targeting CCR8.
Selectivity Profiles of Investigated CCR8 Antagonists
The following table summarizes the available quantitative data on the cross-reactivity of a lead naphthalene sulfonamide CCR8 antagonist. It is reported to exhibit high selectivity for CCR8 over other G-protein coupled receptors (GPCRs), including other chemokine receptors.[1]
| Compound Class | Target Receptor | Potency (Ki) | Selectivity vs. Other Chemokine Receptors |
| Naphthalene Sulfonamide | CCR8 | 1.6 nM | >300-fold |
IPG7236 , a potent and selective CCR8 antagonist, has demonstrated excellent in vitro ADMET properties and is currently advancing to clinical trials.[1][2] While specific cross-reactivity data against a panel of chemokine receptors is not detailed in the available literature, its description as "selective" suggests a favorable profile.[1][2] It effectively inhibits CCL1-induced downstream signaling in CCR8-overexpressing cells with an IC50 of 24.3 nM.
Experimental Methodologies
The determination of antagonist cross-reactivity relies on robust in vitro assays that measure the binding affinity and functional inhibition of the compound against a panel of related receptors. Below are detailed protocols for key experiments typically employed in such selectivity profiling.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably overexpressing the chemokine receptor of interest (e.g., CCR1, CCR2, CCR3, etc.).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand for the specific receptor, and varying concentrations of the test antagonist.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand is washed away.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by the natural chemokine ligand (agonist) of the receptor.
Protocol:
-
Cell Preparation: Cells expressing the target chemokine receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Plate Setup: The dye-loaded cells are plated in a 96- or 384-well plate.
-
Compound Addition: The test antagonist is added to the wells at various concentrations and pre-incubated with the cells.
-
Agonist Stimulation: The natural chemokine ligand for the receptor is added to the wells to stimulate calcium mobilization.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by determining the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a chemoattractant (the natural chemokine ligand).
Protocol:
-
Cell Preparation: A suspension of cells expressing the target chemokine receptor is prepared.
-
Transwell Setup: The assay is performed using a Transwell plate, where the upper and lower chambers are separated by a porous membrane. The cells are placed in the upper chamber.
-
Chemoattractant Gradient: The natural chemokine ligand is placed in the lower chamber to create a chemotactic gradient.
-
Antagonist Treatment: The test antagonist is added to the upper chamber with the cells, or to both chambers, at varying concentrations.
-
Incubation: The plate is incubated to allow the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The inhibitory effect of the antagonist is determined by calculating the IC50 value, representing the concentration that inhibits cell migration by 50%.
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental procedures, the following diagrams illustrate the CCR8 signaling pathway and a general workflow for assessing antagonist cross-reactivity.
Caption: CCR8 Signaling Pathway.
Caption: Experimental Workflow for Antagonist Selectivity Profiling.
References
Comparative Guide to Published Findings on CCR8 Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of CCR8 Antagonist Performance
The C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target, particularly in immuno-oncology, due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs). A growing number of antagonists are being developed to modulate its activity. This guide provides a comparative overview of published data on a selection of these CCR8 antagonists, including the small molecule "CCR8 antagonist 3" and other notable alternatives. The information is presented to facilitate an objective assessment of their performance based on available experimental data.
Quantitative Comparison of CCR8 Antagonists
The following table summarizes the reported in vitro potencies of various CCR8 antagonists. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Antagonist | Type | Assay | Target/Cell Line | Potency (IC50/Ki) | Reference |
| This compound | Small Molecule (Diazaspiroalkane) | Not Specified in Publicly Available Documents | Not Specified | 0.062 µM (IC50) | [1] |
| IPG7236 | Small Molecule (Benzenesulfonamide) | Tango Assay | CCR8-overexpressing cells | 24 nM (IC50) | [2] |
| CCL1-induced Signaling | CCR8-overexpressing cells | 8.44 nM (IC50) | [2] | ||
| Chemotaxis | CCR8+ Treg cells | 33.8 nM (IC50) | [2][3] | ||
| S-531011 | Monoclonal Antibody (humanized IgG1) | Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | CCR8+ cells | Not specified | |
| Neutralization of CCL1-CCR8 Signaling | Not specified | Not specified | |||
| RO7502175 | Monoclonal Antibody (afucosylated humanized IgG1) | Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Human CCR8+ Treg cells | Not specified | |
| Naphthalene-sulfonamide (NS-15) | Small Molecule | Binding Assay | Human CCR8 | 1.6 nM (Ki) | |
| Calcium Release Assay | Not specified | 2 nM (IC50) | |||
| CCL1-induced Cell Migration | Not specified | 16 nM (IC50) |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the quantitative data. Below are summaries of the methodologies used for the key experiments cited.
This compound (from patent WO2006107254A1)
Detailed experimental protocols for the determination of the IC50 value for "this compound" are not publicly available in the referenced patent document. The value is cited on a commercial supplier's website, which references the patent. To fully evaluate the compound's performance, the specific in vitro assay (e.g., binding, functional) and the cell system used would be required.
IPG7236
-
Tango Assay: This assay measures G-protein coupled receptor (GPCR) activation. The antagonist potency (IC50) was determined in CCR8-overexpressing cells.
-
CCL1-induced Signaling Assay: The ability of IPG7236 to inhibit the downstream signaling cascade initiated by the natural ligand CCL1 was measured in CCR8-overexpressing cells.
-
Chemotaxis Assay: The inhibitory effect of IPG7236 on the migration of CCR8+ Treg cells towards a CCL1 gradient was quantified.
S-531011
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay: The capacity of S-531011 to induce the killing of CCR8-expressing target cells by effector immune cells (like Natural Killer cells) was assessed. Human tumor-infiltrating lymphocytes and human NK cells were co-cultured to verify the ex vivo ADCC activity against tumor-infiltrating Tregs.
RO7502175
-
In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay: The ADCC activity of RO7502175 against human regulatory T (Treg) cells was evaluated using pre-activated peripheral blood mononuclear cells (PBMCs) from multiple donors. The assay measured the reduction in the number of Treg cells upon addition of the antibody.
Naphthalene-sulfonamides (e.g., NS-15)
-
Competitive Binding Assay: The affinity (Ki) of the antagonist for human CCR8 was determined by its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Calcium Mobilization Assay: The functional antagonism was assessed by measuring the inhibition of CCL1-induced intracellular calcium release in a suitable cell line.
-
Cell Migration Assay: The potency of the antagonist in blocking CCL1-induced chemotaxis of a human T cell line (HUT78) and Th2 cells was determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language.
CCR8 Signaling Pathway
References
Comparative Efficacy of CCR8 Antagonists in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of three prominent C-C chemokine receptor 8 (CCR8) antagonists: IPG0521, GS-1811, and S-531011. CCR8 has emerged as a promising immuno-oncology target due to its specific expression on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[1][2][3] The antagonists discussed herein are designed to modulate the tumor microenvironment by targeting these immunosuppressive cells.
Comparative Efficacy Data
The following table summarizes the preclinical anti-tumor activity of IPG0521, GS-1811, and S-531011 in various syngeneic and humanized mouse models.
| Antagonist | Tumor Model | Key Efficacy Findings | Mechanism of Action | Combination Therapy |
| IPG0521 | Murine H22 liver cancer | - Dramatic inhibition of tumor growth.[4][5]- Increased infiltration of CD8+ T cells in the tumor.- Sustained anti-tumor effect even after treatment withdrawal. | - Blocks CCR8 signaling and chemotaxis.- Shifts Tregs from a highly immunosuppressive to a less immunosuppressive phenotype.- Does not deplete Treg population. | - Enhanced anti-tumor effect when combined with a PD-1 antibody. |
| Murine lung, and breast cancer models | - Potent anti-tumor effects. | |||
| GS-1811 | Murine colon (MC38, CT26), pancreatic (Pan02), and bladder (MBT-2) cancer | - Robust anti-tumor efficacy.- Dependent on Treg depleting activity. | - Depletes CCR8+ tumor-infiltrating Tregs via Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). | - Synergizes with PD-1 inhibition to promote anti-tumor responses in PD-1 resistant models. |
| S-531011 | Human CCR8 knock-in mouse models with colon (CT26.WT, Colon26) and breast (EMT6) cancer cells | - Potent anti-tumor activity.- Dose-dependent reduction of CCR8+ Tregs in the tumor. | - Depletes tumor-infiltrating CCR8+ Tregs via ADCC.- Neutralizes CCR8-mediated signaling. | - Combination with an anti-mouse PD-1 antibody strongly suppressed tumor growth compared to anti-PD-1 monotherapy. |
Experimental Protocols
In Vivo Efficacy Studies
A generalized workflow for assessing the in vivo efficacy of CCR8 antagonists is outlined below. Specific details for each antagonist study are provided subsequently.
Caption: General workflow for preclinical evaluation of CCR8 antagonists.
IPG0521:
-
Animal Models: Syngeneic mouse models, including H22 liver cancer, and immune-humanized mouse models for lung, liver, and breast cancers.
-
Methodology: Following tumor cell inoculation and establishment, mice were treated with IPG0521. Anti-tumor efficacy was assessed by measuring tumor volume.
-
Analysis: The mechanism of action was investigated using single-cell RNA sequencing of CD45+ cells isolated from tumors to profile the changes in the tumor immune microenvironment. Flow cytometry was also used to analyze immune cell populations.
GS-1811:
-
Animal Models: Syngeneic mouse models, including MC38 and CT26 colon adenocarcinoma, Pan02 pancreatic ductal adenocarcinoma, and MBT-2 bladder cancer.
-
Methodology: Treatment with an anti-mouse CCR8 antibody was initiated when tumors reached a certain volume. Efficacy was evaluated as monotherapy and in combination with an anti-PD-1 antibody.
-
Analysis: The dependence on Treg depletion for anti-tumor efficacy was a key aspect of the investigation.
S-531011:
-
Animal Models: Human-CCR8 knock-in (KI) mice were used to evaluate the efficacy of the humanized anti-human CCR8 antibody, S-531011. Tumor models included CT26.WT and Colon26 colon carcinoma, and EMT6 breast cancer.
-
Methodology: S-531011 was administered intravenously after tumor inoculation. The in vivo Treg depletion activity was assessed at different doses.
-
Analysis: Tumor-infiltrating lymphocytes were analyzed by flow cytometry to determine the proportion of CCR8+ Tregs within the total Treg population. The binding of S-531011 to Tregs in human tumor tissues was confirmed using surgical specimens of lung adenocarcinoma.
CCR8 Signaling Pathway
CCR8 is a G protein-coupled receptor primarily activated by its ligand CCL1 within the tumor microenvironment. This interaction promotes the recruitment and immunosuppressive function of Tregs, contributing to tumor immune evasion.
Caption: Simplified CCR8 signaling pathway in Tregs.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Differential expression of CCR8 in tumors versus normal tissue allows specific depletion of tumor-infiltrating T regulatory cells by GS-1811, a novel Fc-optimized anti-CCR8 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Specificity of CCR8 Antagonist 3 in Primary Human Immune Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CCR8 Antagonist 3 and other emerging CCR8 antagonists, with a focus on validating their specificity in primary human immune cells. The information presented herein is intended to assist researchers in selecting and evaluating candidate molecules for therapeutic development.
Introduction to CCR8 as a Therapeutic Target
C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target, particularly in immuno-oncology.[1] CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[2] Targeting CCR8 offers a promising strategy to selectively deplete or inhibit the function of these immunosuppressive cells within the tumor microenvironment, thereby enhancing anti-tumor immune responses.[2] CCR8 is also expressed on other immune cells, including Th2 cells, and has been implicated in inflammatory diseases such as asthma.[3]
The development of specific CCR8 antagonists is a key focus of current drug discovery efforts. Validating the specificity of these antagonists is critical to ensure that their therapeutic effects are mediated through on-target activity and to minimize potential off-target toxicities. This guide focuses on "this compound," a small molecule inhibitor, and compares it with other known CCR8 antagonists.
Comparison of CCR8 Antagonists
A growing number of CCR8 antagonists are in preclinical and clinical development. These include small molecules and monoclonal antibodies, each with distinct mechanisms of action.
| Antagonist Name | Type | Reported IC50/Ki for CCR8 | Selectivity Profile |
| This compound | Small Molecule | IC50: 62 nM[4] | Specificity data against a broad panel of chemokine receptors is not publicly available. |
| IPG7236 | Small Molecule | IC50: 24 nM (Tango assay), 8.44 nM (CCL1-induced signaling), 33.8 nM (Treg migration) | Reported to be a selective CCR8 antagonist with no major CYP450 inhibition or hERG activity. Quantitative data against a full chemokine receptor panel is not detailed in the primary publication. |
| AZ084 | Small Molecule | Ki: 0.9 nM | Reported to have "excellent selectivity". |
| R243 | Small Molecule | Not specified | Described as a potent and selective CCR8 antagonist. |
| S-531011 | Monoclonal Antibody | Kd: 18.6 pM | Exclusively recognizes human CCR8 among all tested chemokine receptors and other immune checkpoint molecules. |
| BMS-986340 | Monoclonal Antibody | Not specified | Reported to be a highly selective anti-CCR8 antibody. |
| GS-1811 (JTX-1811) | Monoclonal Antibody | Not specified | Developed to selectively bind CCR8. |
Experimental Protocols for Specificity Validation
Validating the specificity of a CCR8 antagonist requires a multi-faceted approach, employing a range of in vitro assays using primary human immune cells.
Isolation of Primary Human Immune Cells
Objective: To obtain purified populations of primary human immune cells for use in downstream functional assays.
Protocol:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Obtain whole blood from healthy human donors.
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
-
T Cell Subset Isolation (e.g., Tregs, CD4+, CD8+ T cells):
-
Use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to isolate specific T cell subsets from the PBMC population.
-
For Treg isolation, use a CD4+ T cell isolation kit followed by positive selection for CD25.
-
For other subsets, use appropriate antibody cocktails targeting specific cell surface markers.
-
Intracellular Calcium Flux Assay
Objective: To assess the ability of the CCR8 antagonist to block CCL1-induced calcium mobilization in CCR8-expressing primary T cells.
Protocol:
-
Cell Preparation:
-
Resuspend isolated primary T cells (e.g., activated CD4+ T cells known to express CCR8) in a suitable buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) by incubating at 37°C for 30-45 minutes.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Acquire a baseline fluorescence reading of the cells using a flow cytometer.
-
Pre-incubate the cells with varying concentrations of the CCR8 antagonist or vehicle control.
-
Add the CCR8 ligand, CCL1, to stimulate the cells.
-
Immediately record the change in fluorescence over time.
-
As a positive control, use a calcium ionophore (e.g., ionomycin) to induce a maximal calcium response.
-
-
Data Analysis:
-
Calculate the ratio of calcium-bound to calcium-free dye fluorescence to determine the intracellular calcium concentration.
-
Plot the dose-response curve of the antagonist's inhibition of the CCL1-induced calcium flux to determine the IC50 value.
-
Chemotaxis Assay
Objective: To evaluate the antagonist's ability to inhibit the migration of primary human immune cells towards a CCL1 gradient.
Protocol:
-
Assay Setup:
-
Use a transwell migration assay system with a porous membrane.
-
Add CCL1 to the lower chamber of the transwell plate.
-
Pre-incubate isolated primary human T cells with different concentrations of the CCR8 antagonist or vehicle control.
-
Add the pre-incubated cells to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C for a period sufficient to allow cell migration (typically 2-4 hours).
-
-
Quantification of Migration:
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter, flow cytometry, or a cell viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of the antagonist for CCR8 and its selectivity against other chemokine receptors.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing human CCR8 or other chemokine receptors of interest.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a radiolabeled CCR8 ligand (e.g., [125I]-CCL1), and varying concentrations of the unlabeled CCR8 antagonist.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the concentration of the antagonist.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
-
Perform this assay for a panel of other chemokine receptors to determine the antagonist's selectivity profile.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (for antibody antagonists)
Objective: To assess the ability of a CCR8-targeting antibody to induce the killing of CCR8-expressing target cells by effector cells.
Protocol:
-
Cell Preparation:
-
Target cells: Use a cell line engineered to express high levels of CCR8 or primary tumor-infiltrating Tregs. Label the target cells with a fluorescent dye or a luminescence reporter.
-
Effector cells: Isolate natural killer (NK) cells from healthy donor PBMCs.
-
-
Co-culture:
-
In a 96-well plate, co-culture the target and effector cells at a specific effector-to-target (E:T) ratio.
-
Add serial dilutions of the CCR8 antibody or an isotype control antibody.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Measurement of Cell Lysis:
-
Measure the release of the label from the target cells (e.g., by measuring fluorescence or luminescence in the supernatant) or by flow cytometry to quantify the percentage of lysed target cells.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration.
-
Determine the EC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
CCR8 Signaling Pathway
References
Independent Verification of CCR8 Antagonist Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology, primarily due to its selective expression on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. Antagonizing the CCR8 pathway offers a promising strategy to deplete or functionally inhibit these immunosuppressive cells within the tumor microenvironment (TME), thereby unleashing a patient's own immune system to combat cancer. This guide provides an objective comparison of the preclinical anti-tumor activity of three distinct CCR8 antagonists: the small molecule inhibitor IPG7236 , and the monoclonal antibodies IPG0521 and BMS-986340 . The information presented is based on independently verifiable experimental data from publicly available sources.
Comparative Analysis of Preclinical Efficacy
The following tables summarize the key in vitro and in vivo performance metrics of the selected CCR8 antagonists.
In Vitro Potency and Activity
| Antagonist | Target | Assay Type | Key Findings (IC50) | Mechanism of Action | Reference |
| IPG7236 | Human CCR8 | Tango Assay (β-arrestin recruitment) | 24 nM | Selective, oral CCR8 antagonist; inhibits CCL1-induced downstream signaling. | [1][2] |
| Human CCR8 | CCL1-induced Signaling | 8.44 nM | Modulates Treg and cytotoxic T (CD8+) cells.[1][3] | [1] | |
| Human CCR8 | CCL1-induced Treg Migration | 33.8 nM | |||
| IPG0521 | Human, Mouse, Rat, Dog, Monkey CCR8 | Receptor-mediated Signaling & Chemotaxis | Single-digit nanomolar | Monoclonal antibody antagonist; inhibits Treg immunosuppression and activates CD8+ T cells. | |
| BMS-986340 | Human CCR8 | Not specified | Not specified | Non-fucosylated humanized IgG1 monoclonal antibody; mediates depletion of CCR8+ Tregs. |
In Vivo Anti-Tumor Efficacy
| Antagonist | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Key Observations | Reference |
| IPG7236 | Humanized breast cancer xenograft (MDA-MB-231) | 10 mg/kg, orally, twice daily | 28.3% | Dose-dependent decrease in tumor-infiltrating Tregs and increase in CD8+ T cells. | |
| Humanized breast cancer xenograft (MDA-MB-231) | 50 mg/kg, orally, twice daily | 55.6% | |||
| Humanized breast cancer xenograft (MDA-MB-231) | 50 mg/kg + anti-PD-1 | 73.8% | Synergistic effect with PD-1 blockade. | ||
| IPG0521m (murine surrogate) | Syngeneic liver cancer (H22) | 3 mg/kg | Complete tumor growth inhibition | Dose-dependent inhibition of tumor growth. Increased CD8+ T cells in the tumor. | |
| Multiple syngeneic models (lung, liver, breast) | Not specified | Excellent anti-tumor efficacy | Enhanced effect when combined with a PD-1 antibody. | ||
| BMS-986340 (murine surrogate) | Syngeneic colon cancer (MC38) | 2 mg/kg | ~38% | Dose-dependent depletion of tumor Tregs. | |
| Syngeneic colon cancer (MC38) | 10 mg/kg | ~50% | Robust antitumor activity alone and in combination with anti-PD-1. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the CCR8 signaling pathway, the mechanism of antagonist action, and a typical experimental workflow.
Caption: CCR8 signaling pathway in the tumor microenvironment.
Caption: Mechanism of action of CCR8 antagonists on Tregs.
Caption: General experimental workflow for CCR8 antagonist evaluation.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of CCR8 antagonists.
In Vivo Mouse Tumor Model
-
Cell Culture and Implantation:
-
Syngeneic tumor cells (e.g., murine colon adenocarcinoma MC38, or hepatocellular carcinoma H22) are cultured in appropriate media.
-
A specified number of cells (e.g., 1 x 10^6) are suspended in phosphate-buffered saline (PBS) or Matrigel and injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6) or humanized mice for human-specific antagonists.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length × width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
-
Antagonist Administration:
-
IPG7236 (oral): Administered by oral gavage twice daily at specified doses (e.g., 10 mg/kg, 50 mg/kg) for a defined period (e.g., 22 days).
-
IPG0521m/BMS-986340 (intraperitoneal/intravenous): Administered via injection at specified doses (e.g., 3 mg/kg for IPG0521m) at regular intervals (e.g., twice a week).
-
Control groups receive a vehicle control. For combination studies, an additional arm with a checkpoint inhibitor (e.g., anti-PD-1) is included.
-
-
Efficacy and Pharmacodynamic Analysis:
-
Tumor volumes are measured regularly throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
At the study endpoint, tumors and spleens are harvested for immune cell analysis by flow cytometry to quantify populations of Tregs, CD8+ T cells, and other immune cells.
-
Chemotaxis Assay
-
Cell Preparation:
-
CCR8-expressing cells (e.g., primary Tregs isolated from tumors or CCR8-transfected cell lines) are prepared.
-
-
Transwell Assay Setup:
-
A Transwell plate with a permeable membrane (e.g., 5 µm pore size) is used.
-
The lower chamber is filled with media containing a chemoattractant (e.g., CCL1 at 100 ng/ml).
-
The CCR8 antagonist (e.g., IPG7236) at various concentrations is added to both the upper and lower chambers.
-
The prepared cells are added to the upper chamber.
-
-
Incubation and Cell Migration Quantification:
-
The plate is incubated for a specific period (e.g., 2-4 hours) at 37°C to allow cell migration.
-
The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry or cell counting.
-
The IC50 value for migration inhibition is then calculated.
-
Treg Suppression Assay
-
Cell Isolation and Labeling:
-
Regulatory T cells (Tregs; CD4+CD25+) and responder T cells (Tconvs; CD4+CD25-) are isolated from peripheral blood or spleen.
-
Tconvs are labeled with a proliferation-tracking dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.
-
-
Co-culture Setup:
-
Labeled Tconvs are co-cultured with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4).
-
The cells are stimulated with anti-CD3/CD28 beads or antibodies to induce proliferation.
-
The CCR8 antagonist is added to the culture at different concentrations.
-
-
Proliferation Analysis:
-
After a period of incubation (e.g., 3-5 days), the cells are harvested.
-
The proliferation of the Tconvs is assessed by flow cytometry, measuring the dilution of the proliferation dye.
-
The ability of the CCR8 antagonist to inhibit Treg-mediated suppression of Tconv proliferation is determined.
-
Conclusion
The preclinical data for IPG7236, IPG0521, and BMS-986340 provide strong independent verification of the anti-tumor potential of targeting CCR8. Both small molecule and antibody-based approaches have demonstrated the ability to modulate the immunosuppressive tumor microenvironment and inhibit tumor growth, particularly in combination with checkpoint inhibitors. While the precise mechanisms may differ, with antibodies like BMS-986340 emphasizing Treg depletion and others like IPG0521 showing a shift in Treg phenotype, the overarching strategy of neutralizing CCR8+ Tregs holds significant promise for cancer immunotherapy. Further clinical investigation is underway to translate these encouraging preclinical findings into effective therapies for patients.
References
CCR8 Antagonist 3 (IPG7236) vs. Standard-of-Care Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel CCR8 antagonist, IPG7236 (also known as CCR8 antagonist 3), with current standard-of-care immunotherapies, primarily focusing on immune checkpoint inhibitors targeting the PD-1/PD-L1 axis. The information is based on available preclinical data and is intended to inform research and development decisions.
Executive Summary
IPG7236 is an orally available, small-molecule antagonist of the C-C chemokine receptor 8 (CCR8). Preclinical studies highlight its potential as a monotherapy and in combination with anti-PD-1 antibodies. The primary mechanism of action involves the modulation of the tumor microenvironment (TME) by reducing the infiltration of immunosuppressive regulatory T cells (Tregs) and increasing the presence of cytotoxic CD8+ T cells.
Standard-of-care immunotherapies, such as pembrolizumab (Keytruda®) and atezolizumab (Tecentriq®), are monoclonal antibodies that block the interaction between PD-1 and PD-L1, thereby releasing the brakes on the immune system and enabling a more robust anti-tumor response.
Direct head-to-head preclinical studies comparing IPG7236 monotherapy with standard-of-care immunotherapy monotherapy are limited. This guide, therefore, presents available data from separate studies to facilitate an indirect comparison, with the clear acknowledgment of the inherent limitations of such an analysis.
Mechanism of Action: A Visual Comparison
The signaling pathways targeted by CCR8 antagonists and PD-1/PD-L1 inhibitors are distinct yet complementary, offering a strong rationale for combination therapies.
Preclinical Efficacy: this compound (IPG7236)
The primary preclinical data for IPG7236 comes from a humanized mouse xenograft model of human breast cancer.
Table 1: Preclinical Efficacy of IPG7236 Monotherapy in a Humanized Mouse Model of Breast Cancer
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Change in Tumor-Infiltrating Tregs | Change in Tumor-Infiltrating CD8+ T cells |
| Vehicle Control | - | - | - | - |
| IPG7236 | 10 mg/kg, twice daily | 28.3% | Dose-dependent decrease | Dose-dependent increase |
| IPG7236 | 50 mg/kg, twice daily | 55.6% | Dose-dependent decrease | Dose-dependent increase |
Data from a study in a humanized mouse model with MDA-MB-231 human breast cancer xenografts.
Table 2: Preclinical Efficacy of IPG7236 in Combination with an Anti-PD-1 Antibody
| Treatment Group | Tumor Growth Inhibition (TGI) |
| Anti-PD-1 Antibody | No significant effect |
| IPG7236 (dose not specified) | 47.2% |
| IPG7236 + Anti-PD-1 Antibody | 73.8% |
Data from a combination study in the same humanized breast cancer model.[1]
Preclinical Efficacy: Standard-of-Care PD-1/PD-L1 Inhibitors
Table 3: Selected Clinical Efficacy of Pembrolizumab Monotherapy in Advanced Triple-Negative Breast Cancer (TNBC)
| Clinical Trial | Patient Population | Objective Response Rate (ORR) |
| KEYNOTE-086 (Cohort B) | First-line, PD-L1 positive | 21.4% |
| KEYNOTE-086 (Cohort A) | Previously treated, PD-L1 positive | 5.7% |
Note: This is clinical data and not a direct preclinical comparison.
Experimental Protocols
Humanized Mouse Xenograft Model for IPG7236 Efficacy Studies
A detailed experimental protocol for the in vivo evaluation of IPG7236 is crucial for the interpretation and replication of the findings.
Methodology Details:
-
Animal Model: Immunodeficient mice (e.g., NOD-Prkdcscid Il2rgnull or similar strains) are engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.
-
Tumor Cell Line: MDA-MB-231, a human triple-negative breast cancer cell line, is commonly used.
-
Tumor Implantation: A specific number of tumor cells (e.g., 5 x 106) are implanted subcutaneously into the flank of the humanized mice.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. IPG7236 is administered orally, typically twice daily.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Tumor Growth Inhibition (TGI) is calculated at the end of the study.
Discussion and Future Directions
The available preclinical data suggests that the CCR8 antagonist IPG7236 holds promise as an anti-cancer agent, particularly in its ability to modulate the immunosuppressive tumor microenvironment. Its oral bioavailability presents a potential advantage over intravenously administered antibody-based immunotherapies.
The synergistic effect observed when IPG7236 is combined with a PD-1 inhibitor is a key finding, suggesting that targeting both the recruitment of Tregs (via CCR8) and the T cell exhaustion pathway (via PD-1/PD-L1) could be a powerful therapeutic strategy.[1]
However, the lack of direct comparative studies between IPG7236 and standard-of-care immunotherapies as monotherapies makes it difficult to definitively position its efficacy relative to existing treatments. Future preclinical studies should aim to include head-to-head comparisons in various tumor models to better delineate the relative potency and potential clinical applications of CCR8 antagonists.
Furthermore, as IPG7236 and other CCR8 antagonists progress through clinical trials, the collection of biomarker data will be crucial to identify patient populations most likely to respond to this novel therapeutic approach.
References
Safety Operating Guide
Navigating the Safe Disposal of CCR8 Antagonist 3: A Comprehensive Guide
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of the hypothetical research compound, "CCR8 antagonist 3." Adherence to these procedural steps is critical for minimizing risk and ensuring compliance with safety regulations.
I. Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for "this compound." If an SDS is not available, the compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE): The appropriate selection and use of PPE are the first line of defense against chemical exposure. The required level of protection can vary based on the compound's properties.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Double gloving is recommended. | Prevents skin contact with the compound. |
| Body Protection | A laboratory coat or a disposable, fluid-resistant gown with long sleeves. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary if handling powders outside of a containment device to prevent inhalation. | Minimizes inhalation of airborne particles. |
II. Step-by-Step Disposal Protocol
Proper disposal of chemical waste is crucial to prevent environmental contamination and accidental exposure.[1] The following protocol outlines a systematic procedure for the safe disposal of unused or waste "this compound."
Step 1: Waste Segregation
Proper waste segregation is the foundational step in safe disposal.[2] Never mix waste from "this compound" with general laboratory trash.[2]
-
Liquid Waste: Collect all liquid waste containing the antagonist, including unused solutions and contaminated buffers, in a designated, leak-proof, and clearly labeled waste container.[2] The container must be compatible with the chemical composition of the waste.
-
Solid Waste: All solid materials that have come into contact with "this compound," such as pipette tips, gloves, and contaminated labware, must be placed in a designated hazardous waste container.[1]
Step 2: Decontamination
Depending on institutional and local regulations, chemical inactivation may be necessary before final disposal.
-
Chemical Inactivation: A common method involves using a 10% bleach solution. The final concentration and required contact time should align with your institution's safety guidelines.
-
Neutralization: If the antagonist is acidic or basic, it may require neutralization before disposal.
Step 3: Packaging and Labeling
Proper packaging and labeling are critical for the safe collection and disposal by waste management personnel.
-
Liquid Waste: Ensure the cap of the liquid waste container is tightly sealed. The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), primary hazards, and the date.
-
Solid Waste: Securely seal the hazardous waste bag or container and apply a "Hazardous Waste" label to the exterior.
Step 4: Storage and Collection
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and EHS.
-
Contain: If safe to do so, use a chemical spill kit to absorb and contain the spill.
-
Decontaminate: Clean the affected area thoroughly as per your institution's protocols.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
IV. Experimental Protocols: General Handling of a Research Compound
The following is a generalized protocol for handling a potent chemical compound like a CCR8 antagonist in a research setting.
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the Safety Data Sheet (SDS) is readily accessible.
-
Don the appropriate PPE as specified in Table 1.
Weighing and Reconstitution:
-
Perform all manipulations of the powder within a certified chemical fume hood or a containment ventilated enclosure to prevent aerosolization.
-
Use a spatula to handle the powder and avoid generating dust.
-
Slowly add the solvent to the powder to avoid splashing.
Post-Handling:
-
Clean the work area and any equipment used.
-
Properly remove and dispose of gloves and any other contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of "this compound."
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling CCR8 Antagonist 3
In the dynamic landscape of drug discovery, the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling CCR8 antagonist 3 (CAS No. 912463-57-1), a potent research compound. By adhering to these procedures, researchers, scientists, and drug development professionals can mitigate risks and ensure a secure work environment.
Compound Overview: this compound is a potent inhibitor of the C-C chemokine receptor 8 (CCR8), with an IC50 value of 0.062 µM.[1][2][3] Due to its high potency and the lack of specific occupational exposure limit (OEL) data, a conservative approach to handling is imperative. This compound should be treated as a potentially hazardous substance, assuming high toxicity.
Occupational Exposure Control
In the absence of a defined OEL, an occupational exposure banding (OEB) approach is recommended.[4][5] Given the high potency of this compound, it should be placed in a high-hazard category, requiring stringent containment and handling procedures.
Table 1: Recommended Personal Protective Equipment (PPE)
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid) | Double Gloves, Lab Coat, Safety Goggles, N95/P100 Respirator | To be conducted in a certified chemical fume hood or ventilated balance enclosure. |
| Solution Preparation and Handling | Double Gloves, Lab Coat, Safety Goggles | To be conducted in a certified chemical fume hood. |
| In-vitro/In-vivo Dosing | Single Gloves, Lab Coat, Safety Glasses | To be conducted in a biological safety cabinet or designated dosing area. |
| Waste Disposal | Double Gloves, Lab Coat, Safety Goggles, Face Shield | Use appropriate waste containers and follow designated disposal routes. |
Operational Plan for Safe Handling
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict operational protocols, is essential for minimizing exposure.
1. Engineering Controls:
-
Primary Containment: All handling of solid this compound and preparation of stock solutions must be performed within a certified chemical fume hood or a powder containment hood.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
2. Personal Protective Equipment (PPE):
-
Gloves: Always wear two pairs of nitrile or neoprene gloves when handling the compound or its solutions. Check manufacturer's data for breakthrough times.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.
-
Lab Coat: A fully fastened lab coat is required to protect skin and clothing.
-
Respiratory Protection: An N95 or higher-rated respirator is necessary when handling the solid compound outside of a primary containment system.
3. Experimental Protocols:
-
Weighing and Aliquoting:
-
Designate a specific area within a chemical fume hood for handling solid this compound.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats).
-
Carefully transfer the desired amount of the compound.
-
Clean the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.
-
-
Solution Preparation:
-
In a chemical fume hood, add the desired solvent (e.g., DMSO) to the vial containing the solid compound.
-
Securely cap the vial and use a vortex or sonicator to ensure complete dissolution.
-
Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items (gloves, pipette tips, weigh boats, etc.) must be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Segregate halogenated and non-halogenated solvents if required by your institution. |
| Sharps | Needles and syringes used for handling solutions must be disposed of in a designated sharps container for hazardous chemical waste. |
Disposal Workflow:
-
Segregation: Separate waste at the point of generation.
-
Containment: Use appropriate, leak-proof containers. Do not overfill.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name.
-
Storage: Store waste in a designated satellite accumulation area with secondary containment.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Visual Guidance: Signaling Pathways and Workflows
To further aid in understanding and compliance, the following diagrams illustrate key processes.
Caption: Simplified CCR8 signaling pathway.
Caption: Safe handling workflow for potent compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
